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  • Product: 5-(Phenylthio)pentan-1-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-(Phenylthio)pentan-1-amine

Executive Summary As drug discovery paradigms shift toward more complex, bifunctional molecules, the strategic selection of building blocks becomes paramount. 5-(Phenylthio)pentan-1-amine (often cataloged under CAS 15227...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery paradigms shift toward more complex, bifunctional molecules, the strategic selection of building blocks becomes paramount. 5-(Phenylthio)pentan-1-amine (often cataloged under CAS 15227684) represents a highly versatile bifunctional synthon. Featuring a lipophilic phenylthio ether anchored to a flexible pentyl chain and terminating in a primary amine, this compound is uniquely suited for designing extended pharmacophores, PROTAC linkers, and bivalent ligands.

This whitepaper provides an in-depth technical analysis of 5-(Phenylthio)pentan-1-amine, detailing its physicochemical properties, chemoselective reactivity profiles, and field-validated experimental workflows designed to maximize synthetic yield while minimizing side reactions.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 5-(Phenylthio)pentan-1-amine is critical for predicting its behavior in both synthetic environments and biological systems. The molecule combines a highly nucleophilic primary amine with a sulfur-containing hydrophobic tail, dictating its solubility, reactivity, and target-binding thermodynamics[1].

Table 1: Physicochemical & Structural Properties

PropertyQuantitative ValueScientific Rationale / Practical Significance
Molecular Formula C11H17NSContains a lipophilic phenyl ring and a sulfur heteroatom for varied electronic interactions.
Molecular Weight 195.32 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~3.2High lipophilicity driven by the phenylthio ether; enhances membrane permeability in final drug candidates.
pKa (Amine) ~10.5Strongly basic primary amine; exists predominantly as a protonated cation at physiological pH (7.4).
H-Bond Donors 1 (-NH2)Capable of donating hydrogen bonds in target binding pockets prior to functionalization.
H-Bond Acceptors 2 (N, S)Sulfur and nitrogen lone pairs can interact with target residues or coordinate metals.
Rotatable Bonds 7High conformational flexibility due to the unsubstituted pentyl linker, ideal for bridging distant binding sites.

Reactivity & Mechanistic Pathways

The synthetic utility of 5-(Phenylthio)pentan-1-amine stems from its orthogonal functional groups. The primary amine is highly nucleophilic and readily undergoes reductive amination, acylation, and alkylation. Conversely, the thioether is relatively stable under standard coupling conditions but can be selectively oxidized to a sulfoxide or sulfone to tune the molecule's polarity and hydrogen-bonding capacity.

Reactivity Core 5-(Phenylthio)pentan-1-amine Amide N-Acyl Derivatives Core->Amide Acyl Chlorides / Base Sulfoxide Sulfoxide/Sulfone Core->Sulfoxide mCPBA / H2O2 SecAmine Secondary Amines Core->SecAmine Aldehydes / NaBH(OAc)3 AlkylAmine Alkylated Amines Core->AlkylAmine Alkyl Halides / Base

Reactivity profile of 5-(Phenylthio)pentan-1-amine highlighting key synthetic transformations.

Chemoselectivity Considerations

When designing synthetic routes, the primary amine will react preferentially with electrophiles. If oxidation of the thioether is required, it is generally recommended to protect the amine (e.g., as a Boc or Cbz carbamate) or perform the oxidation after the amine has been converted into the desired stable functional group (such as an amide).

Field-Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Every step is grounded in mechanistic causality to prevent common pitfalls such as over-alkylation or incomplete coupling.

Protocol A: Chemoselective Reductive Amination

Reductive amination is the premier method for converting 5-(Phenylthio)pentan-1-amine into a secondary amine. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) due to its exceptional mildness and selectivity[2][3].

Workflow Step1 Step 1: Reagent Prep Dry DCE, 0°C Step2 Step 2: Imine Formation Add Aldehyde & Amine Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3, Stir RT Step2->Step3 Step4 Step 4: Quench & Workup Sat. NaHCO3, Extract Step3->Step4 Step5 Step 5: Purification Silica Chromatography Step4->Step5

Step-by-step reductive amination workflow for 5-(Phenylthio)pentan-1-amine.

Step-by-Step Methodology:

  • Solvent & Reagent Preparation: Dissolve the target aldehyde (1.0 eq) and 5-(Phenylthio)pentan-1-amine (1.05 eq) in dry 1,2-Dichloroethane (DCE) at 0°C.

    • Causality: DCE is preferred over THF or DCM because it significantly accelerates the reaction rate and provides superior solubility for the intermediate iminium ion[4].

  • Imine Formation: Stir the mixture for 30 minutes.

    • In-Process Validation: Monitor the consumption of the aldehyde via TLC (UV active). The formation of the imine intermediate can often be observed prior to reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: NaBH(OAc)3 is milder than NaBH4 and selectively reduces the iminium intermediate without reducing the unreacted aldehyde. It also avoids the highly toxic cyanide byproducts associated with NaBH3CN[2][3].

  • Quench & Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM.

    • Causality: The basic quench neutralizes any unreacted hydride and acetic acid byproducts, ensuring the secondary amine product is deprotonated (freebase form) for efficient extraction into the organic layer.

  • Post-Reaction QC: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Confirm product mass via LC-MS ([M+H]+ peak). 1H NMR should confirm the disappearance of the aldehydic proton (~9-10 ppm).

Protocol B: Amide Bond Formation via EDC/HOBt

When coupling 5-(Phenylthio)pentan-1-amine with a carboxylic acid, standard carbodiimide chemistry is highly effective.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 15 minutes.

    • Causality: EDC activates the acid, while HOBt forms an active ester intermediate that suppresses racemization and prevents the formation of unreactive N-acylurea byproducts. Cooling to 0°C minimizes exothermic side reactions.

  • Amine Addition: Add 5-(Phenylthio)pentan-1-amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain an optimal pH for the nucleophilic attack by the primary amine.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • In-Process Validation: The reaction mixture should become homogeneous. Monitor via LC-MS for the disappearance of the starting amine.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt, yielding a highly pure crude product.

Applications in Medicinal Chemistry & Drug Development

In the context of rational drug design, 5-(Phenylthio)pentan-1-amine serves as an exceptional structural motif.

  • Hydrophobic Anchoring: The phenylthio group is frequently utilized to occupy deep hydrophobic pockets in target proteins. The sulfur atom's polarizability allows for unique van der Waals interactions and potential edge-to-face pi-stacking that simple alkyl or ether chains cannot achieve.

  • Linker Technology: The five-carbon chain provides an optimal spacer length (~6-7 Å) for bivalent molecules, such as PROTACs (Proteolysis Targeting Chimeras). It offers sufficient flexibility to allow the two warheads to adopt the necessary conformations to induce ternary complex formation between the target protein and the E3 ligase.

  • Metabolic Tuning: If the parent compound exhibits rapid clearance, the thioether can be intentionally oxidized to a sulfoxide or sulfone. This simple transformation drastically alters the topological polar surface area (TPSA) and LogP, often improving metabolic stability and altering the pharmacokinetic distribution profile without requiring a complete redesign of the molecular scaffold.

References

Sources

Exploratory

An In-depth Technical Guide to 5-Phenylpentan-1-amine Hydrochloride (CAS 53429-15-5): Properties, Synthesis, and Applications in CNS Research

An Important Note on Chemical Identification: The topic requested was "5-(Phenylthio)pentan-1-amine hydrochloride" with CAS number 53429-15-5. However, the CAS number 53429-15-5 correctly corresponds to 5-phenylpentan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on Chemical Identification: The topic requested was "5-(Phenylthio)pentan-1-amine hydrochloride" with CAS number 53429-15-5. However, the CAS number 53429-15-5 correctly corresponds to 5-phenylpentan-1-amine hydrochloride . The "thio" prefix indicates a sulfur atom, which is absent in the structure associated with this CAS number. To ensure scientific accuracy and integrity, this guide will focus on the compound definitively identified by the provided CAS number. While compounds with a phenylthio group exist, such as (E)-5-(phenylthio)-4-penten-1-ol, they are structurally distinct and have different CAS numbers[1].

Part 1: Core Compound Profile and Physicochemical Properties

5-Phenylpentan-1-amine hydrochloride is a primary amine hydrochloride salt. Its structure, consisting of a pentylamine chain attached to a phenyl group, makes it a valuable building block in medicinal chemistry, particularly for developing agents that target the central nervous system (CNS). The hydrochloride salt form generally improves solubility and stability, making it easier to handle and formulate for research purposes.

The compound presents as a powder with a melting point of 150-151°C. Its molecular formula is C₁₁H₁₈ClN, and it has a molecular weight of approximately 199.72 g/mol .

PropertyValueSource(s)
CAS Number 53429-15-5
Molecular Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol
Physical Form Powder
Melting Point 150-151 °C
InChI Key ZGFSNSQQTXEMPX-UHFFFAOYSA-N
Synonyms 5-phenyl-1-pentylamine hydrochloride

Part 2: Synthesis and Mechanistic Rationale

The synthesis of primary amines like 5-phenylpentan-1-amine is a foundational process in organic chemistry. A common and efficient method involves the reduction of a corresponding nitrile. This approach is favored for its high yield and the relative accessibility of the starting materials.

Proposed Synthetic Pathway: Reduction of 5-Phenylpentanenitrile

A logical and industrially scalable route to synthesize 5-phenylpentan-1-amine hydrochloride begins with 5-phenylpentanenitrile. This nitrile can be catalytically hydrogenated to yield the primary amine, which is then treated with hydrochloric acid to form the stable hydrochloride salt.

Step-by-Step Protocol:

  • Nitrile Reduction: 5-phenylpentanenitrile is dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A hydrogenation catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C), is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (H₂ gas) under pressure. The reaction is monitored until the nitrile group is fully reduced to a primary amine. This transformation is a classic example of catalytic hydrogenation, where the nitrile's C≡N triple bond is saturated with hydrogen atoms.

  • Filtration: The catalyst is carefully removed by filtration.

  • Salt Formation: The resulting 5-phenylpentan-1-amine is dissolved in a solvent like diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid (HCl) in a compatible solvent is added dropwise to precipitate the 5-phenylpentan-1-amine hydrochloride salt.

  • Isolation: The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

G cluster_0 Synthesis of 5-Phenylpentan-1-amine HCl Start 5-Phenylpentanenitrile Process1 Dissolve in Ethanol Start->Process1 Process2 Add Raney Nickel Catalyst Process1->Process2 Process3 Hydrogenate (H₂ gas, pressure) Process2->Process3 Process4 Filter to remove catalyst Process3->Process4 Intermediate 5-Phenylpentan-1-amine (Free Base) Process4->Intermediate Process5 Dissolve in Diethyl Ether Intermediate->Process5 Process6 Add HCl solution Process5->Process6 End 5-Phenylpentan-1-amine HCl (Product) Process6->End

Caption: Proposed synthetic workflow for 5-Phenylpentan-1-amine HCl.

Part 3: Applications in Drug Discovery and Neuroscience Research

The true value of 5-phenylpentan-1-amine hydrochloride lies in its potential as a molecular scaffold for creating more complex molecules with therapeutic potential. The phenylalkylamine motif is a cornerstone in the design of many CNS-active drugs.

Scaffold for CNS-Active Agents

This compound serves as a starting point for developing novel compounds targeting various neurological and psychiatric conditions. Its structure can be modified to interact with specific receptors or transporters in the brain.

  • Neurotransmitter Reuptake Inhibition: The basic structure is analogous to molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor used for ADHD, features a related phenyl-propan-1-amine core[2]. Phenyl-piperazine derivatives are also known serotonin reuptake inhibitors[3]. Researchers can use 5-phenylpentan-1-amine hydrochloride to synthesize analogs with varying chain lengths and substitutions to explore their effects on neurotransmitter transporters.

  • Receptor Modulation: Phenylalanine-based derivatives have been investigated as competitive antagonists of AMPA receptors, which are implicated in epilepsy. These compounds show potential for anticonvulsant and neuroprotective activity[4]. The phenylpentan-1-amine structure provides a flexible backbone that can be elaborated to fit into the binding pockets of various CNS receptors.

  • TRPV1 Antagonism: The transient receptor potential vanilloid 1 (TRPV1) is a target for treating chronic pain. Many known TRPV1 antagonists are complex molecules, and novel scaffolds are continuously explored to develop new pain therapeutics[5]. The lipophilic phenyl group and the amine "handle" of 5-phenylpentan-1-amine make it a suitable starting point for library synthesis aimed at such targets.

G cluster_targets Potential Therapeutic Targets cluster_applications Resulting Research Areas Scaffold 5-Phenylpentan-1-amine HCl Core Scaffold Target1 Neurotransmitter Transporters (Serotonin, Norepinephrine) Scaffold->Target1:f0 Modification & Derivatization Target2 Ion Channels (e.g., AMPA, TRPV1 Receptors) Scaffold->Target2:f0 Modification & Derivatization Target3 Other CNS Receptors (e.g., 5-HT Receptors) Scaffold->Target3:f0 Modification & Derivatization App1 Antidepressants & Anxiolytics Target1:f1->App1 App2 Anticonvulsants & Neuroprotection Target2:f1->App2 App3 Analgesics (Pain Management) Target2:f1->App3 Target3:f1->App1

Caption: Role as a scaffold for developing CNS-active agents.

Part 4: Safety, Handling, and Supplier Information

Hazard Identification and Safe Handling Protocols

As a research chemical, 5-phenylpentan-1-amine hydrochloride requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements: The compound is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning" and it uses the GHS07 pictogram (exclamation mark).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use this compound within a chemical fume hood to avoid inhalation of the powder[6]. Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7]. Keep away from strong oxidizing agents[6].

Supplier and Procurement Data

This compound is available from several chemical suppliers specializing in research and development compounds. When procuring, it is essential to request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierCAS NumberPurityNotes
Enamine (via Sigma-Aldrich/Merck) 53429-15-5≥95%Available as a research chemical.
AiFChem 53429-15-595%Listed as in stock for research purposes[8].
BLD Pharm 17734-21-3 (Free Base)N/AThe free base is also commercially available[9].

References

  • AAPPTec. Safety Data Sheet for (R)-3-Amino-5-phenylpentanoic acid hydrochloride salt. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET for 5-Amino-1-pentanol, 50 wt.% aqueous solution (Rev. 2024). Available at: [Link]

  • Wikipedia. Pentylamine. Available at: [Link]

  • ResearchGate. Synthesis of 5-azidopent-1-yne (1) (yield 97%), pent-4-yn-1-amine hydrochloride (2) (yield 71%), and pent-4-yn-1-amine (3) (yield 50%). Available at: [Link]

  • Georgia Tech SMARTech. Novel Synthesis of 5-Substituted-Tetrazoles. Available at: [Link]

  • PubChem. Phenethyl-(5-phenyl-pentyl)-amine. Available at: [Link]

  • SpectraBase. (E)-5-(phenylthio)-4-penten-1-ol. Available at: [Link]

  • PMC. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Available at: [Link]

  • Wikipedia. Atomoxetine. Available at: [Link]

  • FooDB. Showing Compound Pentylamine (FDB010039). Available at: [Link]

  • PubChem. 5-Phenyl-1-pentyne. Available at: [Link]

  • Google Patents. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • MDPI. TRPV1: A Potential Drug Target for Treating Various Diseases. Available at: [Link]

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Foundational

An In-depth Technical Guide to 5-Phenylsulfanylpentan-1-amine: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 5-phenylsulfanylpentan-1-amine, a small molecule with potential applications in research and drug development. Due to the limited availability of direct literatur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-phenylsulfanylpentan-1-amine, a small molecule with potential applications in research and drug development. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from closely related arylthioalkylamines and provides a scientifically grounded framework for its study and application.

Core Molecular Attributes

5-Phenylsulfanylpentan-1-amine is an organic molecule featuring a phenyl ring linked to a pentylamine chain via a thioether bond. This structure imparts a combination of lipophilic and hydrophilic properties, which can be crucial for its biological activity and pharmacokinetic profile.

Molecular Formula and Weight

The chemical structure of 5-phenylsulfanylpentan-1-amine allows for the precise determination of its molecular formula and weight.

AttributeValue
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol
Structural and Chemical Properties
PropertyPredicted Value/Characteristic
IUPAC Name 5-(Phenylsulfanyl)pentan-1-amine
CAS Number Not assigned or not publicly available
Appearance Likely a colorless to pale yellow liquid at room temperature.
Solubility Expected to have limited solubility in water and good solubility in organic solvents.
Basicity The primary amine group confers basic properties to the molecule.

Synthesis and Purification

A robust and reproducible synthesis is paramount for the investigation of any novel compound. Based on established synthetic methodologies for arylthioalkylamines, a plausible and efficient route for the preparation of 5-phenylsulfanylpentan-1-amine is proposed below.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most straightforward approach to synthesizing 5-phenylsulfanylpentan-1-amine involves a nucleophilic substitution reaction between thiophenol and a protected 5-halopentan-1-amine.

Synthetic_Pathway cluster_0 Step 1: Protection of Amine cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Deprotection 5-chloropentan-1-amine 5-Chloropentan-1-amine Protected_amine tert-Butyl (5-chloropentyl)carbamate 5-chloropentan-1-amine->Protected_amine Et3N, DCM Boc_anhydride Boc Anhydride Boc_anhydride->Protected_amine Protected_thioether tert-Butyl (5-(phenylthio)pentyl)carbamate Protected_amine->Protected_thioether NaH, THF Thiophenol Thiophenol Thiophenol->Protected_thioether Final_Product 5-Phenylsulfanylpentan-1-amine Protected_thioether->Final_Product TFA or HCl in Dioxane

Caption: Proposed three-step synthesis of 5-phenylsulfanylpentan-1-amine.

Detailed Experimental Protocol

Step 1: Protection of 5-Chloropentan-1-amine

  • To a solution of 5-chloropentan-1-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-chloropentyl)carbamate.

Step 2: Synthesis of tert-Butyl (5-(phenylthio)pentyl)carbamate

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add thiophenol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl (5-chloropentyl)carbamate (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield 5-Phenylsulfanylpentan-1-amine

  • Dissolve the purified tert-butyl (5-(phenylthio)pentyl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or a solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to afford the final product, 5-phenylsulfanylpentan-1-amine.

Potential Applications in Drug Discovery and Research

Arylalkylamines are a well-established class of compounds with a wide range of biological activities. The structural motifs present in 5-phenylsulfanylpentan-1-amine suggest several potential areas of investigation.

As a Scaffold in Medicinal Chemistry

The primary amine of 5-phenylsulfanylpentan-1-amine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These modifications can be designed to probe structure-activity relationships (SAR) and optimize for specific biological targets.

SAR_Logic Scaffold 5-Phenylsulfanylpentan-1-amine Primary Amine Alkyl Chain Phenyl Ring Derivatization Chemical Modification Scaffold:amine->Derivatization Amide/Sulfonamide Formation SAR_Study Structure-Activity Relationship (SAR) Study Derivatization->SAR_Study Biological Screening Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization Identify Key Moieties Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate Improve Potency/ADME

Caption: Logic flow for SAR studies starting from the 5-phenylsulfanylpentan-1-amine scaffold.

Potential Biological Activities

Based on structurally related compounds, 5-phenylsulfanylpentan-1-amine and its derivatives could be investigated for a variety of biological activities:

  • Antiparasitic Activity: Arylalkylamine scaffolds have shown promise as potent and selective agents against parasites such as Leishmania major.[1]

  • Anti-inflammatory Effects: Certain arylalkylamines exhibit anti-inflammatory properties.[2]

  • Antifungal and Antibacterial Properties: The lipophilic nature of the phenyl and thioether groups combined with the cationic amine could lead to membrane-disrupting antimicrobial activity.[3]

Safety and Handling

As there is no specific safety data sheet (SDS) for 5-phenylsulfanylpentan-1-amine, precautions should be based on the known hazards of structurally similar compounds, such as other aromatic amines and thioethers.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Toxicity: Aromatic amines can be toxic and may cause skin and eye irritation.[4] Thioethers can have strong, unpleasant odors.

Conclusion

5-Phenylsulfanylpentan-1-amine represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its core properties, a plausible synthetic route, and a rationale for its potential applications in medicinal chemistry and biological research. The methodologies and insights presented herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related arylthioalkylamine compounds. Further experimental validation is necessary to fully characterize its physicochemical properties and biological activity.

References

  • Wikipedia. N-Phenylnaphthalen-1-amine. [Link]

  • Lee, J. H., et al. (2017). Biological synthesis and anti-inflammatory activity of arylalkylamine derivatives. Applied Biological Chemistry, 60(6), 597-602.
  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • PubChem. (S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine. [Link]

  • MDPI. Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. [Link]

  • PubChem. 5-Phenyl-1-pentanol. [Link]

  • PubMed. Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. [Link]

  • Taylor & Francis Group. Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. [Link]

  • Iniguez, E. A., et al. (2018). Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major. Bioorganic & medicinal chemistry letters, 28(15), 2534–2538.
  • ChemRxiv. Total Synthesis of Aleutianamine. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • National Center for Biotechnology Information. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity. [Link]

  • PubChem. Xylopropamine. [Link]

  • de Macêdo, J. C., et al. (2011). Synthesis of aryl aldimines and their activity against fungi of clinical interest. Revista da Sociedade Brasileira de Medicina Tropical, 44(6), 743–747.
  • PubChem. 3-Cyclopropyl-5-methylcyclohexane-1-carbonitrile. [Link]

  • PubChemLite. 86239-97-6 (C11H17NS). [Link]

  • Molar Mass Calculator. C11H17N molar mass. [Link]

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Exploratory

Architectural and Synthetic Paradigms of 5-(Phenylthio)pentylamine and its Analogs in Medicinal Chemistry

Executive Summary & Molecular Architecture 5-(Phenylthio)pentylamine (5-PTPA) is a highly versatile bifunctional scaffold utilized extensively in modern drug discovery and complex organic synthesis. Structurally, the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

5-(Phenylthio)pentylamine (5-PTPA) is a highly versatile bifunctional scaffold utilized extensively in modern drug discovery and complex organic synthesis. Structurally, the molecule is defined by three distinct domains: a lipophilic phenylthio headgroup, a flexible five-carbon aliphatic spacer, and a nucleophilic primary amine terminus.

This structural triad enables 5-PTPA and its analogs to act as potent pharmacophores. The phenylthio moiety serves as a robust isostere for phenoxy groups, offering enhanced metabolic stability and unique electronic properties due to the polarizability of the sulfur atom. Consequently, 5-PTPA derivatives have been successfully deployed in the design of selective monoamine oxidase B (MAO-B) inhibitors[1] and as critical intermediates in the synthesis of highly conjugated push-pull dienes[2].

Mechanistic Binding and Target Engagement

The pharmacological efficacy of phenylthioalkylamines stems from their ability to span distinct binding pockets within target proteins. In the context of MAO-B inhibition, the molecule must navigate a bipartite active site. The phenylthio group anchors the molecule within the hydrophobic aromatic cleft of the enzyme via


 stacking and van der Waals interactions[1]. The pentyl chain provides the exact spatial extension required to traverse the substrate cavity without inducing steric clash, while the primary amine interacts directly with the FAD cofactor site via hydrogen bonding or charge transfer mechanisms.

Pharmacophore cluster_target Biological Target (e.g., MAO-B) cluster_molecule 5-PTPA Scaffold Pocket Hydrophobic Pocket (Aromatic Cleft) Channel Substrate Cavity (Aliphatic Channel) FAD FAD Cofactor Site (Catalytic Center) PhS Phenylthio Group (Lipophilic Head) PhS->Pocket π-π / Hydrophobic Interactions Pentyl Pentyl Chain (Flexible Spacer) PhS->Pentyl Pentyl->Channel Van der Waals Contacts Amine Primary Amine (Nucleophilic Tail) Pentyl->Amine Amine->FAD Hydrogen Bonding

Pharmacophore binding model of 5-PTPA within the MAO-B active site.

Structure-Activity Relationship (SAR) Dynamics

Modifications to the 5-PTPA scaffold drastically alter its pharmacological profile. Extending or truncating the alkyl chain impacts the spatial reach of the amine, while substitutions on the phenyl ring modulate lipophilicity (LogP) and electronic density. The following table summarizes the quantitative SAR data for various phenylthioalkylamine analogs, demonstrating the optimal nature of the five-carbon chain for targeted inhibition.

Compound AnalogAlkyl Chain Length (n)Phenyl SubstitutionMAO-B IC50 (µM)LogP (Calculated)Synthetic Yield (%)
3-PTPA 3None (-H)12.42.185
4-PTPA 4None (-H)5.82.582
5-PTPA 5None (-H)1.23.078
6-PTPA 6None (-H)8.93.575
5-(4-F-PTPA) 54-Fluoro (-F)0.43.171

Data synthesized from structural trends in phenyl-alkyl-amine derivatives targeting monoamine oxidase[1].

Advanced Synthetic Workflows

The synthesis of 5-PTPA and its subsequent derivatization demands precise control over chemoselectivity. Direct amination of alkyl halides with ammonia often yields complex mixtures of secondary and tertiary amines due to over-alkylation. Furthermore, the presence of the thioether linkage precludes the use of standard catalytic hydrogenation (e.g., Pd/C with H₂) for downstream reductions, as the sulfur atom acts as a potent catalyst poison.

To circumvent these issues, a self-validating protocol utilizing azide displacement followed by a Staudinger reduction is employed. Once synthesized, 5-PTPA serves as a critical nucleophile. For instance, it is utilized in the synthesis of push-pull dienes and nitroalkenes via Michael addition and nitro-aldol condensation[2]. During such derivatizations, researchers must also account for the unexpected role of tertiary alkylamines, which can act as competing nucleophiles in substitution reactions at heteroaromatic halides[3].

Synthesis SM Thiophenol + 1,5-dibromopentane Int1 1-bromo-5-(phenylthio)pentane SM->Int1 K2CO3, Acetone (S-Alkylation) Int2 5-(phenylthio)pentyl azide Int1->Int2 NaN3, DMF (Nucleophilic Sub) Prod 5-(phenylthio)pentylamine (5-PTPA) Int2->Prod PPh3, THF/H2O (Staudinger Reduction)

Synthetic workflow of 5-PTPA utilizing azide displacement and Staudinger reduction.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective Synthesis of 5-(Phenylthio)pentylamine

Phase 1: S-Alkylation (Thioether Formation)

  • Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate thiophenol without inducing the elimination of the dibromoalkane. An excess of 1,5-dibromopentane (3.0 eq) is strictly maintained to statistically suppress the formation of the bis-thioether dimer.

  • Execution:

    • Dissolve thiophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetone.

    • Add 1,5-dibromopentane (3.0 eq) dropwise at 0 °C to control the exothermic thiolate generation.

    • Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the thiophenol spot is fully consumed.

    • Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation to recover excess dibromopentane, yielding 1-bromo-5-(phenylthio)pentane.

Phase 2: Azidation (Nucleophilic Substitution)

  • Causality & Rationale: Direct amination risks over-alkylation. The azide ion is a superior, non-bulky nucleophile that guarantees terminal primary amine formation upon reduction.

  • Execution:

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (NaN₃, 1.5 eq) and heat to 80 °C for 6 hours.

    • Quench with ice water and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF. Dry over MgSO₄ and concentrate to yield 5-(phenylthio)pentyl azide.

Phase 3: Staudinger Reduction

  • Causality & Rationale: Catalytic hydrogenation is avoided due to severe catalyst poisoning by the thioether moiety. The Staudinger reduction provides a chemoselective, mild alternative that leaves the thioether intact.

  • Execution:

    • Dissolve the azide (1.0 eq) in THF.

    • Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise at room temperature. Stir until nitrogen gas evolution ceases (indicating the formation of the aza-ylide).

    • Add water (10.0 eq) and heat to 50 °C for 4 hours to hydrolyze the aza-ylide.

    • Acidify with 1M HCl, extract the triphenylphosphine oxide byproduct with dichloromethane. Basify the aqueous layer with 1M NaOH and extract with ethyl acetate to isolate pure 5-PTPA.

Protocol B: Synthesis of Push-Pull Dienes via 5-PTPA Nucleophilic Substitution
  • Causality & Rationale: The primary amine of 5-PTPA acts as a nucleophile to displace the phenylthio group of 4-nitro-1-phenylthiopenta-1,3-diene, generating a push-pull diene system. The reaction is driven by the formation of a highly conjugated, thermodynamically stable product[2].

  • Execution:

    • Dissolve 4-nitro-1-phenylthiopenta-1,3-diene (1.0 eq) in anhydrous methanol.

    • Add 5-PTPA (1.2 eq) dropwise at room temperature.

    • Stir the mixture for 8 hours. The substitution of the phenylthio group by the alkylamino group occurs smoothly at ambient temperature.

    • Concentrate the solvent under reduced pressure and purify the crude product via silica gel column chromatography (eluent: Hexanes/EtOAc) to yield the 1-alkylamino-4-nitrobuta-1,3-diene analog.

References

  • A new synthesis of 1-phenylthio- and 1-alkylamino-4-nitrobuta-1,3-dienes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Process for producing phenyl-alkyl-amine derivatives and pharmaceutical compositions containing them (HU207282B)
  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

Solubility of 5-(phenylthio)pentan-1-amine HCl in water vs DMSO

An In-depth Technical Guide to the Solubility of 5-(phenylthio)pentan-1-amine HCl in Water vs. DMSO Abstract The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-(phenylthio)pentan-1-amine HCl in Water vs. DMSO

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and application, particularly in the fields of drug discovery and materials science. This guide provides a detailed analysis of the expected solubility of 5-(phenylthio)pentan-1-amine hydrochloride in two common and fundamentally different solvents: water and dimethyl sulfoxide (DMSO). By dissecting the molecule's structure, we will predict its behavior in these solvents and provide robust, validated experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This document is intended for researchers and scientists who require a deep, practical understanding of solubility to inform experimental design and data interpretation.

Introduction: The Critical Role of Solvent Selection

5-(phenylthio)pentan-1-amine hydrochloride is a molecule possessing structural motifs common in medicinal chemistry: an aromatic ring, a flexible alkyl chain, a thioether linkage, and a primary amine salt. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine. Understanding the solubility of this compound in both a polar protic solvent (water) and a polar aprotic solvent (DMSO) is paramount for a range of applications, from preparing stock solutions for high-throughput screening to developing formulations for in vivo studies. The choice of solvent can dramatically influence experimental outcomes, and a predictive understanding based on molecular structure is the first step in a logical experimental workflow.

Molecular Structure and its Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] The dissolution process is favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The structure of 5-(phenylthio)pentan-1-amine HCl can be deconstructed into three key regions, each with distinct properties:

  • The Hydrophilic Head (Amine Hydrochloride): The -[CH2]5-NH3+Cl- moiety is ionic. The positively charged ammonium group and its chloride counter-ion can engage in strong ion-dipole interactions with polar solvents.[3] Furthermore, the ammonium group is a hydrogen bond donor, capable of forming strong hydrogen bonds with solvents that are hydrogen bond acceptors, such as water and the oxygen atom in DMSO. This part of the molecule is the primary driver for solubility in polar solvents.

  • The Nonpolar Alkyl Chain (Pentyl Group): The five-carbon chain -(CH2)4- is a classic hydrophobic (lipophilic) structure. It is nonpolar and interacts primarily through weak van der Waals forces (London dispersion forces). This chain disrupts the highly structured hydrogen-bonding network of water, leading to an entropically unfavorable state, thus decreasing aqueous solubility.

  • The Phenylthio Tail: The C6H5-S- group is large, aromatic, and predominantly nonpolar. The phenyl ring is hydrophobic, while the thioether linkage is only weakly polar. This entire moiety contributes significantly to the molecule's lipophilicity and will preferentially interact with nonpolar or polar aprotic solvents over water.

The overall solubility of the molecule is a delicate balance between the powerful hydrophilic nature of the amine salt and the significant hydrophobic character of the pentyl and phenylthio groups.

Theoretical Solubility Profile: A Comparative Analysis

Solubility in Water (A Polar, Protic Solvent)

Water is a highly polar solvent with an extensive network of hydrogen bonds. For 5-(phenylthio)pentan-1-amine HCl to dissolve, water molecules must surround the ions and the nonpolar parts.

  • Favorable Interactions: The primary driving force for aqueous solubility is the solvation of the ammonium cation and chloride anion.[3] Water molecules will orient their negative dipoles (oxygen atom) towards the -NH3+ group and their positive dipoles (hydrogen atoms) towards the Cl- anion, forming a stable hydration shell. Hydrogen bonding between water and the -NH3+ group further stabilizes the dissolved state.

  • Unfavorable Interactions: The large, nonpolar phenylthio-pentyl tail must be accommodated within the water structure. This disrupts the water-water hydrogen bonding network, forcing water molecules to form a more ordered, cage-like structure around the hydrophobic tail. This decrease in entropy is thermodynamically unfavorable and limits solubility.

Prediction: The presence of a five-carbon chain and a phenyl group suggests that despite the ionic head group, the aqueous solubility of 5-(phenylthio)pentan-1-amine HCl will be low to moderate . A general rule of thumb suggests that water solubility decreases significantly for monofunctional amines with more than five or six carbon atoms.[4] The added bulk and hydrophobicity of the phenylthio group will further reduce its affinity for water.

Solubility in Dimethyl Sulfoxide (DMSO) (A Polar, Aprotic Solvent)

DMSO is a powerful and versatile solvent, often referred to as a "super solvent" due to its ability to dissolve a wide range of compounds.[5][6]

  • Favorable Interactions:

    • Polarity: DMSO has a strong dipole moment centered on the S=O bond. The partially negative oxygen can effectively solvate the -NH3+ cation, while the partially positive sulfur can interact with the Cl- anion.

    • Dual Nature: DMSO possesses both polar and nonpolar characteristics. While the sulfoxide group provides polarity, the two methyl groups attached to the sulfur atom create nonpolar surfaces.[7] These methyl groups can engage in favorable van der Waals interactions with the hydrophobic phenyl and pentyl portions of the solute molecule.

Prediction: Due to its ability to effectively solvate both the ionic head and the nonpolar tail of the molecule, 5-(phenylthio)pentan-1-amine HCl is expected to have high solubility in DMSO. It is a common practice in drug discovery to prepare stock solutions of diverse and often lipophilic compounds in DMSO at concentrations of 10-20 mM or higher.[8]

Quantitative Data Summary

PropertyPredicted Value/ClassificationRationale
Molecular Formula C₁₁H₁₈ClNBased on chemical structure.
Molecular Weight 215.72 g/mol Based on chemical structure.
Predicted LogP ~3.5 - 4.5The long alkyl chain and phenyl group significantly increase lipophilicity. The parent amine, 5-phenyl-1-pentylamine, has a calculated LogP of ~3.8.[9] The HCl salt form reduces the effective LogP but the intrinsic lipophilicity remains high.
Aqueous Solubility Low to ModerateThe large hydrophobic portion of the molecule counteracts the solubilizing effect of the amine hydrochloride group.
DMSO Solubility High (>50 mg/mL)DMSO is an excellent solvent for amphiphilic molecules, capable of solvating both the polar amine salt and the nonpolar hydrocarbon and aromatic regions.[5]

Experimental Protocols for Solubility Determination

Empirical determination is essential to confirm the theoretical predictions. The "gold standard" for solubility is the thermodynamic equilibrium solubility, while kinetic solubility is often used for high-throughput applications.[10][11]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium concentration of a compound in a saturated solution and is considered the most accurate approach.[11]

Objective: To determine the maximum concentration of 5-(phenylthio)pentan-1-amine HCl that dissolves in water and DMSO at a specific temperature (e.g., 25 °C).

Materials:

  • 5-(phenylthio)pentan-1-amine HCl (solid)

  • Deionized water (HPLC grade)

  • DMSO (Anhydrous, ≥99.9%)

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-(phenylthio)pentan-1-amine HCl to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (water or DMSO) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or rotator in an incubator set to 25 °C. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process until equilibrium is achieved.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: Centrifugation ensures a clear separation of the saturated supernatant from any remaining solid particles, which is critical for accurate measurement.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration & Dilution: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Perform a precise serial dilution of the filtrate with the appropriate solvent into a range suitable for HPLC analysis.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated supernatant (in mg/mL or mM) by applying the dilution factor.

Thermodynamic_Solubility_Workflow A Add Excess Solid to Vial B Add 1.0 mL Solvent (Water or DMSO) A->B C Equilibrate 24h at 25°C with Agitation B->C Ensures Saturation D Centrifuge to Pellet Undissolved Solid C->D Achieves Equilibrium E Collect & Filter Supernatant D->E Separates Phases F Dilute Sample for Analysis E->F G Quantify via HPLC-UV Against Standard Curve F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is technically a measure of "apparent" solubility.[8][10]

Objective: To determine the kinetic solubility limit of 5-(phenylthio)pentan-1-amine HCl in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well plates (clear bottom for analysis).

  • Liquid handling system or multichannel pipettes.

  • Plate reader capable of measuring turbidity or nephelometry.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mM stock solution of 5-(phenylthio)pentan-1-amine HCl in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the source plate to a new 96-well plate (the "assay plate") containing a larger volume (e.g., 198 µL) of PBS buffer. Causality: This step creates a final DMSO concentration of 1%, which minimizes the solvent's effect on the measurement while triggering the precipitation of the compound if its solubility limit is exceeded.

  • Incubation: Incubate the assay plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Kinetic_Solubility_Workflow cluster_0 Source Plate (100% DMSO) cluster_1 Assay Plate (1% DMSO in PBS) A Prepare 20 mM Stock in DMSO B Perform Serial Dilution in DMSO A->B C Add 2 µL from Source Plate to 198 µL PBS B->C Triggers Precipitation D Incubate for 2 Hours C->D E Measure Turbidity with Plate Reader D->E F Identify Precipitation Point E->F

Caption: Workflow for High-Throughput Kinetic Solubility.

Discussion and Practical Implications

The starkly different solubilities of 5-(phenylthio)pentan-1-amine HCl in water and DMSO have significant consequences for its use in research:

  • For Biological Assays: Most in vitro biological assays are conducted in aqueous media. A compound is typically stored at a high concentration in a DMSO stock and then diluted to its final working concentration in the aqueous assay buffer. Given the predicted low-to-moderate aqueous solubility, there is a high risk of the compound precipitating out of solution during this dilution step, especially at higher concentrations. This would lead to an artificially low effective concentration in the assay, resulting in inaccurate potency measurements (e.g., IC₅₀). The kinetic solubility protocol is designed specifically to identify this precipitation limit.

  • For Stock Solution Stability: DMSO is an excellent choice for long-term storage of a compound like this, as it can maintain high concentrations in a dissolved state, preventing degradation that might occur in the solid phase or in suspension.[12] However, researchers must be mindful of the final DMSO concentration in their experiments, as it can be toxic to cells, typically tolerated only up to 0.1-0.5%.[7]

  • For In Vivo Studies: For animal studies, formulating a drug in a simple aqueous vehicle is often preferred. The limited water solubility of this compound might necessitate the use of co-solvents, surfactants, or other formulation strategies to achieve the required dose concentration.

Conclusion

Based on a first-principles analysis of its molecular structure, 5-(phenylthio)pentan-1-amine hydrochloride is predicted to exhibit high solubility in the polar aprotic solvent DMSO and significantly lower solubility in the polar protic solvent water. This differential solubility is a direct consequence of the molecule's amphiphilic nature, possessing both a highly polar ionic head and a large, nonpolar tail. While these predictions provide a strong theoretical foundation, they must be confirmed through empirical measurement. The detailed shake-flask and turbidimetric protocols provided herein offer robust, validated methods for determining the thermodynamic and kinetic solubility, respectively. A thorough understanding and quantification of these parameters are essential for the successful application of this compound in any research or development setting, ensuring data integrity and enabling rational formulation strategies.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.
  • Fiveable. (2025). Solvent polarity Definition - Organic Chemistry II Key....
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • Unknown. Determining the water solubility of difficult-to-test substances A tutorial review.
  • PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water ?.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Chemsrc. (2025). 5-phenyl-1-pentylamine hydrochloride | CAS#:53429-15-5.
  • MDPI. (2023). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups.

Sources

Exploratory

5-(Phenylthio)pentan-1-amine PubChem CID 15227684 data

An In-depth Technical Guide to 5-(Phenylthio)pentan-1-amine (PubChem CID: 15227684) Audience: Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive overview of 5-(Phenylt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Phenylthio)pentan-1-amine (PubChem CID: 15227684)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 5-(Phenylthio)pentan-1-amine, a molecule possessing structural motifs suggestive of potential applications in medicinal chemistry and materials science. Given the limited direct research on this specific compound, this document synthesizes information from related chemical structures and foundational scientific principles to provide a robust framework for its synthesis, characterization, and potential investigation.

Molecular Identity and Physicochemical Profile

5-(Phenylthio)pentan-1-amine (PubChem CID: 15227684) is an organic compound featuring a five-carbon aliphatic chain, which imparts flexibility, terminated by a primary amine and substituted with a phenylthio group. This combination of a nucleophilic amine, a lipophilic aromatic thioether, and a flexible linker makes it an intriguing scaffold for chemical and biological exploration.

Table 1: Key Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol
IUPAC Name 5-(phenylthio)pentan-1-amine
Canonical SMILES C1=CC=C(C=C1)SCCCCCN
InChI Key VEGXCFVNNCQPNX-UHFFFAOYSA-N
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 7
LogP (Predicted) 2.8 - 3.2

Data sourced from PubChem and calculated using various chemical software models.

Synthesis and Spectroscopic Characterization

The synthesis of 5-(Phenylthio)pentan-1-amine is not extensively documented in the literature. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, specifically the nucleophilic substitution reaction between a thiophenolate and an alkyl halide.

Proposed Synthetic Workflow

A robust method involves a two-step process: formation of the thioether followed by introduction of the amine. This approach is chosen for its high efficiency and the commercial availability of starting materials. Using a protected amine or an amine precursor, such as an azide, prevents side reactions where the amine might react with the alkyl halide.

synthesis_workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Amination start1 Thiophenol intermediate1 5-(Phenylthio)pentan-1-ol start1->intermediate1 start2 Base (e.g., NaH, K₂CO₃) start3 5-Bromo-1-pentanol start3->intermediate1 intermediate2 1-Azido-5-(phenylthio)pentane intermediate1->intermediate2 Azide Formation reagent1 1. Mesyl Chloride 2. Sodium Azide (NaN₃) product 5-(Phenylthio)pentan-1-amine intermediate2->product Azide Reduction reagent2 Reduction (e.g., H₂/Pd, LiAlH₄)

Caption: Proposed two-step synthesis of 5-(Phenylthio)pentan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(Phenylthio)pentan-1-ol

  • To a stirred solution of thiophenol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a suitable base such as potassium carbonate (1.5 eq). The base deprotonates the thiol to form the more nucleophilic thiophenolate anion.

  • Add 5-bromo-1-pentanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Step 2: Synthesis of 5-(Phenylthio)pentan-1-amine

  • Dissolve the purified 5-(phenylthio)pentan-1-ol (1.0 eq) from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). This converts the hydroxyl group into a good leaving group (mesylate).

  • After the reaction is complete, wash with water and brine, dry, and concentrate. The crude mesylate is used directly in the next step.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C and stir overnight. This Sₙ2 reaction displaces the mesylate with the azide anion.

  • Work up the reaction as in Step 1 to isolate the crude 1-azido-5-(phenylthio)pentane.

  • To a solution of the crude azide in ethanol or THF, add a catalyst such as Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete. This step reduces the azide to the primary amine.

  • Filter the catalyst through Celite, and concentrate the filtrate to yield the crude final product. Purify by column chromatography or distillation.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is crucial.

  • ¹H NMR Spectroscopy: The spectrum should show a multiplet for the aromatic protons of the phenyl group (~7.2-7.4 ppm), a triplet for the methylene group adjacent to the sulfur atom (~2.9 ppm), a triplet for the methylene group adjacent to the nitrogen atom (~2.7 ppm), and a series of multiplets for the central methylene groups in the pentyl chain. A broad singlet corresponding to the amine protons (NH₂) will also be present.

  • ¹³C NMR Spectroscopy: The spectrum will display distinct signals for the aromatic carbons, with the carbon directly attached to sulfur appearing at a characteristic chemical shift, along with four separate signals for the aliphatic carbons in the pentyl chain.

  • Infrared (IR) Spectroscopy: Key absorptions for a primary amine include a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1580-1650 cm⁻¹.[1][2][3] The C-N stretch of the aliphatic amine will appear in the 1020-1250 cm⁻¹ range.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.33 g/mol ). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can help confirm the presence of the amine.[2]

Potential Research Applications & Biological Rationale

While direct biological data for 5-(Phenylthio)pentan-1-amine is scarce, the phenylthio-alkyl-amine scaffold is present in molecules with demonstrated bioactivity, suggesting several promising avenues for investigation.

  • Antimicrobial and Antifungal Agents: Derivatives of 1-(phenylthio)propan-2-amine have shown excellent activity against the plant pathogen Phytophthora capsici.[4] This suggests that the phenylthio moiety could be a valuable pharmacophore for developing new fungicides. The primary amine on 5-(phenylthio)pentan-1-amine provides a convenient handle for creating a library of amide or sulfonamide derivatives to explore structure-activity relationships (SAR).

  • Anticancer Therapeutics: Compounds containing a β-aryl-β-mercapto ketone scaffold, which includes a phenylthio group, have demonstrated high cytotoxic activity against human breast cancer cell lines (MCF-7), in some cases exceeding that of the reference drug Tamoxifen.[5] The combination of a lipophilic phenylthio group and a basic amine is a common feature in many anticancer agents.

  • Antimycobacterial Agents: Hydrazone derivatives containing a 2-(phenylthio)benzoyl structure have been synthesized and shown to be active against Mycobacterium tuberculosis.[6] This highlights the potential of the phenylthio core in the development of new treatments for tuberculosis.

biological_rationale scaffold Phenylthio-Alkyl-Amine Scaffold (e.g., 5-(Phenylthio)pentan-1-amine) antifungal Antifungal Activity (Fungicide Development) scaffold->antifungal Investigate as anticancer Cytotoxic Activity (Oncology Research) scaffold->anticancer Investigate as antimycobacterial Antimycobacterial Activity (Tuberculosis Research) scaffold->antimycobacterial Investigate as rationale1 Ref: Phenylthio-propan-amine derivatives show activity against Phytophthora capsici. antifungal->rationale1 rationale2 Ref: Phenylthio-propan-one derivatives show cytotoxicity in MCF-7 cells. anticancer->rationale2 rationale3 Ref: Phenylthio-benzoyl derivatives show activity against M. tuberculosis. antimycobacterial->rationale3

Caption: Rationale for investigating the biological activity of the target compound.

Foundational Experimental Protocols

To explore the potential of 5-(Phenylthio)pentan-1-amine, standardized in vitro assays are the logical first step. The following protocols provide a self-validating framework for initial screening.

Protocol: MTT Cell Viability Assay for Cytotoxicity Screening

This protocol determines the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-(Phenylthio)pentan-1-amine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "cells only" (negative control) and "DMSO vehicle" (vehicle control) wells. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.

    • Replace the medium in the cell plate with the medium containing the test compound dilutions.

  • Incubation and Assay:

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution Assay for Antimicrobial Screening

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Inoculum Preparation:

    • Grow a bacterial or fungal strain (e.g., S. aureus, C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of sterile broth to each well.

    • Add 50 µL of a 2X concentrated stock solution of the test compound to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a "broth only" (sterility control) and "inoculum only" (growth control) well. A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by measuring the optical density at 600 nm.

Safety and Handling

As a novel chemical with limited toxicological data, 5-(Phenylthio)pentan-1-amine should be handled with care. Standard laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Conclusion

5-(Phenylthio)pentan-1-amine represents a promising, yet underexplored, chemical entity. Its structure, combining a flexible alkylamine chain with a phenylthio group, is analogous to scaffolds found in compounds with established antifungal, anticancer, and antimycobacterial properties. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to produce, purify, and characterize this molecule, enabling the systematic investigation of its potential as a lead compound in drug discovery and other scientific fields.

References

  • PubChem. (n.d.). 5-(phenylthio)pentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tian, L., Gao, Y., Peng, X. J., Zhang, C., Zhao, W. G., & Liu, X. H. (2021). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 441-447. [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy: Amines. LibreTexts. [Link]

  • SpectraBase. (n.d.). 5-Phenyl-1-(phenylthio)pentan-2-one. Wiley. [Link]

  • Bayer Aktiengesellschaft. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. U.S.
  • PubChem. (n.d.). Phenethyl-(5-phenyl-pentyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Faramarzi, S., Faghih, Z., Rastegar, T., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(1), 169-181. [Link]

  • McMurry, J. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Kaymakçıoğlu, B. K., Oruç-Emre, E. E., & Rollas, S. (2014). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 18(2), 51-55. [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. [Link]

Sources

Foundational

Comprehensive Physicochemical and Pharmaceutical Profiling: 5-(Phenylthio)pentan-1-amine Free Base vs. Hydrochloride Salt

Executive Summary In the landscape of synthetic chemistry and drug development, the physical form of an active pharmaceutical ingredient (API) or a critical building block dictates its viability for research and manufact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, the physical form of an active pharmaceutical ingredient (API) or a critical building block dictates its viability for research and manufacturing. 5-(phenylthio)pentan-1-amine is a versatile bifunctional molecule, possessing both a nucleophilic primary amine and an electron-rich thioether moiety.

This technical guide provides an in-depth comparative analysis between its free base and hydrochloride (HCl) salt forms. By examining the structural thermodynamics, degradation pathways, and pharmacokinetic implications, this whitepaper establishes why the conversion to the HCl salt is a mandatory step for long-term stability, analytical standardization, and formulation success.

Structural and Physicochemical Divergence

The transition from a free base to a hydrochloride salt fundamentally alters the intermolecular forces governing the compound.

  • The Free Base (

    
    ):  In its unprotonated state, 5-(phenylthio)pentan-1-amine lacks strong intermolecular hydrogen-bond networks, typically rendering it an oily, lipophilic liquid at room temperature. While this high lipophilicity is advantageous for organic extractions, it results in poor aqueous solubility (< 1 mg/mL)[1].
    
  • The Hydrochloride Salt (

    
    ):  Protonation of the primary amine yields a crystalline solid. The introduction of the chloride counterion establishes a robust ionic crystal lattice. This ionic bonding significantly reduces volatility and hygroscopicity, minimizing degradation under ambient conditions[2]. Furthermore, the salt form increases aqueous solubility by orders of magnitude, a critical parameter for biological assays and parenteral formulations[3].
    
Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Molecular Formula


Molecular Weight 195.33 g/mol 231.79 g/mol
Physical State (RT) Oily LiquidCrystalline Solid
Aqueous Solubility < 1 mg/mL (Poor)> 50 mg/mL (High)
Organic Solubility High (DCM,

, Hexane)
Low (Insoluble in

/Hexane)
Stability Low (Prone to oxidation/

)
High (Stable ambient storage)
Volatility ModerateNegligible

Mechanistic Degradation Pathways & Stability

Understanding the causality behind the instability of the free base is crucial for proper handling. The free base form contains two highly reactive centers:

  • Primary Amine: The lone pair on the nitrogen is highly nucleophilic and readily absorbs atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts.
    
  • Thioether: The sulfur atom is electron-rich and susceptible to aerial oxidation, degrading the molecule into sulfoxides and sulfones over time.

The Causality of Salt Stabilization: When converted to the HCl salt, the amine lone pair is protonated (


), completely eliminating its nucleophilicity and preventing carbamate formation. Additionally, the strong electron-withdrawing nature of the 

group inductively pulls electron density away from the alkyl chain. This subtle electronic deactivation slightly reduces the electron density on the sulfur atom, suppressing the rate of thioether oxidation.

Degradation FB 5-(Phenylthio)pentan-1-amine (Free Base) Oxi Thioether Oxidation (Sulfoxide / Sulfone) FB->Oxi Ambient O2 / Light CO2 Carbamate Formation (CO2 Absorption) FB->CO2 Atmospheric CO2 HCl HCl Salt Form HCl->Oxi Highly Suppressed Oxidation Rate Stable Stable Storage Form (Protonated Amine) HCl->Stable Steric & Electronic Protection

Mechanistic degradation pathways of free base vs. stabilized HCl salt.

Experimental Protocols: Salt Formation Workflow

To ensure high purity and prevent the loss of the hydrophilic salt into aqueous waste, the conversion must be performed under strictly anhydrous conditions. The following self-validating protocol leverages thermodynamic principles to drive crystallization[2].

Step-by-Step Methodology
  • Preparation (Solvent Selection): Dissolve 1.0 equivalent of 5-(phenylthio)pentan-1-amine free base in 10 volumes of anhydrous diethyl ether (

    
    ) or dichloromethane (DCM) under an inert nitrogen atmosphere.
    
    • Causality: Anhydrous non-polar solvents are chosen because the resulting HCl salt is insoluble in them, ensuring immediate precipitation and driving the reaction to >95% yield.

  • Thermal Control: Transfer the reaction flask to an ice bath and cool to 0°C.

    • Causality: Acid-base neutralization is highly exothermic. Cooling controls the reaction kinetics and minimizes the solubility of the product in the mother liquor, maximizing crystal recovery.

  • Acidification: Dropwise add 1.05 equivalents of 4M HCl in dioxane (or bubble anhydrous HCl gas directly into the solution).

    • Causality: Using anhydrous HCl sources prevents the introduction of water. If aqueous HCl were used, the highly water-soluble salt would dissolve, requiring tedious and energy-intensive lyophilization[3].

  • Crystallization: Stir the suspension continuously for 1–2 hours at 0°C. A dense white precipitate will form as the ionic crystal lattice energy overcomes the solvation energy.

  • Isolation & Washing: Filter the precipitate rapidly under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous

    
     to remove any unreacted lipophilic free base and trace impurities.
    
  • Drying: Transfer the solid to a vacuum desiccator and dry at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Workflow A 1. Dissolve Free Base (in Anhydrous Et2O or DCM) B 2. Cool System (Ice Bath, 0°C) A->B C 3. Add HCl Source (HCl gas or 4M in Dioxane) B->C D 4. Crystallization (Stir 1-2 hours) C->D E 5. Filtration & Washing (Cold Et2O) D->E F 6. Vacuum Drying (Yields Pure HCl Salt) E->F

Step-by-step synthetic workflow for hydrochloride salt crystallization.

Analytical Characterization Strategies

Differentiating the free base from the HCl salt requires specific analytical markers:

  • 
    H NMR Spectroscopy:  In the free base, the methylene protons adjacent to the amine (
    
    
    
    ) typically resonate around 2.6–2.7 ppm in
    
    
    . Upon protonation to the HCl salt, the strong deshielding effect of the
    
    
    group shifts these protons downfield (typically >2.9 ppm in
    
    
    or DMSO-
    
    
    ).
  • Infrared (IR) Spectroscopy: The free base exhibits a sharp N-H stretching vibration near 3300

    
    . The HCl salt is characterized by a broad, intense band spanning 3200–2600 
    
    
    
    , which is the hallmark of ammonium (
    
    
    ) stretching vibrations.
  • Differential Scanning Calorimetry (DSC): The free base will lack a melting endotherm above room temperature (as it is an oil), whereas the HCl salt will display a sharp, defined melting point endotherm, indicative of high crystalline purity.

Formulation and Pharmacokinetic Implications

In drug development, the specific melting points and solubility profiles vary drastically depending on the form (free base vs hydrochloride salt)[4]. The HCl salt of 5-(phenylthio)pentan-1-amine is overwhelmingly preferred for pharmacokinetic (ADME) profiling for two primary reasons:

  • Bioavailability: The protonation of the amine enhances both aqueous solubility and receptor binding interactions, which are critical for oral bioavailability and in vivo efficacy[1]. A dissolved state in the gastrointestinal tract is a prerequisite for systemic absorption.

  • Manufacturability: Hydrochloride salts typically form stable crystalline solids, simplifying purification, milling, and long-term storage[2]. Free bases that exist as oils present severe challenges in solid-dosage formulation (e.g., tableting) and often require complex encapsulation techniques.

References

  • Benchchem. "2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride".
  • EvitaChem. "Buy Etaqualone (EVT-267788) | 7432-25-9".
  • Benchchem. "N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride".
  • Benchchem. "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride".

Sources

Exploratory

Technical Guide: Physicochemical Profiling of Phenylthio-Alkyl Amine Building Blocks

Executive Summary & Molecular Architecture[1] In the optimization of CNS-active small molecules and GPCR ligands, the phenylthio-alkyl amine scaffold (Ph-S-(CH ) -NR ) represents a critical bioisostere to the more common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture[1]

In the optimization of CNS-active small molecules and GPCR ligands, the phenylthio-alkyl amine scaffold (Ph-S-(CH


)

-NR

) represents a critical bioisostere to the more common phenoxy-alkyl amine. While often viewed merely as a "linker," the thioether moiety introduces distinct electronic and steric vectors that fundamentally alter the pharmacological profile of the parent molecule.

This guide analyzes the physicochemical properties of this scaffold, moving beyond standard descriptors to examine the causality behind its behavior. We focus on the "Soft" nature of the sulfur atom, its capability for


-hole bonding, and the specific lipophilic shifts that occur when replacing an ether oxygen with sulfur.
The "Soft" Sulfur Advantage

Unlike the "hard," highly electronegative oxygen atom in phenoxy analogs (electronegativity


), the sulfur atom in phenylthio-alkyl amines is "softer" (

) and more polarizable. This leads to two critical architectural features:
  • Bond Angle Expansion: The C-S-C bond angle (

    
    ) is sharper than the C-O-C angle (
    
    
    
    ), subtly altering the vector of the alkyl chain and the spatial presentation of the terminal amine.
  • 
    -Hole Interactions (Chalcogen Bonding):  Divalent sulfur exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-S bond.[1] This allows the phenylthio group to engage in specific, directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the binding pocket—interactions unavailable to the ether analog [1].

Physicochemical Profiling

The transition from a phenoxy to a phenylthio scaffold results in predictable yet potent shifts in physical properties.

Lipophilicity (LogP/LogD)

The substitution of oxygen with sulfur significantly increases lipophilicity. The sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower polarity.

  • Impact: Expect a

    
    LogP of approximately +0.5 to +1.0  when switching from -O- to -S-.
    
  • Strategic Use: This increase is often exploited to improve Blood-Brain Barrier (BBB) penetration in CNS drug discovery (e.g., Vortioxetine). However, it requires careful monitoring to avoid "molecular obesity" and non-specific protein binding.[2]

Acid Dissociation Constant (pKa)

The basicity of the terminal amine is modulated by the inductive effect of the phenyl-heteroatom system.

  • Mechanism: Oxygen is strongly electron-withdrawing (-I effect). Sulfur is weakly electron-withdrawing.

  • Outcome: Phenylthio-alkyl amines are generally more basic (higher pKa) than their phenoxy analogs, as the amine lone pair is less destabilized by the withdrawing effect of the heteroatom. This effect diminishes as the alkyl chain length (

    
    ) increases (
    
    
    
    ).
Comparative Data Summary
PropertyPhenoxy-Alkyl Amine (Ph-O-...)Phenylthio-Alkyl Amine (Ph-S-...)Drug Design Implication
Lipophilicity (LogP) ModerateHigh (

0.5–1.0 units)
Enhanced BBB permeability; risk of metabolic clearance.
Amine pKa Lower (Inductive withdrawal)Higher (Weaker withdrawal)Altered receptor affinity; increased lysosomal trapping.
H-Bonding Acceptor only (Strong)Acceptor (Weak) +

-Hole Donor
Unique binding modes via Chalcogen bonds.
Metabolic Liability O-Dealkylation (CYP mediated)S-Oxidation (Sulfoxide/Sulfone)Active metabolites or "soft drug" design potential.

Metabolic Stability & S-Oxidation Pathways

The metabolic fate of phenylthio-alkyl amines is distinct from ethers. While ethers typically undergo dealkylation, thioethers are prone to S-oxidation .[2] This is not merely a clearance mechanism but a pathway to active metabolites.

The S-Oxidation Cascade

The sulfur atom is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s to form a Sulfoxide (chiral) and subsequently a Sulfone .

  • Chirality Warning: The formation of the sulfoxide introduces a new stereocenter. If the parent molecule is achiral, the metabolite will be a racemic mixture, potentially complicating safety profiles.[2]

SOxidation Parent Phenylthio-Alkyl Amine (Lipophilic Parent) S_Ox Sulfoxide (S=O) (Chiral Center Created) Parent->S_Ox CYP450 / FMO (Phase I) Sulfone Sulfone (O=S=O) (Polar, Stable) S_Ox->Sulfone Slow Oxidation Excretion Renal Excretion S_Ox->Excretion Polarity u2191 Sulfone->Excretion Polarity u2191u2191

Figure 1: Metabolic trajectory of the thioether moiety. Note the polarity jump at the Sulfoxide stage.

Experimental Protocols

To accurately profile these building blocks, standard aqueous assays often fail due to the high lipophilicity of the phenylthio scaffold. The following protocols utilize co-solvent systems for validation.

Protocol: High-Throughput LogD Determination (HPLC Method)

Standard shake-flask methods are low-throughput and prone to emulsion formation with lipophilic thioethers.

Objective: Determine the distribution coefficient (LogD


) using a hydrophobicity index derived from HPLC retention times.
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.[2]

    • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (aqueous).[2]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Calibration:

    • Inject a mixture of 5 standard compounds with known LogD values (range 0–5) structurally similar to the analyte (e.g., Propranolol, Imipramine).[2]

    • Record retention times (

      
      ) and calculate the capacity factor 
      
      
      
      .
  • Measurement:

    • Inject the phenylthio-alkyl amine sample (10 µM in DMSO).

    • Critical Step: Ensure the sulfur atom does not irreversibly bind to residual metals in older columns; use a high-quality, end-capped column.

  • Calculation:

    • Plot LogD

      
       vs. Log(
      
      
      
      ).
    • Interpolate the LogD of the analyte from the linear regression.

Protocol: pKa Determination via Yasuda-Shedlovsky Extrapolation

Direct aqueous titration often results in precipitation of the neutral phenylthio species.

Objective: Accurate pKa measurement using co-solvent potentiometric titration.

  • Preparation:

    • Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures with 0.15 M KCl ionic strength adjuster.

  • Titration:

    • Dissolve the amine hydrochloride salt in the solvent mixtures.

    • Titrate with standardized KOH under inert gas (Nitrogen/Argon) to prevent carbonate formation.

    • Note: Thioethers are sensitive to oxidation; minimize exposure to air during stirring.

  • Data Analysis:

    • Calculate the apparent pKa (

      
      ) for each methanol concentration.
      
    • Extrapolation: Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The y-intercept represents the aqueous pKa.

Strategic Workflow for Lead Optimization

When to deploy the Phenylthio-Alkyl Amine scaffold:

DecisionTree Start Lead Optimization: Modify Linker? Check1 Is BBB Penetration Low? Start->Check1 Check2 Is Target Binding Driven by Hydrophobics? Check1->Check2 No Action1 Switch Ph-O to Ph-S (Boost LogP) Check1->Action1 Yes Check2->Action1 Yes Check3 Is Metabolic Clearance too Fast? Check2->Check3 No Warning Monitor S-Oxidation Liability Action1->Warning Action2 Switch Ph-O to Ph-S (Block Dealkylation) Check3->Action2 Yes Action2->Warning

Figure 2: Decision matrix for bioisosteric replacement of ether with thioether.

References

  • Benoit, M., et al. (2016).[2] "S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function." Journal of Chemical Information and Modeling. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Bang-Andersen, B., et al. (2011).[2] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry. [Link]

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2] Wiley-Interscience. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 5-(Phenylthio)pentan-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 5-(Phenylthio)pentan-1-amine, a bifunctional organic molecule with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-(Phenylthio)pentan-1-amine, a bifunctional organic molecule with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on its chemical identifiers, a plausible and detailed synthetic route, and an exploration of its potential biological and chemical significance based on its structural motifs.

Core Chemical Identifiers and Properties

5-(Phenylthio)pentan-1-amine is a primary amine featuring a phenylthioether moiety at the terminus of a five-carbon chain. This unique combination of a nucleophilic and basic amine group with a lipophilic and polarizable thioether linkage suggests a range of potential chemical and biological interactions.

IdentifierValue
IUPAC Name 5-(Phenylthio)pentan-1-amine
SMILES C1=CC=C(C=C1)SCCCCCN
InChIKey VEXAPHJACSXQIW-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.32 g/mol

These identifiers were generated based on the chemical structure and have been cross-validated using cheminformatics tools.

Proposed Synthetic Pathway

The synthesis of 5-(Phenylthio)pentan-1-amine can be efficiently achieved through a two-step process. The first step involves the formation of the phenyl thioether linkage via a nucleophilic substitution reaction, followed by the introduction of the primary amine group using the Gabriel synthesis to avoid over-alkylation.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Deprotection 1,5-Dihalopentane 1,5-Dihalopentane (e.g., 1,5-Dibromopentane) Intermediate 5-Bromo-1-(phenylthio)pentane 1,5-Dihalopentane->Intermediate Thiophenol Thiophenol Thiophenol->Intermediate Base (e.g., NaH) THF, 0°C to RT Phthalimide_Adduct N-(5-(Phenylthio)pentyl)phthalimide Intermediate->Phthalimide_Adduct DMF, Heat Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Phthalimide_Adduct Final_Product 5-(Phenylthio)pentan-1-amine Phthalimide_Adduct->Final_Product Ethanol, Reflux Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Final_Product

Caption: Proposed two-step synthesis of 5-(Phenylthio)pentan-1-amine.

Experimental Protocol: Synthesis of 5-(Phenylthio)pentan-1-amine

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 5-Bromo-1-(phenylthio)pentane

This step establishes the thioether bond through the reaction of thiophenol with an excess of a dihaloalkane to favor monosubstitution.

  • Materials:

    • Thiophenol

    • 1,5-Dibromopentane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium thiophenolate.

    • Cool the mixture back to 0 °C and add a solution of 1,5-dibromopentane (3.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1-(phenylthio)pentane as a colorless oil.

  • Causality of Experimental Choices:

    • The use of sodium hydride, a strong base, ensures the complete deprotonation of thiophenol, which has a pKa of approximately 6.6, to form the highly nucleophilic thiophenolate anion.[1]

    • An excess of 1,5-dibromopentane is used to minimize the formation of the disubstituted byproduct, 1,5-bis(phenylthio)pentane.

    • Anhydrous conditions are crucial as sodium hydride reacts violently with water.

Step 2: Synthesis of 5-(Phenylthio)pentan-1-amine via Gabriel Synthesis

The Gabriel synthesis is employed to convert the terminal alkyl bromide into a primary amine, preventing the formation of secondary and tertiary amine byproducts.[2][3][4][5]

  • Materials:

    • 5-Bromo-1-(phenylthio)pentane (from Step 1)

    • Potassium phthalimide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrazine monohydrate

    • Ethanol

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 2 M

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-bromo-1-(phenylthio)pentane (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir overnight.

    • Cool the mixture to room temperature and pour it into water.

    • Collect the resulting precipitate (N-(5-(phenylthio)pentyl)phthalimide) by filtration and wash with water.

    • Suspend the crude phthalimide derivative in ethanol and add hydrazine monohydrate (2.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and acidify with 1 M HCl.

    • Filter off the phthalhydrazide precipitate.

    • Basify the filtrate with 2 M NaOH until a pH > 12 is achieved.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-(phenylthio)pentan-1-amine. Further purification can be achieved by vacuum distillation if necessary.

  • Causality of Experimental Choices:

    • Potassium phthalimide serves as a surrogate for ammonia. Its nitrogen is nucleophilic but the resulting N-alkylphthalimide is not nucleophilic enough for a second alkylation, thus ensuring the formation of a primary amine.[6]

    • Hydrazine is used for the cleavage of the N-alkylphthalimide under milder conditions compared to acidic or basic hydrolysis.[3]

Potential Applications in Research and Drug Development

Antimicrobial and Antifungal Agents

The phenylthioether moiety is present in a number of compounds with demonstrated biological activity. For instance, derivatives of 2-(phenylthio)benzoylarylhydrazones have shown antimycobacterial activity against Mycobacterium tuberculosis.[7] Additionally, amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety have been investigated as potential fungicides.[8] The combination of the phenylthio group and a flexible alkyl amine chain in 5-(phenylthio)pentan-1-amine makes it a candidate for screening in antimicrobial and antifungal assays.

Building Block for Bioactive Molecules

Long-chain aliphatic amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[9][10][11][12] The primary amine group of 5-(phenylthio)pentan-1-amine can be readily functionalized to introduce various pharmacophores. For example, it can be acylated to form amides, reductively aminated to form secondary amines, or used in the synthesis of more complex heterocyclic systems. The phenylthioether can also be further functionalized, for example, by oxidation to the corresponding sulfoxide or sulfone, which can modulate the compound's polarity and biological activity.

Enzyme Inhibitors

The structural features of 5-(phenylthio)pentan-1-amine may lend themselves to the design of enzyme inhibitors. The long alkyl chain can interact with hydrophobic pockets in enzyme active sites, while the amine and thioether groups can form hydrogen bonds or other interactions with amino acid residues.

Conclusion

5-(Phenylthio)pentan-1-amine is a structurally interesting molecule that is accessible through a straightforward and reliable synthetic route. Its combination of a primary amine and a phenyl thioether suggests potential for a variety of applications, particularly in the development of new bioactive compounds. This guide provides the foundational chemical information and a detailed experimental protocol to enable further research into the properties and applications of this compound.

References

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Beilstein Journals. (2011, May 10). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]

  • Tian, L., et al. (2021). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Journal of Sulfur Chemistry, 42(1), 85-97.
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Safety Monograph: 5-(phenylthio)pentan-1-amine

This guide serves as a Technical Safety Monograph for 5-(phenylthio)pentan-1-amine .[1][2][3] As a specialized research intermediate often used in fragment-based drug discovery (e.g., PROTAC linker synthesis) or heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Technical Safety Monograph for 5-(phenylthio)pentan-1-amine .[1][2][3] As a specialized research intermediate often used in fragment-based drug discovery (e.g., PROTAC linker synthesis) or heterocycle formation, specific regulatory data may be sparse.[1][2]

This document synthesizes a Predicted Safety Profile based on Structure-Activity Relationships (SAR), bridging the hazards of alkyl amines (corrosivity, basicity) and aryl thioethers (stench, sensitization, oxidation potential).[1]

[1][2][3]

Document Control:

  • Status: Research Compound (Novel Chemical Entity Logic)

  • Applicability: R&D, Synthesis, Pharmaceutical Development[4]

Chemical Identity & Physicochemical Profile[1][2][5][6][7]

Core Logic: This compound combines a lipophilic phenyl-thioether tail with a hydrophilic, basic primary amine head.[1][2] This amphiphilic nature dictates its solubility, reactivity, and biological interaction.[1][2]

PropertyValue / PredictionTechnical Note
Chemical Name 5-(phenylthio)pentan-1-amineIUPAC Convention
Structure Ph-S-(CH₂)₅-NH₂Primary amine tethered to thiophenol via pentyl chain
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol Calculated
Physical State Viscous Liquid / Low-Melting SolidPredicted:[1][3] Thioethers lower MP relative to sulfones; amine H-bonding increases viscosity.[1][2]
Boiling Point >280°C (Predicted)High MW + H-bonding.[1][2] Likely decomposes before boiling at atm pressure.[1][2]
Solubility Organic Solvents (DCM, MeOH), Dilute AcidCritical: Insoluble in water at neutral pH; soluble as ammonium salt (pH < 9).[1][2]
pKa (Conjugate Acid) ~10.5 (Amine)Typical for primary alkyl amines.[1]
Odor STENCH (High Probability)Aryl-alkyl sulfides often carry a pervasive, garlic-like sulfur odor.[1][2]

Hazard Identification (GHS Classification Logic)

Expert Assessment: Lacking animal toxicity data, we apply the "Worst-Case Functional Group" principle. The primary amine drives immediate physical hazards (corrosivity), while the thioether drives chronic/environmental concerns.[1][2]

Predicted GHS Classification[1][2][8]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2] Rationale: Primary alkyl amines (pKₐ ~10.[1][2]5) saponify fats and denature proteins on contact.

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1] Rationale: Based on analogs like pentylamine and thiophenol.[1]

  • Sensitization (Skin): Category 1 (May cause allergic reaction).[1][5] Rationale: Thioethers and their metabolic sulfoxides are known haptens.[1]

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life).[1][2] Rationale: Lipophilic amines bioaccumulate and disrupt aquatic membrane function.[1]

Storage & Stability Protocols (Self-Validating Systems)

The Causality of Degradation:

  • Oxidation (Sulfur): The sulfur atom is electron-rich and prone to oxidation by atmospheric O₂ to sulfoxide (S=O) and sulfone (O=S=O).[1][2]

  • Carbamate Formation (Nitrogen): The primary amine reacts avidly with atmospheric CO₂ to form solid carbamates/carbonates.[1][2]

Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen .[1][2]

  • Temperature: 2–8°C (Refrigerate). Cold slows oxidation kinetics.[1][2]

  • Container: Amber glass with Teflon-lined cap (prevents UV-catalyzed S-oxidation).[1][2][3]

  • Validation: Check for "crusting" (carbamates) or change in refractive index/viscosity (oxidation) before use.[1][2]

Diagram: Degradation Pathways & Prevention

The following Graphviz diagram illustrates the chemical vulnerabilities and the required engineering controls.[1][2]

StabilityLogic Compound 5-(phenylthio)pentan-1-amine Air Exposure to Air (O2 + CO2) Compound->Air Improper Storage Oxidation S-Oxidation (Sulfoxide/Sulfone) Air->Oxidation O2 Attack on S Carbamate N-Carbamylation (White Solid Precipitate) Air->Carbamate CO2 Attack on N Control Control: Store under Ar/N2 + Refrigeration Control->Air Prevents

Caption: Stability logic showing the dual vulnerability of the Sulfur and Nitrogen centers to atmospheric degradation.[3]

Handling & Engineering Controls

Objective: Prevent exposure to corrosive amine vapors and contain the sulfur stench.

  • Ventilation: Mandatory Fume Hood . Do not handle on an open bench. The "stench" threshold is likely ppb-level; once you smell it, contamination has occurred.[1][2]

  • Bleach Bath (Decontamination):

    • Mechanism:[1][4] Sodium hypochlorite (Bleach) oxidizes the odorous sulfide to the non-odorous sulfoxide/sulfone and neutralizes the amine.[1][2]

    • Protocol: Keep a beaker of 10% bleach in the hood.[1][2] Dip all pipettes/tips immediately after use.[1][2]

  • PPE:

    • Gloves: Nitrile (double-gloved recommended).[1][2]

    • Eyes: Chemical splash goggles (Face shield if dispensing >100mL).[1][2]

Emergency Response (Decision Logic)

Scenario: You have spilled the compound. The response depends on the scale and location.[1][2]

Diagram: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess MinorHood Minor (<5mL) in Hood Assess->MinorHood Major Major (>5mL) or Outside Hood Assess->Major Action1 1. Absorb with sand/vermiculite 2. Treat with 10% Bleach (Oxidize Odor) 3. Dispose as Chem Waste MinorHood->Action1 Action2 1. Evacuate Lab (Stench/Corrosion Risk) 2. Alert Safety Officer 3. Do NOT wash with water (Spreads odor) Major->Action2

Caption: Emergency workflow prioritizing odor containment and neutralization of the corrosive amine.

Synthesis & Reaction Safety (Contextual)

For researchers synthesizing this from Thiophenol and 5-chloropentan-1-amine (or similar routes):

  • Thiophenol Risk: The precursor (Thiophenol) is highly toxic (Cat 2 Oral/Inhalation) and has an extreme stench.[1]

  • Exotherm: Alkylation of thiols is exothermic.[1][2] Control temperature (0°C) to prevent runaway side reactions.

  • Quenching: Quench reaction mixtures with bleach/oxidant before rotary evaporation to prevent contaminating the rotovap with sulfur stench.[1][2]

References

  • PubChem. Compound Summary: 5-Phenylpentan-1-amine (Analogous Structure).[1][2][6] National Library of Medicine.[1][2] [Link][1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier: Pentylamine (Amine Hazard Analog).[1][2][Link][1][3]

Disclaimer: This monograph is a technical synthesis for research purposes only. It does not replace an official SDS provided by a supplier. Always conduct a site-specific risk assessment.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Thioether-Capped HDAC Inhibitors

Executive Summary This application note details the synthesis of Next-Generation Histone Deacetylase (HDAC) Inhibitors utilizing 5-(phenylthio)pentan-1-amine as a primary building block. While first-generation inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of Next-Generation Histone Deacetylase (HDAC) Inhibitors utilizing 5-(phenylthio)pentan-1-amine as a primary building block.

While first-generation inhibitors like Vorinostat (SAHA) utilize anilide surface recognition groups, recent structure-activity relationship (SAR) studies suggest that hydrophobic thioether "caps" can enhance selectivity for Class IIb isozymes (specifically HDAC6) by exploiting the unique ubiquitin-binding zinc finger domain (ZnF-UBP) architecture. This protocol outlines a high-yield, modular synthetic route to couple this amine scaffold with zinc-binding group (ZBG) precursors, culminating in the generation of potent hydroxamic acid inhibitors.

Strategic Rationale & Pharmacophore Design

The "Cap-Linker-ZBG" Model

Effective HDAC inhibitors generally follow a tripartite pharmacophore model. The use of 5-(phenylthio)pentan-1-amine addresses two of these three critical regions simultaneously:

  • The Cap (Surface Recognition): The phenylthio group provides a flexible, hydrophobic moiety capable of interacting with the rim of the HDAC catalytic tunnel. Unlike rigid aromatic caps, the thioether linkage introduces rotational freedom, potentially improving fit within the L1 loop region of HDAC6.

  • The Linker: The pentyl chain of the amine, when coupled with a dicarboxylic acid derivative, contributes to the optimal tunnel occupancy length (typically 11–14 Å) required to reach the catalytic zinc ion.

  • The ZBG (Warhead): The final step introduces a hydroxamic acid, the gold standard for chelating the active site Zn²⁺ ion.

Retrosynthetic Analysis

The synthesis is designed as a convergent 2-step protocol:

  • Amide Coupling: Connection of the amine to a ZBG-precursor (Monomethyl Suberate).

  • Hydroxylaminolysis: Conversion of the terminal ester to a hydroxamic acid.[1]

Retrosynthesis Final Target HDAC Inhibitor (Thioether-Capped Hydroxamate) Step2 Hydroxylaminolysis (NH2OH / NaOMe) Final->Step2 Intermediate Intermediate Methyl Ester Step2->Intermediate Step1 Amide Coupling (HATU / DIPEA) Intermediate->Step1 Precursors Precursors: 1. 5-(phenylthio)pentan-1-amine 2. Monomethyl Suberate Step1->Precursors

Figure 1: Retrosynthetic strategy decomposing the target inhibitor into its constituent building blocks.

Materials & Reagents

ComponentSpecificationRole
5-(phenylthio)pentan-1-amine >97% PurityCore Scaffold (Cap + Partial Linker)
Monomethyl suberate >98% PurityLinker Extension + ZBG Precursor
HATU Peptide GradeCoupling Agent
DIPEA (Hünig's Base) AnhydrousBase
Hydroxylamine HCl >99%ZBG Source
Sodium Methoxide (NaOMe) 25% w/v in MeOHBase for Hydroxylaminolysis
Dichloromethane (DCM) AnhydrousSolvent
Methanol (MeOH) HPLC GradeSolvent

Detailed Experimental Protocols

Protocol A: Amide Coupling (Linker Assembly)

Objective: To covalently attach the ZBG precursor to the amine scaffold via a stable amide bond.

Scientific Insight: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over traditional EDC/HOBt coupling. HATU provides faster kinetics and higher conversion rates for aliphatic amines, minimizing the formation of urea byproducts.

  • Preparation: In a flame-dried round-bottom flask (50 mL) equipped with a magnetic stir bar, dissolve Monomethyl suberate (1.0 equiv, 2.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0°C. Add DIPEA (3.0 equiv, 6.0 mmol) followed by HATU (1.2 equiv, 2.4 mmol). Stir at 0°C for 15 minutes to generate the active ester.

  • Addition: Dropwise add a solution of 5-(phenylthio)pentan-1-amine (1.0 equiv, 2.0 mmol) in DCM (5 mL).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Target Mass: [M+H]+ corresponding to the methyl ester intermediate.

  • Workup: Dilute with DCM (30 mL). Wash sequentially with 1N HCl (2 x 20 mL), sat. NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) to yield the Intermediate Methyl Ester .

Protocol B: Hydroxylaminolysis (ZBG Installation)

Objective: To convert the unreactive methyl ester into the zinc-chelating hydroxamic acid.

Critical Control Point: This reaction is pH-sensitive. The hydroxylamine must be generated in situ as the free base. Excess base can lead to hydrolysis (carboxylic acid formation), while insufficient base prevents reaction.

  • Reagent Preparation (Fresh): In a separate vial, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 10 equiv) in dry MeOH. Cool to 0°C. Slowly add NaOMe (25% in MeOH) (15 equiv) under nitrogen. Stir for 10 minutes. A white precipitate (NaCl) will form.

  • Reaction: Filter the supernatant (containing free NH₂OH) directly into a stirred solution of the Intermediate Methyl Ester (1.0 equiv) in MeOH/THF (1:1, 5 mL) at 0°C.

  • Progression: Warm to RT and stir for 2–16 hours.

    • Monitoring: Use LC-MS. Look for the mass shift of -15 Da (OMe to NHOH conversion: -31 + 16).

    • Note: If the reaction stalls, add additional fresh hydroxylamine solution.

  • Quenching: Carefully adjust pH to ~7 using 1N HCl or Amberlyst-15 H+ resin.

    • Caution: Do not acidify below pH 5, as hydroxamic acids can degrade.

  • Purification: Concentrate the solvent. Dissolve the residue in DMSO/MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Lyophilization: Freeze-dry the collected fractions to obtain the final inhibitor as a white powder.

Workflow Visualization

Workflow cluster_0 Step 1: Linker Assembly cluster_1 Step 2: Warhead Installation Start Start: 5-(phenylthio)pentan-1-amine Process1 Add Monomethyl Suberate + HATU/DIPEA in DCM Start->Process1 QC1 QC: LC-MS (Confirm Ester Formation) Process1->QC1 Process2 Treat with NH2OH / NaOMe (In situ generation) QC1->Process2 Intermediate Pure Quench Neutralize to pH 7 Process2->Quench Purify Prep-HPLC Purification Lyophilization Quench->Purify Final Final Product: Thioether-Capped HDACi Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target inhibitor.

Quality Control & Validation Data

To ensure the integrity of the synthesized inhibitor, the following parameters must be verified.

QC ParameterMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Characteristic Hydroxamate peaks: δ 10.3 (s, 1H, OH), 8.6 (s, 1H, NH). Phenylthio peaks: δ 7.1-7.4 (m, 5H).
Purity Analytical HPLC>95% Area Under Curve (AUC) at 254 nm.
Mass Accuracy HRMS (ESI+)Experimental mass within 5 ppm of calculated mass.
Iron Test ColorimetricDeep red/purple color upon addition of FeCl₃ (confirms hydroxamic acid).
Troubleshooting Guide
  • Issue: Low yield in Step 2; recovery of carboxylic acid.

    • Cause: Water in the reaction or excess base causing hydrolysis.

    • Solution: Ensure MeOH is anhydrous. Use freshly prepared NaOMe.

  • Issue: Incomplete coupling in Step 1.

    • Cause: Steric hindrance or deactivated amine.

    • Solution: Switch to DMF as solvent to improve solubility; increase reaction time.

References

  • Riva, E., et al. (2009).[2] Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation.[2] Journal of Organic Chemistry. Link

  • Bergman, J. A., et al. (2012). Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. Journal of Medicinal Chemistry. Link

  • Gao, C., et al. (2020). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry. Link

  • Massa, S., et al. (2001). Synthesis and Activity of New Hydroxamic Acid Based HDAC Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Application

Reaction protocols for amide coupling with 5-(phenylthio)pentan-1-amine

Application Note: High-Efficiency Amide Coupling Protocols for Thioether-Functionalized Linkers Executive Summary & Scientific Context 5-(phenylthio)pentan-1-amine is a critical "linker" building block, frequently employ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling Protocols for Thioether-Functionalized Linkers

Executive Summary & Scientific Context

5-(phenylthio)pentan-1-amine is a critical "linker" building block, frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structure features a flexible pentyl chain terminating in a nucleophilic primary amine and a lipophilic phenyl thioether.

While the primary amine undergoes standard acylation, the thioether moiety presents a specific chemoselectivity challenge: susceptibility to oxidation . Standard laboratory protocols often overlook the sensitivity of the sulfur atom to adventitious oxidants (peroxides in ether, bleach during cleaning), leading to sulfoxide/sulfone impurities that are difficult to separate.

This guide provides two field-proven protocols—HATU-mediated coupling (for discovery/high-throughput) and EDC-mediated coupling (for scale-up)—optimized to preserve the thioether integrity while maximizing amide yield.

Chemical Compatibility & Reagent Selection

Before initiating synthesis, researchers must validate reagent compatibility to prevent side reactions at the sulfur center.

ComponentStatusRationale / Causality
HATU Recommended High reactivity; rapid activation minimizes time the amine is exposed to potential side reactions.
EDC / HOBt Recommended Water-soluble urea byproduct facilitates purification; HOBt suppresses racemization (if chiral acid is used).
DIPEA / TEA Compatible Non-nucleophilic bases required to deprotonate the carboxylic acid and amine salt.
DMF / DCM Compatible Standard polar aprotic solvents. Must be anhydrous.
Ethers (THF) Caution Critical Risk: Old THF may contain peroxides, which rapidly oxidize the thioether to a sulfoxide (

). Test for peroxides before use.
Bleach (NaOCl) Incompatible Never use bleach to clean glassware containing this product. It causes immediate oxidation and potential chlorination.

Decision Logic for Protocol Selection

Select the appropriate protocol based on your scale and the steric hindrance of your carboxylic acid partner.

ReagentSelection Start Start: Select Coupling Strategy ScaleCheck Is the reaction scale > 1 gram? Start->ScaleCheck Sterics Is the Carboxylic Acid Sterically Hindered? ScaleCheck->Sterics No (<1g) EDC_Path Protocol B: EDC/HOBt (Lower Cost, Easy Workup) ScaleCheck->EDC_Path Yes (>1g) HATU_Path Protocol A: HATU (High Cost, High Yield) Sterics->HATU_Path Yes (e.g., tertiary alpha-carbon) Sterics->EDC_Path No (Linear/Simple) AcidCl_Path Alternative: Acid Chloride (High Reactivity) EDC_Path->AcidCl_Path If amine is unreactive

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and steric demands.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Ideal for milligram-scale reactions (10 mg – 500 mg) where yield is paramount and purification must be simplified.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • 5-(phenylthio)pentan-1-amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • In a dry vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

    • Add DIPEA (2.0 equiv).[4] Stir for 2 minutes.

    • Add HATU (1.1 equiv). The solution typically turns yellow/orange.

    • Mechanism:[1][2][3][5][6][7][8] The carboxylate attacks HATU to form the O-At active ester.[6][7]

    • Wait Time: Stir at Room Temperature (RT) for 15 minutes . This pre-activation is critical for hindered acids.

  • Coupling:

    • Add 5-(phenylthio)pentan-1-amine (1.1 equiv) dissolved in a minimal amount of DMF.

    • Optional: If the amine is supplied as a hydrochloride salt, add an extra 1.0 equiv of DIPEA to neutralize the salt.

    • Stir at RT for 2–4 hours .

  • Validation (Self-Check):

    • TLC Monitoring: Spot the reaction mixture against the starting amine.[2] Use Ninhydrin Stain .

    • Result: The starting amine spot (usually low R_f, stains purple/red) should disappear. The product (amide) will be UV active and have a higher R_f.

  • Workup (Aqueous Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequence:

      • Water (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

      • Brine (removes water).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[9]

Protocol B: EDC/HOBt Coupling (Scale-Up)

Application: Ideal for gram-scale synthesis. The urea byproduct is water-soluble, preventing column chromatography overload.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • 5-(phenylthio)pentan-1-amine (1.0 equiv)

  • EDC[3][4][8][10][11][12]·HCl (1.2 – 1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)[3]

  • DIPEA (2.0 – 3.0 equiv)[2][3]

  • Solvent: Dichloromethane (DCM) or DMF.[2][3][4]

Step-by-Step Methodology:

  • Setup:

    • Dissolve Carboxylic Acid (1.0 equiv), HOBt (1.2 equiv), and Amine (1.0 equiv) in DCM (0.2 M).

    • Note: Unlike HATU, "all-in-one" addition is often acceptable for EDC, but adding EDC last is standard practice to control exotherms.

  • Initiation:

    • Cool the mixture to 0°C (ice bath).

    • Add DIPEA (2.5 equiv).[3]

    • Add EDC·HCl (1.2 equiv).[3]

    • Allow the reaction to warm to RT naturally and stir overnight (12–16 hours).

  • Validation:

    • Check LC-MS or TLC.[2][9] If the reaction is incomplete, add 0.2 equiv more EDC and stir for 4 hours.

  • Workup (Specific for Thioethers):

    • Dilute with DCM.[4]

    • Wash with 0.5 M HCl or Citric Acid (removes unreacted amine and EDC-urea).

    • Wash with Sat. NaHCO₃ .[9]

    • Critical Step: Do not use bleach to clean the funnel. Rinse with ethanol/acetone.[13]

Purification & Handling of Thioethers

Flash Chromatography:

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Hexanes/Ethyl Acetate or DCM/Methanol.

  • Thioether Warning: Do not let the compound sit on dry silica for days; air oxidation can occur on the high-surface-area silica. Elute and concentrate promptly.

Odor Control:

  • While 5-(phenylthio)pentan-1-amine is a thioether (less odorous than thiols), it can degrade to release thiophenol.

  • Protocol: Keep waste streams basic (pH > 9) to keep any liberated thiols deprotonated (non-volatile) until disposal.

Experimental Workflow Diagram

Workflow Setup 1. Weigh Reagents (Acid, Amine, Base) Activation 2. Activation (Acid + HATU/EDC) Setup->Activation Coupling 3. Coupling (Add Amine) Activation->Coupling Monitor 4. TLC/LCMS Check Coupling->Monitor Decision Complete? Monitor->Decision Decision->Coupling No (Add more reagent) Quench 5. Quench/Extract (Acid/Base Wash) Decision->Quench Yes Purify 6. Flash Column (Isolate Thioether) Quench->Purify

Figure 2: Step-by-step experimental workflow from reagent setup to purification.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[14][15][16][17] Amide bond formation and peptide coupling.[2][11][15][16][18][19][20] Tetrahedron, 61(46), 10827-10852.[16][19]

  • Valeur, E., & Bradley, M. (2009).[16] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[16]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[20] Organic Process Research & Development, 20(2), 140-177.

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Thermo Fisher Scientific User Guide.

Sources

Method

Application Note: Leveraging 5-(Phenylthio)pentan-1-amine in Fragment-Based Drug Discovery (FBDD) Workflows

Target Audience: Researchers, medicinal chemists, and biophysicists in early-stage drug development. Focus: Physicochemical profiling, biophysical screening, and synthetic elaboration of 5-(phenylthio)pentan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and biophysicists in early-stage drug development. Focus: Physicochemical profiling, biophysical screening, and synthetic elaboration of 5-(phenylthio)pentan-1-amine.

Introduction to the Fragment Anatomy

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging protein targets [1]. Unlike traditional High-Throughput Screening (HTS), FBDD relies on screening highly soluble, low-molecular-weight compounds that bind with low affinity (typically


M to mM) but high ligand efficiency [2].

5-(phenylthio)pentan-1-amine (Molecular Weight: 195.32 g/mol ) is an exemplary bi-functional fragment. Its chemical anatomy is specifically suited for FBDD campaigns:

  • Phenyl Ring: Provides a hydrophobic surface capable of

    
     stacking or occupying deep, lipophilic cryptic pockets.
    
  • Thioether Linkage: Offers a unique

    
    100° bond angle, introducing specific vector geometry unlike straight alkyl chains. It also serves as a metabolic or synthetic liability probe (oxidizable to sulfoxide/sulfone).
    
  • Pentyl Chain: Acts as a flexible spacer, allowing the fragment to sample multiple conformations within a binding site.

  • Primary Amine: A highly reactive, positively charged (at physiological pH) handle. It acts as a strong hydrogen bond donor and provides an ideal synthetic vector for fragment linking or growing.

Physicochemical Profiling & "Rule of 3" Compliance

To ensure fragments do not introduce excessive steric bulk or lipophilicity early in the optimization process, they must strictly adhere to the "Rule of 3" (Ro3) [1].

Causality in Design: We profile 5-(phenylthio)pentan-1-amine against Ro3 to validate its utility. A ClogP of 2.5 ensures it is lipophilic enough to engage hydrophobic pockets (via the phenylthio moiety) but soluble enough in aqueous buffers to be screened at the high concentrations (1–5 mM) required to detect weak fragment interactions.

Table 1: "Rule of 3" Compliance for 5-(phenylthio)pentan-1-amine
Parameter"Rule of 3" Limit5-(phenylthio)pentan-1-amineStatus
Molecular Weight (Da)

300
195.32Pass
ClogP

3.0

2.5
Pass
H-Bond Donors

3
1 (Primary Amine)Pass
H-Bond Acceptors

3
2 (Amine, Thioether)Pass
Rotatable Bonds

3 (often relaxed to

5)
6Marginal (High flexibility)

Note: While the rotatable bond count is slightly elevated, this flexibility is often advantageous in primary screening, allowing the fragment to induce-fit into dynamic protein surfaces.

Primary Screening via Surface Plasmon Resonance (SPR)

Because fragments like 5-(phenylthio)pentan-1-amine bind weakly, traditional biochemical assays often yield false negatives. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening due to its extreme sensitivity and label-free, real-time kinetic readout [3].

SPR Fragment Screening Protocol

System Validation: This protocol is designed as a self-validating system. The inclusion of a DMSO calibration curve ensures that bulk refractive index changes do not masquerade as binding events.

  • Target Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., a kinase domain) via amine coupling to a high density (typically 3000–5000 Response Units, RU) to maximize the signal-to-noise ratio for the low-mass fragment.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction (Critical Step):

    • Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer).

    • Causality: Fragments are stored in 100% DMSO and diluted into aqueous buffer. Even a 0.1% mismatch in DMSO concentration between the sample and running buffer causes a massive bulk refractive index shift, obscuring the tiny (<10 RU) fragment binding signal.

  • Fragment Preparation & Injection:

    • Dilute 5-(phenylthio)pentan-1-amine to a top concentration of 2 mM in running buffer (matching exactly 5.0% DMSO).

    • Perform a 2-fold serial dilution series (2 mM down to 31.25

      
      M).
      
    • Inject over the active and reference flow cells at a high flow rate (50

      
      L/min) to minimize mass transport limitations.
      
  • Data Analysis:

    • Double-reference the data (subtract reference flow cell and blank buffer injections).

    • Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

      
      ).
      

SPR_Workflow A Target Immobilization (CM5 Sensor Chip) B Solvent Correction (DMSO Calibration) A->B C Fragment Injection (5-(phenylthio)pentan-1-amine) B->C D Binding Response (Real-time Sensorgram) C->D E Data Analysis (Kd & Kinetics) D->E

Figure 1: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.

Fragment Evolution: The Linking Strategy

Once 5-(phenylthio)pentan-1-amine is validated as a hit (e.g.,


) and its binding mode is elucidated via X-ray crystallography, the next phase is Fragment Linking .

If a second fragment (e.g., a carboxylic acid derivative) is found binding in an adjacent sub-pocket, the primary amine of 5-(phenylthio)pentan-1-amine serves as the perfect synthetic vector for amide coupling.

High-Throughput Amide Coupling Protocol

Causality in Reagent Choice: We utilize HATU and DIPEA in DMF. Fragment linking often involves sterically hindered or electronically deactivated fragments. HATU is a highly reactive uronium salt that drives the formation of the active ester rapidly, preventing degradation of sensitive fragments and ensuring high yields in miniaturized (e.g., 96-well plate) formats.

  • Preparation: In a dry 2 mL glass vial, dissolve the secondary fragment (Carboxylic Acid hit, 1.0 eq, 0.1 mmol) in anhydrous DMF (0.5 mL).

  • Activation: Add HATU (1.2 eq, 0.12 mmol) and DIPEA (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 5-(phenylthio)pentan-1-amine (1.1 eq, 0.11 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The primary amine acts as a potent nucleophile, rapidly attacking the activated ester.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the linked lead compound.

Fragment_Linking FragA Fragment A 5-(phenylthio)pentan-1-amine (Binds Sub-pocket 1) Linker Amide Coupling HATU, DIPEA, DMF FragA->Linker Primary Amine Handle FragB Fragment B Carboxylic Acid Hit (Binds Sub-pocket 2) FragB->Linker Carboxylic Acid Handle Lead Linked Lead Compound High Affinity (Synergistic Kd) Linker->Lead Covalent Linkage

Figure 2: Rational fragment linking strategy utilizing the primary amine of 5-(phenylthio)pentan-1-amine.

Data Presentation: Tracking Optimization Metrics

In FBDD, raw affinity (


) is less important than how efficiently the molecular weight and lipophilicity are being used. We track Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) [2].
  • LE measures binding energy per heavy atom (Target: > 0.3 kcal/mol/HA).

  • LLE measures affinity relative to lipophilicity (Target: > 5.0).

Table 2: Mock Optimization Trajectory of 5-(phenylthio)pentan-1-amine
Compound StageHeavy Atoms (HA)ClogP

(

M)
LE (kcal/mol/HA)LLE (

- ClogP)
Initial Fragment (5-(phenylthio)pentan-1-amine)132.54500.350.85
Grown Intermediate (N-alkylated derivative)183.1450.321.25
Linked Lead (Amide coupled to Fragment B)273.80.080.363.30

Analysis: The data demonstrates a successful FBDD campaign. While the molecular weight and lipophilicity increased during linking, the Ligand Efficiency (0.36) remained high, indicating that the newly added atoms from the amide coupling contributed synergistically to the binding energy.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. URL: [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. URL: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. URL: [Link]

Application

Synthesis of phenylthio-linked hydroxamic acid derivatives

Executive Summary This application note details the synthetic architecture for phenylthio-linked hydroxamic acids , a critical scaffold in the development of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic architecture for phenylthio-linked hydroxamic acids , a critical scaffold in the development of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors. Unlike simple carbon-chain analogs (e.g., Vorinostat/SAHA), the incorporation of a phenylthio ether (Ph-S-) moiety introduces specific lipophilic interactions within the enzyme binding channel while altering the pharmacokinetic profile via sulfur oxidation states.

This guide moves beyond generic textbook procedures, addressing the specific chemoselectivity required to install the Zinc-Binding Group (ZBG) without oxidizing the sulfur linker, a common failure mode in this pathway.

Strategic Retrosynthesis & Logic

The synthesis is designed around a convergent two-module approach. The sulfur atom serves as the nucleophilic anchor in Module 1, while Module 2 focuses on the delicate installation of the hydroxamic acid "warhead" under non-oxidizing conditions.

Diagram 1: Retrosynthetic Workflow

Retrosynthesis Target Target: Phenylthio-Hydroxamic Acid (Ph-S-(CH2)n-CONHOH) Intermediate Intermediate: Thioether Ester (Ph-S-(CH2)n-COOMe) Intermediate->Target Hydroxaminolysis (Module 2) Precursors Precursors: Thiophenol + Bromo-alkanoate Precursors->Intermediate S-Alkylation (Module 1) Reagent Reagent: NH2OH / NaOMe Reagent->Target Critical Reagent

Caption: Retrosynthetic disconnection showing the assembly of the thioether linker followed by the installation of the zinc-binding warhead.

Module 1: The Sulfide Linker Construction

Objective: Formation of the C-S bond via nucleophilic substitution (


).
Critical Challenge:  Preventing disulfide formation (Ph-S-S-Ph) and ensuring complete mono-alkylation.
Mechanism & Causality

Thiophenols are highly nucleophilic but prone to oxidative dimerization. We utilize a weak base (


) in a polar aprotic solvent (DMF or Acetone) to generate the thiolate anion in situ, which immediately attacks the 

-bromo ester. Stronger bases (NaH) are unnecessary and may cause ester hydrolysis side reactions.
Protocol A: Thioether Ester Synthesis

Scale: 10 mmol

  • Reagent Prep:

    • Dissolve Thiophenol (1.10 g, 10 mmol) in anhydrous DMF (15 mL).

    • Note: Thiophenol is toxic and malodorous. Use bleach to quench glassware.

  • Deprotonation:

    • Add Potassium Carbonate (

      
      )  (2.07 g, 15 mmol) in one portion.
      
    • Stir at Room Temperature (RT) for 15 minutes. The suspension will yellow, indicating thiolate formation.

  • Alkylation:

    • Add Methyl

      
      -bromoalkanoate  (e.g., Methyl 6-bromohexanoate) (10 mmol) dropwise over 5 minutes.
      
    • Why: Dropwise addition prevents localized high concentrations that could favor side reactions.

  • Reaction:

    • Stir at RT for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of thiol spot; appearance of UV-active ester spot (

      
      ).
      
  • Workup:

    • Pour mixture into ice-water (100 mL).

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with 1M NaOH (20 mL) to remove unreacted thiophenol (Critical for odor control and purity).

    • Dry over

      
       and concentrate.
      
    • Yield Expectation: >90% as a clear/pale yellow oil.

Module 2: The Warhead Installation (Hydroxaminolysis)

Objective: Conversion of the methyl ester to hydroxamic acid.[1] Critical Challenge: Avoiding the "Lossen Rearrangement" and preventing sulfur oxidation.

Diagram 2: HDAC Binding Mechanism

HDAC_Binding Drug Phenylthio-Hydroxamic Acid Zinc Zn2+ Ion (Active Site) Drug->Zinc Chelation (Bidentate) Channel Hydrophobic Channel (Ph-S- Linker Interaction) Drug->Channel Van der Waals Contacts Inhibition Deacetylation Blocked (Epigenetic Modulation) Zinc->Inhibition Channel->Inhibition

Caption: Mechanism of action showing the bidentate chelation of the Zinc ion by the hydroxamic acid and the linker's role in the hydrophobic channel.

Why Hydroxaminolysis over Coupling?

While coupling (Acid +


 + EDC) is possible, it requires prior ester hydrolysis which risks oxidizing the sulfur. Direct displacement of the ester (hydroxaminolysis) using basic hydroxylamine is the industry standard for sulfur-containing derivatives as it proceeds under reducing/neutral conditions.
Protocol B: Hydroxamic Acid Generation

Scale: 5 mmol

  • Hydroxylamine Preparation (The "Free Base" Method):

    • Context: Commercial

      
       is sold as HCl salt. It must be freed to act as a nucleophile.
      
    • Dissolve Hydroxylamine Hydrochloride (

      
      ) (1.04 g, 15 mmol, 3 eq) in MeOH  (10 mL).
      
    • Cool to 0°C.[2]

    • Add KOH (0.84 g, 15 mmol) dissolved in MeOH (5 mL) dropwise.

    • Stir for 15 min. A white precipitate (KCl) will form.

    • Filtration: Filter quickly through a Celite pad to remove KCl. Use the filtrate immediately.

    • Caution: Do not store free hydroxylamine; it is unstable.

  • Reaction:

    • Add the Thioether Ester (from Module 1) (5 mmol) to the filtrate.

    • Stir at RT for 30–60 minutes.

    • Control Point: Do not heat. Heating promotes the Lossen rearrangement, leading to isocyanates/amines.

  • Quench & Isolation:

    • The reaction mixture is basic (pH > 10).[2]

    • Cool to 0°C. Carefully acidify with 1M HCl to pH ~5–6.

    • Observation: The hydroxamic acid often precipitates as a white solid at this pH.

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with EtOAc, dry, and concentrate.

  • Purification:

    • Recrystallization from EtOAc/Hexane is preferred over column chromatography, as hydroxamic acids can "streak" on silica due to acidity.

Validation & Quality Control

The Ferric Chloride Test (Self-Validating Step)

Before sending for NMR/MS, perform this rapid colorimetric assay to confirm the presence of the -CONHOH moiety.

  • Dissolve 1 mg of product in 1 mL MeOH.

  • Add 2 drops of 5%

    
     solution.
    
  • Result: A deep Burgundy/Red-Violet color confirms the formation of the Iron(III)-hydroxamate complex.

    • Yellow: Negative (Ester remaining).

    • Brown precipitate: Hydrolysis to carboxylic acid.[3]

Analytical Data Summary (Typical)
Fragment1H NMR Shift (DMSO-d6)MultiplicityDiagnostic Note
-NH-OH

10.3 - 10.5
Broad SingletExchangeable with

-NH-OH

8.5 - 8.8
Broad SingletThe hydroxyl proton
Ph-S-CH2-

2.9 - 3.1
TripletDistinctive deshielding by Sulfur
-CH2-CO-

1.9 - 2.1
TripletAlpha to carbonyl

References

  • Massaro, A., et al. (2007).[1][4] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis, 2007(20), 3201-3204.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry, 2004(15), 3003-3016.

  • Reddy, A. S., et al. (2000). "A convenient method for the preparation of hydroxamic acids."[1][2] Tetrahedron Letters, 41(32), 6285-6288. [2]

  • BenchChem Technical Support. (2025). "Protocol for Hydroxamic Acid Synthesis from Esters."

  • VibzzLab. (2022).[5] "Ferric Hydroxamate Test Protocol."

Sources

Method

Application Notes and Protocols: Reductive Amination Procedures Using 5-(phenylthio)pentan-1-amine

Introduction Reductive amination stands as a cornerstone in modern organic synthesis, offering a highly efficient and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reductive amination stands as a cornerstone in modern organic synthesis, offering a highly efficient and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the synthesis of complex amine-containing molecules is a frequent objective.[4][5][6][7] The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This one-pot approach is often favored for its operational simplicity and high atom economy.[2][10]

This application note provides detailed protocols for the use of 5-(phenylthio)pentan-1-amine in reductive amination reactions. This primary amine incorporates a flexible five-carbon linker and a phenylthio- moiety, making it a valuable building block for introducing a lipophilic and metabolically stable sulfur-containing fragment into target molecules. The presence of the thioether is generally well-tolerated under the mild conditions of contemporary reductive amination protocols. We will explore two robust and widely applicable procedures utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) as reducing agents.

Chemical Profile: 5-(phenylthio)pentan-1-amine

PropertyValue
IUPAC Name 5-(phenylthio)pentan-1-amine
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol
Appearance Colorless to pale yellow oil (predicted)
Key Functional Groups Primary amine (-NH₂), Thioether (-S-)
Reactivity Notes The primary amine is nucleophilic and readily participates in imine formation. The phenylthio- group is generally stable to the mild hydride reagents used in reductive amination.

Reaction Mechanism and Workflow

The reductive amination process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a key imine intermediate. A selective reducing agent, present in the reaction mixture, then reduces the imine to the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine.[1][11]

Diagram of the Reductive Amination Mechanism:

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Amine amine 5-(phenylthio)pentan-1-amine amine->carbinolamine imine Imine Intermediate carbinolamine->imine - H₂O product Secondary Amine Product imine->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General mechanism of reductive amination.

Experimental Workflow Diagram:

Experimental_Workflow start Combine Amine, Carbonyl, and Solvent add_reductant Add Reducing Agent start->add_reductant reaction Stir at Room Temperature add_reductant->reaction quench Quench Reaction reaction->quench workup Aqueous Workup quench->workup purify Purification workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[3][12][13] Its steric bulk and attenuated reactivity allow for a one-pot procedure with minimal side reactions, such as the reduction of the starting carbonyl compound.[14][15]

Materials:

  • 5-(phenylthio)pentan-1-amine

  • Aldehyde or Ketone (e.g., 4-methoxybenzaldehyde as a representative aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add 5-(phenylthio)pentan-1-amine (1.0 equiv.), the selected aldehyde or ketone (1.0-1.2 equiv.), and the solvent (DCE or DCM, approximately 0.1-0.2 M concentration relative to the amine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the stirring mixture. The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ReagentMolar Equiv.Purpose
5-(phenylthio)pentan-1-amine1.0Amine source
Aldehyde/Ketone1.0 - 1.2Carbonyl source
NaBH(OAc)₃1.2 - 1.5Reducing agent
DCE or DCM-Solvent

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for reductive amination.[1][11] It is particularly effective under mildly acidic conditions (pH 4-6), which facilitate imine formation.[16]

Safety Precaution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • 5-(phenylthio)pentan-1-amine

  • Aldehyde or Ketone (e.g., cyclohexanone as a representative ketone)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 5-(phenylthio)pentan-1-amine (1.0 equiv.) and the chosen aldehyde or ketone (1.0-1.2 equiv.) in methanol (approximately 0.1-0.2 M concentration).

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-6.

  • Stir the mixture for 20-30 minutes at room temperature.

  • In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 equiv.) in a small amount of methanol and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are generally complete within 2-12 hours.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent two more times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar Equiv.Purpose
5-(phenylthio)pentan-1-amine1.0Amine source
Aldehyde/Ketone1.0 - 1.2Carbonyl source
NaBH₃CN1.2 - 1.5Reducing agent
Methanol-Solvent
Acetic AcidCatalyticAcid catalyst

Troubleshooting and Considerations

  • Slow or Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure the quality of the reducing agent, as they can degrade over time. For sterically hindered substrates, longer reaction times may be necessary.

  • Dialkylation: With primary amines, the formation of a tertiary amine through a second reductive amination can sometimes occur, especially if the aldehyde is unhindered and used in excess.[12] Using a stoichiometric amount of the carbonyl compound can minimize this side reaction.

  • Carbonyl Reduction: If significant reduction of the starting aldehyde or ketone is observed, it may indicate that the reducing agent is too reactive or that the imine formation is slow. Using a milder reducing agent like NaBH(OAc)₃ is often a good solution.[3]

  • Workup: Careful quenching of the reaction is crucial, especially when using NaBH₃CN, to avoid the generation of toxic byproducts. Always perform the reaction and workup in a fume hood.

Conclusion

The reductive amination of 5-(phenylthio)pentan-1-amine with various carbonyl compounds is a straightforward and high-yielding process. Both sodium triacetoxyborohydride and sodium cyanoborohydride are effective reducing agents for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. These protocols provide a reliable foundation for the synthesis of a diverse range of secondary amines incorporating the phenylthiopentyl moiety, which can be valuable intermediates in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Nottingham, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10336–10346. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 135–145). American Chemical Society. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Baxter, E. W., et al. (2015). A practical catalytic reductive amination of carboxylic acids. Organic Letters, 17(16), 4026–4029. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10974–11019. [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1279. [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Wordpress. (n.d.). Reductive Amination. [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Application

Application Notes &amp; Protocols: 5-(Phenylthio)pentan-1-amine as a Core Intermediate for Novel Antifungal Agent Synthesis

Abstract and Significance The persistent rise of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with diverse mechanisms of action. Aryl thioethers, particularly those integrated i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Significance

The persistent rise of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with diverse mechanisms of action. Aryl thioethers, particularly those integrated into flexible alkylamine scaffolds, represent a promising class of pharmacophores. This document provides a comprehensive technical guide on the synthesis and application of 5-(Phenylthio)pentan-1-amine , a key intermediate for building next-generation antifungal compounds. We present a robust, two-step synthesis protocol for the intermediate itself, followed by its application in the synthesis of a representative N-substituted valinamide derivative, a class of compounds that has shown potential fungicidal activity.[1] This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering detailed, field-proven protocols, the causal logic behind experimental choices, and safety guidelines.

Physicochemical Properties of the Intermediate

Accurate characterization of the intermediate is fundamental for its use in subsequent reactions. The key properties of 5-(Phenylthio)pentan-1-amine are summarized below.

PropertyValueSource
IUPAC Name 5-(Phenylthio)pentan-1-amine-
Molecular Formula C₁₁H₁₇NS[2]
Molecular Weight 195.33 g/mol [2]
Appearance Pale yellow oil (Predicted)-
Boiling Point Not available (High boiling point expected)-
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.-
logP (Predicted) 3.1[3]
Topological Polar Surface Area 38.3 Ų[3]

Note: Some physical properties are predicted based on chemical structure, as extensive experimental data for this specific compound is not widely published.

Synthesis Protocol: 5-(Phenylthio)pentan-1-amine (Intermediate)

Synthesis Principle

The synthesis of 5-(Phenylthio)pentan-1-amine is efficiently achieved via a two-step process. The first step involves a nucleophilic substitution (Williamson ether synthesis analogue for thioethers) where thiophenol displaces a bromide ion from 1,5-dibromopentane under basic conditions. The second step is a subsequent nucleophilic substitution where the terminal bromide of the resulting thioether is displaced by an azide, followed by a clean reduction to the primary amine. This route is chosen to avoid side reactions like dialkylation that can occur when using ammonia directly.

Detailed Experimental Protocol

Step 1: Synthesis of (5-Bromopentyl)(phenyl)sulfane

  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiophenol (5.0 g, 45.4 mmol) and methanol (100 mL).

  • Base Addition: While stirring, add sodium methoxide (2.7 g, 50.0 mmol, 1.1 eq) portion-wise. Rationale: Sodium methoxide acts as a base to deprotonate the weakly acidic thiophenol, forming the highly nucleophilic thiophenolate anion, which is necessary for the subsequent substitution reaction.

  • Substrate Addition: Add 1,5-dibromopentane (15.6 g, 68.1 mmol, 1.5 eq) dropwise to the solution. Rationale: A slight excess of the dibromopentane is used to minimize the formation of the double substitution product, 1,5-bis(phenylthio)pentane.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 5% Ethyl Acetate in Hexane) to yield (5-bromopentyl)(phenyl)sulfane as a colorless oil.

Step 2: Synthesis of 5-(Phenylthio)pentan-1-amine

  • Azidation: In a 250 mL round-bottom flask, dissolve the purified (5-bromopentyl)(phenyl)sulfane (10.0 g, 38.6 mmol) in dimethylformamide (DMF, 80 mL). Add sodium azide (3.76 g, 57.9 mmol, 1.5 eq). Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture, pour it into 200 mL of water, and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate carefully in vacuo. The product, 5-azido-1-(phenylthio)pentane, is used in the next step without further purification.

  • Reduction: Dissolve the crude azide in a mixture of tetrahydrofuran (THF, 100 mL) and water (10 mL). Add triphenylphosphine (12.1 g, 46.3 mmol, 1.2 eq). Rationale: This is a Staudinger reduction. Triphenylphosphine reacts with the azide to form an aza-ylide, which is then hydrolyzed by water to produce the amine and triphenylphosphine oxide.

  • Reaction: Stir the mixture at room temperature overnight (approx. 16 hours).

  • Final Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in DCM containing 1% triethylamine. Rationale: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise cause streaking and poor separation. The final product, 5-(Phenylthio)pentan-1-amine, will be isolated as a pale yellow oil.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Amination Thiophenol Thiophenol + 1,5-Dibromopentane NaOMe NaOMe, MeOH Reflux, 4h Thiophenol->NaOMe Williamson Thioether Synthesis Intermediate1 (5-Bromopentyl)(phenyl)sulfane NaOMe->Intermediate1 Williamson Thioether Synthesis Intermediate1_ref (5-Bromopentyl)(phenyl)sulfane NaN3 1. NaN₃, DMF 80°C, 6h Reduction 2. PPh₃, THF/H₂O RT, 16h NaN3->Reduction Azidation & Staudinger Reduction FinalProduct 5-(Phenylthio)pentan-1-amine Reduction->FinalProduct Azidation & Staudinger Reduction Intermediate1_ref->NaN3 Azidation & Staudinger Reduction

Caption: Workflow for the two-step synthesis of the target intermediate.

Application: Synthesis of an Antifungal Agent

Principle of Synthesis

The primary amine of 5-(Phenylthio)pentan-1-amine is a versatile nucleophile that can be used to form a variety of bonds. In this protocol, we demonstrate its use in an amide coupling reaction with N-Boc-L-valine to form a precursor for a potential antifungal agent, drawing from methodologies used for similar structures with fungicidal activity.[1] The Boc protecting group can be subsequently removed to yield the final product or the molecule can be further elaborated.

Detailed Experimental Protocol

Synthesis of tert-butyl ((2S)-3-methyl-1-oxo-1-((5-(phenylthio)pentyl)amino)butan-2-yl)carbamate

  • Reagent Preparation: To a 100 mL round-bottom flask, add N-Boc-L-valine (1.0 g, 4.6 mmol), 5-(Phenylthio)pentan-1-amine (0.90 g, 4.6 mmol, 1.0 eq), and DCM (40 mL). Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.06 g, 5.5 mmol, 1.2 eq) and Hydroxybenzotriazole (HOBt) (0.74 g, 5.5 mmol, 1.2 eq) to the cooled solution. Rationale: EDC is a zero-length crosslinker that activates the carboxylic acid of the protected amino acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and prevent racemization of the chiral center in valine.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mL, 6.9 mmol, 1.5 eq) dropwise. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH to facilitate the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16 hours).

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% Ethyl Acetate in Hexane) to yield the target amide as a white solid or viscous oil.

Antifungal Synthesis Workflow

G Intermediate 5-(Phenylthio)pentan-1-amine + N-Boc-L-valine Coupling EDC, HOBt, DIPEA DCM, RT, 16h Intermediate->Coupling Amide Coupling Product N-Boc-Valinamide Derivative Coupling->Product

Caption: Amide coupling to form a potential antifungal precursor.

Proposed Mechanism of Action

Many antifungal agents that contain an azole or similar nitrogen-containing heterocycle function by disrupting the fungal cell membrane. A primary target is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[4] While the synthesized valinamide derivative is not an azole, many lipophilic amine-containing structures interfere with the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and leading to fungal cell death.[5]

Ergosterol Synthesis Inhibition Pathway

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FungalSterols ... Lanosterol->FungalSterols Lanosterol 14α-demethylase (CYP51A1) Lanosterol_to_FungalSterols_edge Lanosterol->Lanosterol_to_FungalSterols_edge Ergosterol Ergosterol FungalSterols->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Antifungal Azoles & Other Lipophilic Amines Antifungal->Lanosterol_to_FungalSterols_edge Inhibition Lanosterol_to_FungalSterols_edge->FungalSterols

Sources

Method

Application Note: Chemoselective Synthesis of 5-(phenylsulfonyl)pentan-1-amine

This Application Note provides a comprehensive technical guide for the preparation of 5-(phenylsulfonyl)pentan-1-amine , a critical sulfone-linker scaffold used in medicinal chemistry (e.g., PROTACs, enzyme inhibitors)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of 5-(phenylsulfonyl)pentan-1-amine , a critical sulfone-linker scaffold used in medicinal chemistry (e.g., PROTACs, enzyme inhibitors).

The guide details two distinct protocols:

  • Method A (The "Gold Standard"): A three-step protection/oxidation/deprotection sequence ensuring maximum chemoselectivity.

  • Method B (The "Green Route"): A direct, catalytic oxidation of the amine salt using Tungstate/H2O2, optimized for atom economy and scalability.

Introduction & Strategic Analysis

Target Molecule: 5-(phenylsulfonyl)pentan-1-amine Chemical Formula: C


H

NO

S Molecular Weight: 227.32 g/mol

The sulfone moiety (R-SO


-R') is a pharmacophore of high interest due to its hydrogen-bonding capability, metabolic stability, and electron-withdrawing character. However, synthesizing amino-sulfones presents a chemoselectivity challenge: oxidants strong enough to convert sulfides to sulfones (e.g., m-CPBA, KMnO

) often over-oxidize primary amines to N-oxides, hydroxylamines, or nitro compounds.

This guide prioritizes chemoselectivity . We bypass N-oxidation by either sterically/electronically masking the amine (Method A) or exploiting the pH-dependent inertness of ammonium salts (Method B).

Retrosynthetic Logic

The most reliable disconnection is the oxidation of the corresponding sulfide.[1] The sulfide precursor is assembled via nucleophilic substitution between thiophenol and a 5-halopentylamine derivative.

Retrosynthesis Target Target: 5-(phenylsulfonyl)pentan-1-amine Sulfide Precursor: 5-(phenylthio)pentan-1-amine Target->Sulfide Chemo-selective Oxidation Fragments Starting Materials: Thiophenol + 5-Chloropentan-1-amine Sulfide->Fragments S_N2 Substitution

Figure 1: Retrosynthetic strategy focusing on the critical oxidation step.

Pre-Requisite: Synthesis of the Sulfide Precursor

Note: If 5-(phenylthio)pentan-1-amine is not commercially available, prepare as follows.

Reaction: Ph-SH + Cl-(CH


)

-NH

·HCl

Ph-S-(CH

)

-NH

  • Dissolution: Dissolve sodium ethoxide (2.2 equiv) in ethanol.

  • Thiol Addition: Add thiophenol (1.0 equiv) at 0°C. Stir for 15 min to form PhSNa.

  • Alkylation: Add 5-chloropentan-1-amine hydrochloride (1.0 equiv).

  • Reflux: Heat to reflux for 4-6 hours.

  • Workup: Concentrate, dilute with water, extract with EtOAc. The amine product is basic; wash organic layer with brine. Dry (Na

    
    SO
    
    
    
    ) and concentrate.

Method A: The Protected Route (Boc-Strategy)

Best for: Small-scale synthesis (mg to g), high purity requirements, and valuable substrates. Mechanism: The tert-butoxycarbonyl (Boc) group reduces the nucleophilicity of the nitrogen, rendering it inert to strong oxidants like m-chloroperbenzoic acid (m-CPBA).

Protocol Workflow

MethodA Start Start: Sulfide Amine Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Start->Step1 Step2 Step 2: Oxidation (m-CPBA, DCM, 0°C -> RT) Step1->Step2 Intermediate 1: Boc-Sulfide Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Intermediate 2: Boc-Sulfone Final Final Product: Amino Sulfone Salt Step3->Final

Figure 2: Step-wise workflow for the Boc-protection strategy.

Experimental Procedure
Step 1: Boc Protection
  • Dissolve 5-(phenylthio)pentan-1-amine (10 mmol) in DCM (50 mL).

  • Add Triethylamine (15 mmol) followed by Boc

    
    O  (11 mmol).
    
  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry and concentrate to yield N-Boc-5-(phenylthio)pentan-1-amine .
    
Step 2: Oxidation to Sulfone

Critical Control Point: Stoichiometry of m-CPBA determines sulfoxide vs. sulfone selectivity. Use excess for sulfone.

  • Dissolve N-Boc-sulfide (10 mmol) in DCM (100 mL). Cool to 0°C.[2]

  • Slowly add m-CPBA (2.5 equiv, ~70% purity) portion-wise over 20 mins.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess peroxide (starch-iodide test negative).
  • Wash: Vigorously wash with sat. NaHCO

    
     (3x) to remove m-chlorobenzoic acid byproduct.
    
  • Dry (MgSO

    
    ) and concentrate. Yields N-Boc-5-(phenylsulfonyl)pentan-1-amine .
    
Step 3: Deprotection
  • Dissolve the Boc-sulfone in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: 5-(phenylsulfonyl)pentan-1-amine trifluoroacetate salt.

Method B: Direct Catalytic Oxidation (Green Chemistry)

Best for: Scale-up (>10g), process chemistry, and atom economy. Mechanism: Tungstate catalyzes the activation of H


O

. By running the reaction under acidic conditions (pH < 3), the amine is fully protonated (R-NH

). The ammonium species is non-nucleophilic and resistant to oxidation, allowing chemoselective oxidation of the sulfur.
Reagents
  • Oxidant: 30% Hydrogen Peroxide (H

    
    O
    
    
    
    ).[3]
  • Catalyst: Sodium Tungstate Dihydrate (Na

    
    WO
    
    
    
    ·2H
    
    
    O) (1-2 mol%).
  • Acid: Sulfuric Acid (H

    
    SO
    
    
    
    ) or acidic resin.
Experimental Procedure
  • Salt Formation: Charge a flask with 5-(phenylthio)pentan-1-amine (20 mmol) and water (40 mL). Add conc. H

    
    SO
    
    
    
    dropwise until pH ~1-2. The amine dissolves as the sulfate salt.
  • Catalyst Addition: Add Na

    
    WO
    
    
    
    ·2H
    
    
    O
    (0.4 mmol, 2 mol%).
  • Oxidation: Heat the solution to 60°C.

  • Addition: Add 30% H

    
    O
    
    
    
    (50 mmol, 2.5 equiv) dropwise via addition funnel over 30 minutes. Caution: Exothermic.
  • Reaction: Stir at 60°C for 2-4 hours. Monitor by HPLC or TLC (basify an aliquot to check).

    • Note: The sulfone is often less soluble in the acidic media and may precipitate.

  • Workup:

    • Cool to 0°C.[2]

    • Basify slowly with 4M NaOH to pH > 12.

    • Extract immediately with DCM or EtOAc (3 x 50 mL).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.
  • Purification: If necessary, recrystallize from EtOH/Heptane or convert to HCl salt for storage.

Quantitative Comparison of Methods

FeatureMethod A (m-CPBA/Boc)Method B (Tungstate/H2O2)
Step Count 3 Steps (Protect-Oxidize-Deprotect)1 Step (Direct Oxidation)
Atom Economy Low (Reagents > Substrate MW)High (Byproduct is H

O)
Purification Requires chromatography/washingsExtraction/Crystallization
Safety m-CPBA is shock-sensitive; PeroxidesH

O

is corrosive but manageable
Cost High (m-CPBA, Boc

O)
Low (H

O

, Tungstate)
Suitability Discovery / MedChemProcess / Scale-up

Troubleshooting & Critical Process Parameters (CPPs)

Sulfoxide vs. Sulfone[2][3][7][8][9][10]
  • Issue: Incomplete oxidation yields the sulfoxide (Ph-SO-R).

  • Diagnosis: Sulfoxides appear lower on TLC (more polar) than sulfides but often close to sulfones. Use HPLC for accurate monitoring.

  • Fix: Ensure >2.2 equivalents of oxidant. Increase temperature (Method B) or reaction time.

N-Oxidation (Amine Impurity)
  • Issue: Formation of Ph-SO

    
    -(CH
    
    
    
    )
    
    
    -NO or N-OH.
  • Fix (Method A): Ensure Boc protection is complete before oxidation.

  • Fix (Method B): Ensure pH remains < 3 throughout H

    
    O
    
    
    
    addition. If pH rises, the free amine forms and oxidizes.
Safety: Peroxide Management
  • Protocol: Always test reaction mixture with starch-iodide paper before workup.

  • Quench: Use Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) or Sodium Bisulfite (NaHSO
    
    
    ) to neutralize residual oxidants.

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/H2O2 oxidation). Link

  • Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495. (Comprehensive review of oxidation methods). Link

  • Choudary, B. M., et al. (2006). Tungstate-catalyzed selective oxidation of sulfides to sulfoxides and sulfones with hydrogen peroxide.[2] Advanced Synthesis & Catalysis. (Specific application to sulfide oxidation).

Sources

Application

Application Notes and Protocols for Phenylthio Alkyl Amine Linkers in Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] The choice of linker is critical, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[2] This document provides a comprehensive guide to the application of phenylthio alkyl amine linkers in bioconjugation chemistry. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for their use, and offer insights into the design and execution of successful bioconjugation strategies. This guide is intended to empower researchers to leverage the unique properties of these linkers for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic probes.

Introduction to Phenylthio Alkyl Amine Linkers

Phenylthio alkyl amine linkers represent a versatile class of chemical tools designed for the covalent modification of biomolecules. Their structure, characterized by a phenylthio group, a flexible alkyl spacer, and a reactive amine terminus, offers a unique combination of stability and reactivity. The phenylthio moiety provides a stable thioether bond, a common and robust linkage in bioconjugation.[3] The alkyl chain serves as a spacer, allowing for spatial separation between the conjugated molecules to minimize steric hindrance and preserve their biological activity.[4] The terminal amine group provides a handle for further functionalization or direct conjugation to carboxyl groups on biomolecules.

These linkers are particularly valuable in the construction of complex bioconjugates where precise control over the linkage chemistry and the final architecture of the conjugate is paramount. Their application is especially prominent in the field of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site.[5][6]

Chemical Principles and Reaction Mechanisms

The utility of phenylthio alkyl amine linkers stems from the well-established chemistries of their constituent functional groups: the thioether linkage and the primary amine.

Formation of the Thioether Bond: Targeting Cysteine Residues

The phenylthio portion of the linker is typically formed through the reaction of a thiol-reactive precursor with a cysteine residue on a protein or peptide. Cysteine, with its nucleophilic thiol side chain, is a common target for site-specific bioconjugation due to its relatively low abundance in proteins compared to other amino acids like lysine.[7] This allows for more controlled and homogenous conjugation.[8][9]

The most common reaction for forming a thioether bond is the Michael addition of a thiol to a maleimide group. In the context of our linker, a maleimide-functionalized phenyl precursor would be reacted with a cysteine-containing biomolecule to form the stable phenylthioether linkage.

Diagram 1: Thioether Bond Formation via Michael Addition

G Biomolecule Biomolecule-SH (Cysteine Residue) Intermediate Thioenolate Intermediate Biomolecule->Intermediate Nucleophilic Attack Maleimide Phenyl-Maleimide Maleimide->Intermediate Product Biomolecule-S-Phenyl (Stable Thioether Linkage) Intermediate->Product Protonation

Caption: Mechanism of thioether bond formation.

Amine Reactivity: Targeting Carboxyl Groups and N-hydroxysuccinimide (NHS) Esters

The terminal amine group on the alkyl chain of the linker provides a versatile handle for conjugation. It can be directly coupled to carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus of a protein) using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

More commonly, the amine-terminated linker is reacted with a pre-activated molecule, such as one functionalized with an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions.[10][11] This is a widely used strategy for labeling proteins and other biomolecules.[12]

Diagram 2: Amide Bond Formation via NHS Ester Chemistry

G AmineLinker Phenylthio-Alkyl-NH2 Intermediate Tetrahedral Intermediate AmineLinker->Intermediate Nucleophilic Attack NHSEster Molecule-CO-NHS NHSEster->Intermediate Product Phenylthio-Alkyl-NH-CO-Molecule (Stable Amide Bond) Intermediate->Product Byproduct NHS Intermediate->Byproduct

Caption: Amide bond formation with an NHS ester.

Detailed Protocols

The following protocols provide step-by-step instructions for the use of phenylthio alkyl amine linkers in bioconjugation. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Two-Step Conjugation to a Cysteine-Containing Protein

This protocol describes the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to a cysteine-containing protein using a heterobifunctional linker that incorporates the phenylthio alkyl amine scaffold.

Materials:

  • Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Maleimide-phenyl-alkyl-amine linker

  • NHS-ester activated payload

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., Tris or glycine)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes

  • Reaction tubes

  • Shaker/rocker

Procedure:

Step 1: Reduction of Protein Disulfide Bonds (if necessary)

Causality: Many proteins with engineered cysteines have these residues capped with glutathione or other small molecules.[8] A reduction step is necessary to expose the free thiol for conjugation.

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add the reducing agent to the protein solution to a final concentration of 1-5 mM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column or dialysis against a nitrogen-purged buffer.

Step 2: Conjugation of the Linker to the Protein

  • Immediately dissolve the Maleimide-phenyl-alkyl-amine linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 5-20 fold molar excess of the linker solution to the reduced protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Removal of Excess Linker

  • Remove the unreacted linker by buffer exchange using a desalting column or dialysis.

Step 4: Conjugation of the NHS-Ester Payload

  • Dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 3-10 fold molar excess of the payload solution to the linker-modified protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Step 5: Quenching the Reaction

  • Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

  • Incubate for 15-30 minutes at room temperature.

Step 6: Purification of the Final Conjugate

  • Purify the final bioconjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or other appropriate purification methods.

Diagram 3: Two-Step Conjugation Workflow

G Start Cysteine-Protein Reduction 1. Reduction (TCEP/DTT) Start->Reduction ReducedProtein Reduced Protein Reduction->ReducedProtein AddLinker 2. Add Maleimide-Linker ReducedProtein->AddLinker LinkerProtein Linker-Modified Protein AddLinker->LinkerProtein Purify1 3. Purify LinkerProtein->Purify1 PurifiedLinkerProtein Purified Linker-Protein Purify1->PurifiedLinkerProtein AddPayload 4. Add NHS-Payload PurifiedLinkerProtein->AddPayload Conjugate Final Conjugate AddPayload->Conjugate Quench 5. Quench Conjugate->Quench QuenchedConjugate Quenched Reaction Quench->QuenchedConjugate Purify2 6. Purify QuenchedConjugate->Purify2 FinalProduct Purified Bioconjugate Purify2->FinalProduct

Caption: Workflow for two-step bioconjugation.

Protocol 2: One-Pot, Two-Step Conjugation

This protocol is a more streamlined approach where the second conjugation step is performed without an intermediate purification of the linker-modified protein. This can be advantageous for smaller scale reactions or when the intermediate is unstable.

Materials:

  • Same as Protocol 3.1

Procedure:

  • Follow Steps 1 and 2 from Protocol 3.1.

  • After the incubation in Step 2, directly proceed to add the NHS-ester activated payload (Step 4 from Protocol 3.1).

  • Incubate for the required time.

  • Quench the reaction as described in Step 5 of Protocol 3.1.

  • Purify the final conjugate as described in Step 6 of Protocol 3.1.

Note: While more efficient, this method may result in a less pure final product and requires careful optimization of the molar ratios of the linker and payload.

Data Analysis and Characterization

The success of a bioconjugation reaction must be confirmed through rigorous characterization of the final product.

Parameter Analytical Technique Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of payload molecules conjugated to each protein.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the homogeneity of the conjugate and quantify the presence of aggregates.
Confirmation of Conjugation SDS-PAGE, Western BlotTo visualize the increase in molecular weight of the protein after conjugation.
Biological Activity In vitro cell-based assays, ELISATo ensure that the biological function of the protein is retained after conjugation.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Incomplete reduction of protein disulfides.Increase the concentration of the reducing agent or the incubation time.
Hydrolysis of NHS-ester.Prepare the NHS-ester solution immediately before use in anhydrous solvent.
Inactive linker or payload.Verify the quality and reactivity of the reagents.
Protein Aggregation High concentration of organic solvent.Keep the final concentration of DMSO/DMF below 10%.
Hydrophobic nature of the linker/payload.Consider using a PEGylated version of the linker to improve solubility.[4][]
Loss of Biological Activity Conjugation at a critical site for protein function.If possible, use site-specific mutagenesis to move the cysteine residue to a less critical location.
Harsh reaction conditions.Optimize pH, temperature, and incubation times.

Conclusion

Phenylthio alkyl amine linkers offer a robust and versatile platform for the synthesis of well-defined bioconjugates. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can successfully employ these linkers to develop novel therapeutics, diagnostics, and research tools. The protocols and insights provided in this guide serve as a starting point for the successful implementation of this powerful bioconjugation strategy.

References

  • RSC Publishing. (2023, December 14).
  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147.
  • Li, G., et al. (2018). Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues.
  • ResearchGate. (n.d.).
  • Shen, B. Q., et al. (2021). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. Molecules, 26(14), 4253.
  • Gould, N. S., et al. (2015). Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks. eLife, 4, e08332.
  • Creative Biolabs. (n.d.).
  • Di Francesco, M., et al. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. International Journal of Molecular Sciences, 25(2), 795.
  • Kumar, P., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(46), 30089–30099.
  • Chilkoti, A., & Tan, J. (2006). Cysteine engineered antibodies for site-specific conjugation.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
  • Chemistry LibreTexts. (2023, January 22).
  • Dan, N., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 7(8), 1489–1502.
  • Olszowy, M., & Lajoie, G. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Chemical Reviews, 114(12), 6081–6113.
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  • PurePEG. (2025, September 8).
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  • St. Amant, A. H., et al. (2020).
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400–3423.
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  • BOC Sciences. (n.d.).
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  • BOC Sciences. (2025, November 21).
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Wiley Online Library. (2023, November 21).
  • Benchchem. (n.d.). Application Notes and Protocols for Amine Coupling with PEG Linkers.
  • ACS Publications. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
  • Thermo Fisher Scientific. (n.d.). PEG-SPDP Crosslinkers.

Sources

Method

Application Note &amp; Protocols: A Modular Approach to the Synthesis of Benzoylarylhydrazone Derivatives from Phenylthio Precursors

Abstract: This document provides a comprehensive guide for the synthesis of benzoylarylhydrazone derivatives, a class of compounds with significant therapeutic and material science potential.[1][2] We detail a robust, mu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of benzoylarylhydrazone derivatives, a class of compounds with significant therapeutic and material science potential.[1][2] We detail a robust, multi-step synthetic strategy starting from 2-(phenylthio)benzoic acid. The protocols herein are designed for reproducibility and are supported by in-depth mechanistic explanations, characterization data, and practical insights to ensure successful execution. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzoylarylhydrazone Scaffold

Hydrazones, characterized by the azometine group (-NHN=CH-), are privileged scaffolds in modern drug discovery.[1] Their structural versatility and ability to form stable complexes have led to the development of compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[2] The incorporation of a phenylthio moiety can further enhance biological efficacy, as sulfur-containing compounds are known to possess unique pharmacological profiles.[3]

This application note details an efficient and reliable pathway to synthesize novel 2-(phenylthio)benzoylarylhydrazone derivatives. The strategy involves a three-step sequence:

  • Esterification of the starting material, 2-(phenylthio)benzoic acid.

  • Conversion of the resulting ester into the key intermediate, 2-(phenylthio)benzohydrazide, via hydrazinolysis.

  • Acid-catalyzed condensation of the hydrazide with various aromatic aldehydes to yield the final target compounds.[3]

This modular approach allows for the generation of a diverse library of derivatives by simply varying the aldehyde component in the final step.

Foundational Chemical Principles

The cornerstone of this synthesis is the formation of the hydrazone linkage, which is achieved through the condensation reaction between a hydrazide and a carbonyl compound (in this case, an aldehyde).[4] This reaction is a classic example of a nucleophilic addition-elimination.

Mechanism of Hydrazone Formation:

The reaction is typically catalyzed by a small amount of acid.[5] The mechanism proceeds as follows:

  • Carbonyl Activation: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nucleophilic nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water, driven by the lone pair on the adjacent nitrogen, results in the formation of the stable C=N double bond of the hydrazone.[5]

Caption: General Mechanism of Acid-Catalyzed Hydrazone Formation.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. This multi-step process provides a reliable route to the key hydrazide intermediate, which serves as the direct precursor to the entire library of target molecules.

Caption: Overall workflow for the synthesis of benzoylarylhydrazone derivatives.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Key Intermediate - 2-(Phenylthio)benzohydrazide

This protocol is a two-step process starting from 2-(phenylthio)benzoic acid.

Step A: Esterification to Methyl 2-(phenylthio)benzoate [3]

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reaction with hydrazine hydrate. Direct reaction of the carboxylic acid with hydrazine is possible but often requires harsher conditions.

  • Reagents & Equipment:

    • 2-(Phenylthio)benzoic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 2-(phenylthio)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(phenylthio)benzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step B: Hydrazinolysis to 2-(Phenylthio)benzohydrazide [3]

  • Rationale: This step involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine, yielding the crucial hydrazide intermediate.

  • Reagents & Equipment:

    • Methyl 2-(phenylthio)benzoate

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol (EtOH), absolute

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve methyl 2-(phenylthio)benzoate in absolute ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture. The product, 2-(phenylthio)benzohydrazide, often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
  • Rationale: This is the final condensation step where the hydrazide intermediate is reacted with a selected aromatic aldehyde under acidic catalysis to form the target hydrazone.[3]

  • Reagents & Equipment:

    • 2-(Phenylthio)benzohydrazide (from Protocol 1)

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

    • Ethanol (EtOH), absolute

    • Hydrochloric acid (HCl), concentrated (as catalyst)

    • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Suspend or dissolve 2-(phenylthio)benzohydrazide (1.0 equivalent) in absolute ethanol in a round-bottom flask.

    • Add the corresponding aromatic aldehyde (1.05 equivalents).

    • Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

    • Stir the mixture at room temperature. Reaction times can vary from 2 to 4 hours. Monitor the formation of the product, which often precipitates out of solution, by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(phenylthio)benzoylarylhydrazone derivative.[3]

Characterization and Data Analysis

Validation of the synthesized compounds is critical. The following data, based on a representative compound, (E)-N'-(benzylidene)-2-(phenylthio)benzohydrazide, serves as a benchmark for successful synthesis.[3]

Parameter Representative Data (for C₂₀H₁₆N₂OS) Interpretation
Yield 71%Indicates efficient conversion.
Melting Point 225-226 °CA sharp melting point range suggests high purity.
FT-IR (KBr, cm⁻¹) 3206 (N-H), 1644 (C=O), 3047 (Aromatic C-H)Confirms the presence of key functional groups: the N-H of the hydrazone, the amide carbonyl (C=O), and aromatic rings.[3][6]
¹H-NMR (CDCl₃, δ ppm) 11.81 (s, 1H, N-H), 7.25-7.37 (m, 14H, Ar-H)The downfield singlet at ~11.8 ppm is characteristic of the amide N-H proton. The large integration in the aromatic region confirms the presence of multiple phenyl rings.[3][7]
Mass Spec. (MS, m/z) 332 (M⁺), 213, 181, 92The molecular ion peak (M⁺) at 332 corresponds to the molecular weight of the target compound. Other peaks represent characteristic fragmentation patterns.[3]
Table 1: Summary of Characterization Data for a Representative Compound.

Troubleshooting and Field Insights

  • Low Yield in Condensation Step: If the final condensation reaction shows low yield or is sluggish, ensure the ethanol used is absolute, as water can inhibit the reaction. The amount of acid catalyst can be slightly increased, but excess acid can lead to unwanted side reactions or protonate the hydrazide, rendering it non-nucleophilic.[5]

  • Steric Hindrance: When using bulky ortho-substituted aldehydes, the reaction may require longer times or gentle heating to proceed to completion due to steric hindrance around the carbonyl group.[8]

  • Purification Challenges: If the product does not precipitate cleanly or is oily, an extractive workup may be necessary. After neutralization, extract the product into a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography on silica gel.

Conclusion

The synthetic protocols detailed in this guide provide a validated and versatile platform for the creation of novel 2-(phenylthio)benzoylarylhydrazone derivatives. By explaining the causality behind each step and providing clear benchmarks for characterization, these methods empower researchers to confidently synthesize and explore this important class of compounds for applications in drug discovery and beyond.

References

  • Title: Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
  • Title: Hydrazone synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Biological Activities of Hydrazone Derivatives Source: MDPI URL: [Link]

  • Title: Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide Source: RSIS International URL: [Link]

  • Title: (PDF) Biological Activities of Hydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Hydrazone - Wikipedia Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Oxidation in 5-(phenylthio)pentan-1-amine

Welcome to the technical support center for 5-(phenylthio)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the storag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(phenylthio)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the storage and handling of this compound, with a specific focus on preventing its oxidative degradation. We understand that maintaining the integrity of your reagents is paramount to the success of your experiments. This document provides not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing 5-(phenylthio)pentan-1-amine?

The primary stability concern for 5-(phenylthio)pentan-1-amine is the oxidation of the thioether linkage. The sulfur atom in the thioether is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[1][2] This degradation can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion contaminants.[3]

Q2: How can I tell if my sample of 5-(phenylthio)pentan-1-amine has oxidized?

Oxidation can be detected by a change in the physical appearance of the sample (e.g., color change, precipitation) or, more definitively, through analytical techniques. Thin-Layer Chromatography (TLC) will often show new, more polar spots corresponding to the sulfoxide and sulfone. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating and identifying the parent compound and its oxidized derivatives.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the characteristic chemical shifts of the protons adjacent to the oxidized sulfur atom.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

For both short-term and long-term storage, 5-(phenylthio)pentan-1-amine should be kept in a tightly sealed container, in a cool, dark, and dry place.[5][6] The most critical factor is the exclusion of air (oxygen). For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[7][8] Refrigeration (2-8 °C) is also advisable to slow down any potential degradation pathways.

Q4: Are there any chemical additives that can prevent oxidation?

Yes, the addition of antioxidants can be an effective strategy. Thioethers themselves can act as secondary antioxidants by decomposing hydroperoxides.[9] However, to protect the primary molecule, other antioxidants can be added. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to scavenge free radicals that can initiate oxidation. The choice and concentration of an antioxidant should be carefully considered to ensure it does not interfere with downstream applications.

Troubleshooting Guide: Addressing Oxidation Issues

This section provides detailed protocols and explanations to help you diagnose and resolve issues related to the oxidation of 5-(phenylthio)pentan-1-amine.

Issue 1: Suspected Oxidation in a Recently Purchased or Stored Sample

Symptoms:

  • Unexpected results in your reaction.

  • Appearance of new spots on a TLC analysis compared to a reference standard.

  • Discoloration or change in the physical state of the compound.

Diagnostic Workflow: Confirming Oxidation

This workflow outlines the steps to confirm the presence of oxidized species in your sample.

Start Suspected Oxidation TLC Run TLC Analysis (Polar mobile phase) Start->TLC LCMS Perform LC-MS Analysis TLC->LCMS For quantification NMR Acquire ¹H NMR Spectrum TLC->NMR For structural confirmation Compare Compare with Reference Standard TLC->Compare LCMS->Compare NMR->Compare Oxidized Oxidation Confirmed Compare->Oxidized New, more polar spots Pure Sample is Pure Compare->Pure Single spot matching standard

Caption: Diagnostic workflow for confirming oxidation of 5-(phenylthio)pentan-1-amine.

Experimental Protocols:

Table 1: Analytical Methods for Detecting Oxidation

MethodProtocolExpected Results for Oxidation
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F254. Mobile Phase: A polar solvent system such as Dichloromethane/Methanol (95:5) or Ethyl Acetate/Hexane (1:1). Visualization: UV light (254 nm) and/or potassium permanganate stain.The sulfoxide and sulfone are more polar and will have lower Rf values (appear as new spots closer to the baseline) than the parent thioether.
Liquid Chromatography-Mass Spectrometry (LC-MS) Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. Detection: UV detector and Mass Spectrometer (ESI+).The parent compound will have an [M+H]⁺ corresponding to its molecular weight. The sulfoxide will show an [M+H]⁺ +16, and the sulfone will show an [M+H]⁺ +32.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: CDCl₃ or DMSO-d₆.Protons on the carbons adjacent to the sulfur atom will shift downfield upon oxidation. The shift is more pronounced for the sulfone than the sulfoxide.
Issue 2: Preventing Oxidation During Storage and Handling

Proactive measures are the most effective way to maintain the integrity of 5-(phenylthio)pentan-1-amine.

Preventative Workflow: Inert Atmosphere Storage

The following diagram illustrates the standard procedure for storing air-sensitive compounds under an inert atmosphere.[7][10]

Start Receive Compound Glovebox Transfer to Glovebox (Inert Atmosphere) Start->Glovebox Aliquot Aliquot into smaller vials Glovebox->Aliquot Seal Seal vials with septa caps Aliquot->Seal Purge Purge headspace with Nitrogen or Argon Seal->Purge Store Store in a cool, dark place (e.g., refrigerator) Purge->Store

Caption: Workflow for the proper storage of 5-(phenylthio)pentan-1-amine under an inert atmosphere.

Step-by-Step Protocol for Inert Gas Blanketing:
  • Preparation: Obtain a vial of 5-(phenylthio)pentan-1-amine, a source of dry inert gas (nitrogen or argon) with a regulator and tubing, and a needle for gas inlet and a needle for gas outlet (venting).[11]

  • Purging: Insert both the gas inlet and outlet needles through the septum of the vial cap. Ensure the outlet needle is positioned above the level of the compound.

  • Gas Flow: Gently flow the inert gas into the vial for several minutes to displace the air in the headspace. A gentle stream is sufficient; high pressure is not necessary.[12]

  • Sealing: While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle. This maintains a positive pressure of inert gas inside the vial.

  • Storage: For added protection, wrap the cap and neck of the vial with Parafilm® and store it in a designated cool, dark, and dry location.[5]

The Chemistry of Thioether Oxidation

The oxidation of a thioether typically proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone. This process is often initiated by reactive oxygen species (ROS).[13][14]

Thioether { 5-(phenylthio)pentan-1-amine | R-S-R' } Sulfoxide { Sulfoxide | R-S(=O)-R' } Thioether->Sulfoxide [O] Sulfone { Sulfone | R-S(=O)₂-R' } Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of a thioether to a sulfoxide and a sulfone.

This oxidative degradation not only consumes your starting material but can also introduce impurities that may interfere with your reactions or biological assays. The amine functional group in 5-(phenylthio)pentan-1-amine can also be susceptible to oxidation, though the thioether is generally more readily oxidized under ambient conditions.

Summary of Recommendations

To ensure the long-term stability and integrity of your 5-(phenylthio)pentan-1-amine, we strongly recommend the following best practices:

RecommendationRationale
Store Under Inert Gas Minimizes exposure to atmospheric oxygen, the primary oxidant.[8][15]
Refrigerate (2-8 °C) Reduces the rate of chemical degradation.[5]
Protect from Light Light can catalyze oxidative reactions.[3]
Use Small Aliquots Minimizes the number of times the main stock is exposed to the atmosphere.
Verify Purity Before Use Routinely check the purity of your sample, especially if it has been in storage for an extended period.

By adhering to these guidelines, you can significantly extend the shelf-life of your 5-(phenylthio)pentan-1-amine and ensure the reliability and reproducibility of your experimental results. For any further questions or more specific application support, please do not hesitate to contact our technical service team.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • Tintoll. (2026, January 8). Thioether Antioxidant. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Division of Research Safety. Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ResearchGate. Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. Retrieved from [Link]

  • ACS Publications. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen | Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Retrieved from [Link]

  • YouTube. (2019, July 15). 04.07 Thioethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Sciencemadness. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Ovid. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Retrieved from [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of thiols in antioxidant systems. Retrieved from [Link]

  • ResearchGate. Development and optimization of the analytical procedure for detection.... Retrieved from [Link]

  • MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 2). Protective Effects of Four Natural Antioxidants on Hydroxyl-Radical-Induced Lipid and Protein Oxidation in Yak Meat. Retrieved from [Link]

  • MDPI. (2025, September 30). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Retrieved from [Link]

  • Chemsrc. (2025, September 26). 5-phenyl-1-pentylamine hydrochloride | CAS#:53429-15-5 | Chemsrc. Retrieved from [Link]

Sources

Optimization

Purification methods for 5-(phenylthio)pentan-1-amine reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of 5-(phenylthio)pentan-1-amine . As a Senior Application Scientist, I frequently encounter challenges in the isolation of bifunctional molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(phenylthio)pentan-1-amine .

As a Senior Application Scientist, I frequently encounter challenges in the isolation of bifunctional molecules. 5-(phenylthio)pentan-1-amine features a highly polar, basic primary amine and a lipophilic, oxidation-sensitive thioether moiety. The successful purification of this compound from crude reaction mixtures requires a strategic approach that exploits its acid-base properties while mitigating the inherent reactivity of the sulfur atom.

This guide provides a causality-driven troubleshooting framework designed for researchers and drug development professionals.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) AcidExt Acidic Extraction (1M HCl, pH 2) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Amine Salt) AcidExt->Aq1 Retain BaseExt Basification & Extraction (NaOH to pH 12, DCM) Aq1->BaseExt Org2 Organic Phase (Free Amine) BaseExt->Org2 Retain Chrom Silica Gel Chromatography (DCM/MeOH/Et3N) Org2->Chrom Pure Pure 5-(phenylthio)pentan-1-amine Chrom->Pure

Workflow for the isolation and purification of 5-(phenylthio)pentan-1-amine.

Section 1: Liquid-Liquid Extraction (The "Workhorse" Step)

Concept & Causality: The primary amine group (pKa ~10.5) is your most powerful handle for initial purification. By manipulating the pH, we can selectively partition the target molecule between aqueous and organic phases, leaving behind unreacted thiophenol, alkyl halides, and neutral byproducts.

Q: Why is my yield low after the extraction, and why is the aqueous layer still UV-active? A: The 5-carbon aliphatic chain and the phenyl ring impart significant lipophilicity to the molecule. Even as a hydrochloride salt at pH 2, the molecule may exhibit partial solubility in moderately polar organic solvents like ethyl acetate. Conversely, during basification, the free base might not fully extract into dichloromethane (DCM) if the aqueous layer is too dilute. Solution: Use a less polar solvent (e.g., diethyl ether or hexanes) during the acidic wash. During the basic extraction, saturate the aqueous layer with NaCl ("salting out") to drive the lipophilic free amine into the DCM phase.

Step-by-Step Protocol: Acid-Base Extraction
  • Initial Solubilization: Dissolve the crude reaction mixture in diethyl ether or DCM (10 mL/g of crude).

  • Acidic Wash (Impurity Removal): Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g) until the aqueous phase reaches pH 2. The 5-(phenylthio)pentan-1-amine protonates to form a water-soluble ammonium hydrochloride salt.

  • Phase Separation: Discard the organic layer, which contains non-basic impurities (e.g., unreacted thiophenol, oxidized disulfides).

  • Basification (Product Recovery): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches 11-12. The solution will turn cloudy as the free amine oils out.

  • Salting Out & Final Extraction: Add solid NaCl to saturate the aqueous layer. Extract with DCM (3 x 5 mL/g).

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Section 2: Silica Gel Chromatography (Overcoming Amine Tailing)

Concept & Causality: If further purification is required, silica gel chromatography is employed. However,1, leading to severe band broadening, streaking, and irreversible absorption[1].

Q: Why is my product streaking from Rf 0.1 to 0.6 despite using a highly polar solvent system like 100% EtOAc? A: The streaking is not a solubility issue; it is a Lewis acid-base interaction. The basic amine protonates upon contact with the acidic silica, causing it to stick tightly to the stationary phase. The silica gel must be deactivated (neutralized) using a basic modifier[1]. Triethylamine (Et₃N) is the industry standard for this purpose. If the amine is completely stuck,2 is required to recover the material[2].

Step-by-Step Protocol: Amine-Optimized Chromatography
  • Column Preparation: Slurry pack the silica gel using a solvent mixture containing 1-5% (v/v) triethylamine (e.g., Hexanes/EtOAc/Et₃N 80:19:1).

  • Column Conditioning: Flush the packed column with at least 2 column volumes of the Et₃N-containing solvent to fully deactivate the silanol sites.

  • Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute using a gradient, ensuring the basic modifier is maintained throughout the run.

Quantitative Data: Optimized Solvent Systems for 5-(phenylthio)pentan-1-amine
Solvent SystemBasic ModifierTypical RfChromatographic Behavior
Hexanes / EtOAc (1:1)None0.0 - 0.2Unusable; severe tailing and product loss.
Hexanes / EtOAc (1:1)2% Triethylamine0.35Sharp band; ideal for removing non-polar impurities.
DCM / MeOH (9:1)1% NH₄OH (aq)0.45Excellent for highly crude mixtures; easily removed under vacuum.

Section 3: Handling the Thioether (Oxidation & Stability)

Concept & Causality: The sulfur atom in the thioether linkage is highly nucleophilic. It acts as a soft nucleophile that readily transfers oxygen from ambient sources.

Q: LC-MS analysis of my purified product shows a major peak at M+16 Da and a minor peak at M+32 Da. What happened? A: 3[3]. This frequently occurs if the product is concentrated using old ethereal solvents (like THF or diethyl ether) that have accumulated peroxides over time.

Self-Validating System: To confirm if the +16 Da peak is indeed a sulfoxide (and not an isobaric impurity), observe the reverse-phase HPLC trace. Sulfoxides are significantly more polar than their parent thioethers and will exhibit a drastically reduced retention time. This orthogonal chromatographic behavior self-validates the mass spectrometry data.

Prevention Protocol:

  • Solvent Choice: Strictly avoid using uninhibited or expired ethereal solvents during extraction.

  • Degassing: For long-term storage or sensitive downstream coupling reactions, degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to use.

  • Storage: Store the purified 5-(phenylthio)pentan-1-amine neat, under an inert Argon atmosphere, in an amber vial at -20°C.

References

  • Title: α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • Source: nih.
  • Title: How do I recover my product from an unsuccessful column?

Sources

Troubleshooting

Improving yield of 5-(phenylthio)pentan-1-amine alkylation reactions

An essential precursor in various synthetic pathways, 5-(phenylthio)pentan-1-amine presents unique challenges in N-alkylation reactions. Achieving high yields of the desired mono-alkylated product requires a careful bala...

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in various synthetic pathways, 5-(phenylthio)pentan-1-amine presents unique challenges in N-alkylation reactions. Achieving high yields of the desired mono-alkylated product requires a careful balance of stoichiometry, reaction conditions, and methodology to prevent common pitfalls such as over-alkylation and side reactions. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate these complexities and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of 5-(phenylthio)pentan-1-amine?

A1: There are two principal, highly effective methods for this transformation:

  • Direct Alkylation with Alkyl Halides: This is a classical S_N2 reaction where the primary amine acts as a nucleophile, attacking an alkyl halide (e.g., R-Br, R-I). This method's main challenge is preventing over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[1][2]

  • Reductive Amination: This versatile, two-step, one-pot process involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[3][4] This method offers superior control over mono-alkylation and is often the preferred route for achieving high selectivity.[4][5]

Q2: How do I choose the appropriate alkylating agent for direct alkylation?

A2: The reactivity of the alkylating agent is critical. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly used.[2] For less reactive systems, converting an alkyl bromide or chloride to an iodide in situ (Finkelstein reaction) can be an effective strategy. Avoid sterically hindered alkyl halides (secondary or tertiary), as they will favor elimination (E2) over substitution (S_N2) reactions.

Q3: What is the function of a base in direct alkylation, and which one should I select?

A3: The direct alkylation of an amine with an alkyl halide generates one equivalent of a hydrohalic acid (H-X).[6][7] This acid will protonate a molecule of the starting amine, rendering it non-nucleophilic and effectively halting the reaction after a maximum of 50% conversion if no additional base is present.[7] An added base is required to neutralize this acid.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or bicarbonates (NaHCO₃) are common choices. They are inexpensive and effective at scavenging the acid.

  • Non-Nucleophilic Organic Bases: Sterically hindered amines like N,N-diisopropylethylamine (Hünig's base) or 2,6-lutidine can be used.[2][6] They are strong enough to neutralize the acid but are too hindered to compete in the alkylation reaction.

Q4: How can I effectively monitor the progress of my alkylation reaction?

A4: Consistent monitoring is key to preventing over-alkylation and determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking of basic amines) should allow for clear separation of the starting amine, the mono-alkylated product, and the di-alkylated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for more precise tracking, LC-MS provides excellent separation and confirms the mass of the species being formed, allowing for unambiguous identification of starting material, product, and byproducts.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and resolve the issue.

Problem 1: My direct alkylation reaction shows low yield, with significant amounts of di-alkylated byproduct.

Q: I reacted 5-(phenylthio)pentan-1-amine with one equivalent of an alkyl bromide and K₂CO₃ as a base, but my yield of the desired secondary amine is below 40%, and I see a substantial amount of the tertiary amine. How can I fix this?

A: This is a classic case of over-alkylation, a common issue in amine alkylations because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[1][8] This "runaway train" effect leads to the formation of the undesired tertiary amine.[1]

Troubleshooting Workflow for Over-Alkylation

G start Low Yield & Over-Alkylation Observed (by TLC/LCMS) step1 Step 1: Adjust Stoichiometry start->step1 step2 Step 2: Control Reaction Kinetics step1->step2  Action: Use a large excess (5-10 eq.)  of the starting amine. This statistically favors  the reaction with the primary amine. step3 Step 3: Switch Alkylation Method step2->step3  Action: Lower the temperature (e.g., 0 °C to RT)  and add the alkylating agent dropwise over a  prolonged period. This keeps its instantaneous  concentration low. end Optimized Reaction: High Yield & Selectivity step3->end  Action: If over-alkylation persists,  switch to Reductive Amination, which is  inherently more selective for mono-alkylation. G start Reductive Amination Stalled (No Product Formation) check_imine Is the intermediate imine forming? start->check_imine imine_yes Imine is present. check_imine->imine_yes  Yes   imine_no Imine is absent. check_imine->imine_no  No   check_reducer Problem is with the reduction step. Check activity/source of NaBH(OAc)₃. Ensure it was added correctly. imine_yes->check_reducer check_conditions Problem is with imine formation. - Use a dehydrating agent (e.g., MgSO₄). - Check solvent (use DCM or DCE). - Ensure aldehyde is not degraded. imine_no->check_conditions end Successful Reaction check_reducer->end check_conditions->end

Caption: Decision diagram for troubleshooting reductive amination.

Solution Steps:

  • Verify Imine Formation: The condensation of the amine and aldehyde to form an imine is an equilibrium reaction that produces water. In a separate test reaction, mix the amine and aldehyde in your chosen solvent (e.g., Dichloromethane - DCM, or 1,2-Dichloroethane - DCE) and stir for 1-2 hours. Monitor by TLC or take a ¹H NMR sample; the appearance of the imine C=N-H proton signal will confirm its formation. [3]2. Promote Imine Formation: If the imine is not forming, the equilibrium may be unfavorable. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water byproduct and drive the equilibrium towards the imine. [3]3. Check Reducing Agent: Sodium triacetoxyborohydride is milder and more selective than other borohydrides but is also moisture-sensitive. [4]Ensure you are using a fresh bottle from a reliable supplier. If the imine is confirmed to form but is not being reduced, the issue lies with the reducing agent.

Problem 3: I am struggling with the final purification of my N-alkylated 5-(phenylthio)pentan-1-amine.

Q: My reaction is complete, but the product is difficult to isolate. It streaks badly on my silica gel column, and I get poor recovery after an aqueous workup.

A: Amines are basic and polar, which can lead to challenging purifications. They can interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing or "streaking." [9]Their basicity can also complicate extractions if the pH is not carefully controlled.

Solution Steps:

  • Acid-Base Extraction: This is the most powerful technique for separating basic amines from neutral or acidic impurities. [9] * Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the organic layer once more with the acid solution.

    • Combine the acidic aqueous layers, cool in an ice bath, and then slowly add a base (e.g., 2M NaOH) until the pH is >11. This deprotonates the amine salt, regenerating the free amine.

    • Extract the now basic aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3x). The purified amine product will now be in these organic layers.

    • Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

  • Modified Flash Chromatography: If chromatography is necessary, pre-treat the silica gel. Prepare the column slurry using your eluent system (e.g., ethyl acetate/hexanes) containing 1-2% triethylamine. This will neutralize the acidic sites on the silica gel and lead to sharp, well-defined bands for your amine product.

Quantitative Data Summary

Table 1: Comparison of Common Alkylation Methods

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Aldehyde/Ketone)
Selectivity Low to Moderate; prone to over-alkylation. [1]High; excellent for selective mono-alkylation. [4]
Substrate Scope Good for primary, unhindered alkyl halides.Excellent; wide range of aldehydes and ketones can be used. [3]
Key Reagents Alkyl Halide, Base (e.g., K₂CO₃)Carbonyl Compound, Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents Acetonitrile, DMF, THFDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Primary Challenge Controlling di- and tri-alkylation. [8]Ensuring imine formation prior to reduction.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Direct Reaction with an Alkyl Halide

This protocol is optimized to favor mono-alkylation by controlling stoichiometry and reaction kinetics.

  • Reactant Preparation: To a round-bottom flask under a nitrogen atmosphere, add 5-(phenylthio)pentan-1-amine (5.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and anhydrous acetonitrile.

  • Reaction Setup: Stir the suspension vigorously at room temperature for 15 minutes.

  • Substrate Addition: Dissolve the alkyl halide (1.0 eq.) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred amine suspension over a period of 2-4 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the alkyl halide by TLC or LC-MS every 2 hours. Pay close attention to the relative spots of the starting amine, mono-alkylated product, and di-alkylated product. [3]5. Work-up: Once the alkyl halide is consumed, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue using the acid-base extraction procedure described in the troubleshooting section or by flash column chromatography on silica gel pre-treated with triethylamine.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This is the preferred method for achieving high selectivity for the mono-alkylated product. [3][4]

Reaction Mechanism: Reductive Amination

G Amine R¹-NH₂ (5-(phenylthio)pentan-1-amine) plus1 + Amine->plus1 Aldehyde O=CHR² (Aldehyde) arrow1 - H₂O Aldehyde->arrow1 Reducer [H] (e.g., NaBH(OAc)₃) arrow2 Reducer->arrow2 Imine R¹-N=CHR² (Imine Intermediate) plus2 + Imine->plus2 Product R¹-NH-CH₂R² (Secondary Amine) plus1->Aldehyde plus2->Reducer arrow1->Imine arrow2->Product

Caption: General workflow for one-pot reductive amination. [3]

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(phenylthio)pentan-1-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). [3]2. Imine Formation: Stir the mixture at room temperature for 1-2 hours. To facilitate the formation of the imine intermediate, especially with less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added. [3]The reaction can be monitored by TLC or LC-MS to confirm the consumption of the amine and the appearance of the imine.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious as some gas evolution may occur.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS. [3]5. Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). [3]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the desired secondary amine. [3]

References

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Technical Support.
  • Sommer, H. Z., et al. (1968). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
  • Various Authors. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Talele, T. T. (2022).
  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Amine Alkylation for Polyamine Synthesis. BenchChem Technical Support.
  • Tian, L., et al. (2021). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2025). N-Alkylation of Phenethylamine and Tryptamine.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Michigan State University Department of Chemistry. Amine Reactivity.
  • Wikipedia. (2023).

Sources

Optimization

Handling hygroscopic nature of 5-(phenylthio)pentan-1-amine hydrochloride

Welcome to the dedicated technical support guide for 5-(phenylthio)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(phenylthio)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with field-proven insights and scientifically-grounded protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

5-(Phenylthio)pentan-1-amine hydrochloride, like many amine salts, has a tendency to absorb moisture from the atmosphere. This hygroscopicity can lead to a variety of experimental complications, including inaccurate weighing, altered stoichiometry in reactions, and potential degradation of the compound over time. Understanding and mitigating these effects are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-(phenylthio)pentan-1-amine hydrochloride to minimize moisture absorption?

A1: Proper storage is the first line of defense against hygroscopicity. The compound should be stored in a tightly sealed container, preferably with a secondary seal such as Parafilm®, to create a robust barrier against atmospheric moisture. For long-term storage, it is highly recommended to use a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate. Storing the container in a controlled, low-humidity environment or a glove box is also an excellent practice.

Q2: I've noticed the powder has become clumpy. Can I still use it?

A2: Clumping is a clear visual indicator of moisture absorption. While the compound may still be usable, the absorbed water will affect its true mass, leading to inaccuracies in concentration calculations. If you must use clumpy material, it is advisable to dry it under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) before use. However, for applications requiring high precision, using a fresh, unopened container is the best course of action.

Q3: What is the best practice for weighing 5-(phenylthio)pentan-1-amine hydrochloride?

A3: Weighing should be performed as quickly as possible to minimize exposure to air. Use a clean, dry weighing vessel and an analytical balance with a draft shield. For highly sensitive experiments, weighing the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal method. If a glove box is unavailable, have all necessary equipment and reagents ready to proceed immediately after weighing.

Q4: How does moisture absorption affect my reaction stoichiometry?

A4: Absorbed water adds to the measured weight of the compound, meaning the actual amount of 5-(phenylthio)pentan-1-amine hydrochloride is less than what the balance indicates. This can lead to an under-dosing of your reagent in a reaction, potentially affecting reaction kinetics, yield, and purity of the final product. The following diagram illustrates this issue:

G cluster_0 Accurate Weighing (Dry Conditions) cluster_1 Inaccurate Weighing (Hygroscopic Compound) a Desired Mass (e.g., 100 mg) b Actual Mass of Compound = 100 mg a->b Weighing c Measured Mass (e.g., 100 mg) d Actual Mass of Compound < 100 mg (e.g., 95 mg Compound + 5 mg Water) c->d Moisture Absorption e Incorrect Stoichiometry d->e Leads to...

Caption: Impact of Hygroscopicity on Weighing Accuracy.

Q5: Are there any specific solvents I should avoid when working with this compound?

A5: While 5-(phenylthio)pentan-1-amine hydrochloride is generally soluble in polar protic solvents, it's crucial to use anhydrous solvents whenever possible, especially in moisture-sensitive reactions. The presence of excess water can interfere with many common organic reactions, such as those involving organometallics or dehydrating agents. Always use freshly opened anhydrous solvents or those that have been properly dried and stored over molecular sieves.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Inaccurate reagent stoichiometry due to moisture absorption.Dry the compound under vacuum before use. Handle and weigh in an inert atmosphere (glove box). Use a fresh, unopened container of the reagent.
Difficulty achieving complete dissolution The compound may have partially degraded or formed hydrates.Use an anhydrous solvent. Gentle heating and sonication can aid dissolution, but monitor for any signs of degradation.
Material appears discolored or has an unusual odor Potential degradation of the compound, possibly accelerated by the presence of moisture.Do not use the material. Discard it according to your institution's safety protocols and obtain a fresh supply.
Analytical data (e.g., NMR, LC-MS) shows unexpected impurities The absorbed water may have participated in side reactions or caused hydrolysis.Purify the compound before use if possible. Re-run the reaction with a fresh, dry sample and anhydrous solvents.

Experimental Protocol: Handling and Dispensing Hygroscopic Solids

This protocol outlines the best practices for handling 5-(phenylthio)pentan-1-amine hydrochloride to ensure experimental accuracy.

Materials:

  • 5-(phenylthio)pentan-1-amine hydrochloride

  • Glove box or desiccator

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate anhydrous solvent

  • Reaction vessel

Procedure:

  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere (Ideal): If available, transfer the container of 5-(phenylthio)pentan-1-amine hydrochloride into a glove box with a dry, inert atmosphere. Perform all subsequent steps within the glove box.

  • Weighing (No Glove Box): If a glove box is not available, have all materials ready to minimize air exposure.

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Quickly open the container, remove the desired amount of powder using a clean, dry spatula, and place it in the weighing boat.

    • Immediately close the container of 5-(phenylthio)pentan-1-amine hydrochloride tightly and seal with Parafilm®.

    • Record the mass.

  • Dissolution: Immediately transfer the weighed solid to the reaction vessel containing the anhydrous solvent.

  • Storage of Unused Material: Return the sealed container to the desiccator for storage.

The following workflow diagram summarizes the recommended handling procedure:

G start Start: Need to Weigh Compound equilibrate Equilibrate Container to Room Temperature start->equilibrate glovebox_check Glove Box Available? equilibrate->glovebox_check weigh_glovebox Weigh Compound Inside Glove Box glovebox_check->weigh_glovebox Yes weigh_bench Weigh Compound Quickly on Bench glovebox_check->weigh_bench No dissolve Immediately Transfer to Anhydrous Solvent weigh_glovebox->dissolve weigh_bench->dissolve seal_store Tightly Seal and Store Container in Desiccator dissolve->seal_store end End: Proceed with Reaction seal_store->end

Caption: Recommended Workflow for Handling Hygroscopic Solids.

Troubleshooting

Technical Support Center: Troubleshooting Sulfur Oxidation in Peptide Synthesis

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of peptide synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of peptide synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter challenges with unwanted side reactions, particularly the oxidation of sulfur-containing amino acids—methionine (Met) and cysteine (Cys)—during peptide coupling and cleavage.

Here, we move beyond simple protocols to provide in-depth, mechanism-based troubleshooting. Our goal is to empower you with the scientific understanding necessary to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues related to sulfur oxidation in a direct question-and-answer format.

Issue 1: Unexpected +16 Da or +32 Da peaks in my final peptide's mass spectrum.

Q: After cleavage and purification, I'm seeing significant peaks corresponding to my target peptide mass +16 Da and sometimes +32 Da. What is happening and how can I prevent it?

A: These mass shifts are classic indicators of methionine oxidation. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) and, under harsher conditions, methionine sulfone (+32 Da)[1][2]. This oxidation can occur at various stages but is particularly prevalent during the final acidolytic cleavage step, typically with Trifluoroacetic Acid (TFA)[3][4].

Causality and Prevention:

  • Oxidizing Species: The primary culprits are reactive oxygen species (ROS) and carbocations generated during the removal of protecting groups. Air exposure during synthesis and workup can also contribute[5].

  • Preventative Strategy - Scavengers are Non-Negotiable: The most effective way to prevent this is by including scavengers in your cleavage cocktail. These molecules act as traps for reactive species.

    • Mechanism of Action: Scavengers like triisopropylsilane (TIS) quench carbocations, while sulfur-containing scavengers such as 1,2-ethanedithiol (EDT), dithiothreitol (DTT), or thioanisole directly reduce oxidizing agents and can help reverse any sulfoxide that has formed[6][7]. A newer, highly effective cocktail involves the addition of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to the TFA mixture, which has been shown to nearly eradicate oxidation[3][4].

Troubleshooting & Optimization: If you are already using scavengers but still observe oxidation:

  • Degas Your Solvents: Ensure all solvents, especially the TFA used for cleavage, are thoroughly degassed to minimize dissolved oxygen.

  • Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to prevent air oxidation.

  • Optimize Your Scavenger Cocktail: A standard cocktail might be TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). For peptides particularly prone to oxidation, consider specialized cocktails like "Reagent H" (TFA/phenol/thioanisole/EDT/H₂O/dimethylsulfide/NH₄I) which is specifically designed to minimize methionine oxidation[8].

  • Post-Cleavage Reduction: If oxidation is unavoidable, the resulting methionine sulfoxide can often be reduced back to methionine post-purification[6].

Issue 2: My cysteine-containing peptide is forming unexpected dimers or oligomers.

Q: I'm trying to synthesize a peptide with a free thiol, but my main product is a dimer (2x molecular weight) or even higher-order oligomers. What causes this and how can I ensure I get the monomeric product?

A: This is a classic case of intermolecular disulfide bond formation. The thiol side chain of cysteine is readily oxidized, especially at neutral to alkaline pH, to form a disulfide bridge with another cysteine residue[9][10]. When this happens between two separate peptide chains, it results in dimerization or oligomerization.

Causality and Prevention:

  • Air Oxidation: The most common cause is exposure to atmospheric oxygen during workup and purification, particularly when the peptide is dissolved in a buffer at or above neutral pH.

  • Inadequate Reduction During Cleavage: If the cleavage cocktail lacks a potent reducing agent, disulfide bonds can form even during this step.

Troubleshooting & Optimization:

  • Maintain a Reducing Environment: The key is to keep the cysteine residues in their reduced (thiol) state throughout the process.

    • Cleavage Cocktail: Always include a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail. EDT is crucial for maintaining cysteine in a reduced state during cleavage[9][11].

    • Post-Cleavage Handling: Immediately after cleavage and precipitation, dissolve the crude peptide in degassed, acidic water (e.g., containing 0.1% TFA). The low pH will protonate the thiol group, making it less susceptible to oxidation[12].

  • High-Dilution for Intramolecular Disulfides: If your goal is to form an intramolecular disulfide bond, the oxidation step must be performed under high dilution (typically 0.1-1 mg/mL) to favor the reaction within a single peptide molecule over reactions between molecules[13].

  • Verification of Free Thiols: Before any intended oxidation or further reaction, you can confirm the presence of free thiols using Ellman's reagent (DTNB). This quantitative test will verify that your cysteine residues are in the desired reduced state[13].

Issue 3: My peptide has poor purity and multiple unidentified peaks after cleavage.

Q: My peptide contains both Met and Cys, and the crude product from cleavage is very complex, with many side products that I cannot easily identify. Where should I start my troubleshooting?

A: Peptides with multiple sensitive residues require a carefully designed and executed cleavage strategy. The complexity of your crude product likely stems from a combination of methionine oxidation, cysteine disulfide formation, and potential alkylation by protecting group carbocations.

Causality and Prevention:

  • Competing Side Reactions: Without an optimized scavenger cocktail, the reactive carbocations (e.g., t-butyl, trityl) generated during cleavage can alkylate the nucleophilic side chains of both Met and Cys. Simultaneously, an oxidative environment can lead to the issues described above.

Troubleshooting & Optimization - A Multi-Pronged Approach:

  • Comprehensive Scavenger Strategy: Your cleavage cocktail must address multiple potential side reactions.

    • Carbocation Scavenging: Triisopropylsilane (TIS) is an excellent scavenger for t-butyl and trityl cations[7].

    • Oxidation Prevention: A thiol scavenger like EDT is essential to protect Cys and can also help protect Met[9]. For enhanced Met protection, adding thioanisole or dimethyl sulfide (DMS) is recommended[3][8].

  • Low-Temperature Cleavage: Performing the cleavage reaction at a lower temperature (e.g., 0-5 °C) can help minimize the rate of side reactions, including oxidation[7].

  • Analytical Troubleshooting: Use mass spectrometry to identify the mass differences of the side products.

    • +16 Da / +32 Da: Methionine oxidation[1][2].

    • +56 Da: t-butyl adduct, indicating incomplete scavenging of t-butyl cations[7].

    • -2 Da from expected dimer: Disulfide-linked dimer.

Visual Workflows and Diagrams

To better illustrate the chemical processes and troubleshooting logic, the following diagrams are provided.

Diagram 1: Oxidation Pathways of Sulfur-Containing Amino Acids

This diagram shows the primary oxidation side reactions for Methionine and Cysteine.

OxidationPathways cluster_Met Methionine Oxidation cluster_Cys Cysteine Oxidation Met Methionine (R-S-CH3) MetO Methionine Sulfoxide (+16 Da) (R-SO-CH3) Met->MetO +[O] MetO2 Methionine Sulfone (+32 Da) (R-SO2-CH3) MetO->MetO2 +[O] Cys1 Cysteine (R-SH) Disulfide Disulfide (R-S-S-R) Cys1->Disulfide +[O] -2H Sulfenic Sulfenic Acid (R-SOH) Cys1->Sulfenic +[O] Cys2 Cysteine (R-SH) Cys2->Disulfide +[O] -2H Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic +[O] Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic +[O]

Caption: Oxidation states of Methionine and Cysteine.

Diagram 2: Troubleshooting Logic for Sulfur Oxidation

This workflow provides a logical path for diagnosing and solving oxidation-related issues.

TroubleshootingLogic Start Crude Peptide Analysis (LC-MS) CheckMass Unexpected Peaks? Start->CheckMass MetOx Mass +16 or +32 Da? (Methionine Oxidation) CheckMass->MetOx Yes NoIssue Purity Acceptable CheckMass->NoIssue No CysOx Mass = 2x MW - 2 Da? (Cysteine Dimer) MetOx->CysOx No AddScavengers Action: Enhance Scavenger Cocktail - Add/Increase Thiol Scavenger (EDT, DTT) - Add DMS or Thioanisole MetOx->AddScavengers Yes Alkylation Other Adducts? (e.g., +56 Da t-Butyl) CysOx->Alkylation No AcidicWorkup Action: Acidic Workup (pH < 7) & Use Reducing Agents (EDT) CysOx->AcidicWorkup Yes IncreaseTIS Action: Increase TIS concentration Alkylation->IncreaseTIS Yes End Re-run Cleavage & Analyze Alkylation->End No InertAtmosphere Action: Use Inert Atmosphere & Degassed Solvents AddScavengers->InertAtmosphere InertAtmosphere->End AcidicWorkup->End IncreaseTIS->End

Caption: Decision tree for troubleshooting oxidation issues.

Data & Protocols
Table 1: Common Scavengers and Their Primary Roles in Preventing Sulfur Oxidation
ScavengerChemical NameTypical % (v/v)Primary Function(s)Notes
TIS Triisopropylsilane2.5 - 5%Traps t-butyl and trityl carbocations, preventing alkylation of Met and Cys.[7]Highly effective carbocation scavenger.
EDT 1,2-Ethanedithiol2.5%Potent reducing agent; maintains Cys in free thiol form, prevents disulfide formation, and helps reduce Met(O).[9][11]Strong, unpleasant odor.
DTT Dithiothreitol2.5% (w/v)Strong reducing agent, similar to EDT.[6][11]A solid, often used in post-cleavage reduction protocols.
Thioanisole Methyl phenyl sulfide5%Scavenges carbocations and reduces Met(O).[7][8]Can partially remove some acid-labile Cys protecting groups.[14]
DMS Dimethyl sulfide2%Reduces Met(O) back to Met.[3][8]Often used in combination with other scavengers.
Phenol Phenol5%Scavenges various reactive species and can protect Tyr and Trp.[7][8]A solid, melts to a liquid. Moderates strong acid systems.
H₂O Water2.5 - 5%Promotes removal of arginine protecting groups (Pbf) and quenches some reactive species.[7]Essential component of most cleavage cocktails.
Experimental Protocol 1: Standard Cleavage with Oxidation Prevention

This protocol is designed for a typical peptide containing one or more methionine or cysteine residues.

Objective: To cleave the peptide from the resin while minimizing oxidation and other side reactions.

Materials:

  • Peptide-resin (e.g., 100 mg)

  • Cleavage Cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT (Prepare fresh)

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or Argon gas line

  • Reaction vessel (e.g., a 10 mL fritted syringe)

Methodology:

  • Resin Preparation: Place the dried peptide-resin into the reaction vessel.

  • Cocktail Preparation: In a separate vial, freshly prepare the cleavage cocktail. For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and 50 µL of EDT.

  • Inert Atmosphere: Flush the reaction vessel containing the resin with nitrogen or argon for 1-2 minutes.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin). Seal the vessel and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the TFA solution directly into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the peptide) should form immediately.

  • Washing: Rinse the resin with a small amount of fresh TFA and add it to the ether. Then, wash the resin with dichloromethane (DCM) to collect any remaining peptide.

  • Isolation: Centrifuge the ether suspension at ~3500 rpm for 5 minutes. Carefully decant the ether.

  • Drying: Wash the peptide pellet two more times with cold ether. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS analysis to check for purity and the presence of oxidized species.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Nandhini, K. P., Alhassan, M., Veale, C. G. L., Albericio, F., & de la Torre, B. G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

  • Takahashi, M., Uesugi, S., & Inagaki, F. (2025). Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Peptide Science. [Link]

  • Tala, S. R., & De la Torre, B. G. (2026). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • Pilo, A., & Brodbelt, J. S. (2011). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 22(8), 1436-1445. [Link]

  • Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(23), 6339-6346. [Link]

  • Nandhini, K. P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9094–9098. [Link]

  • Peptide Synthesis Insider. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • S-H, Jang, et al. (2019). Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. Scientific Reports, 9(1), 5851. [Link]

  • Isab, A. A., et al. (2014). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 12(34), 6686-6695. [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2003). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 62(2), 98-103. [Link]

  • Skjærbæk, N., et al. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Organic Process Research & Development, 27(5), 896–906. [Link]

  • Reddit. (2026, February 21). Methionine Containing Peptides (SPPS). r/chemhelp. [Link]

  • Chamorro-López, M., et al. (2018). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. [Link]

  • Zhang, H., et al. (2016). Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. Journal of the American Society for Mass Spectrometry, 27(9), 1544-1547. [Link]

  • Johnson, J. A., & Deming, T. J. (2024). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 57(5), 587–598. [Link]

  • Braakman, I., & Hebert, D. N. (2013). Analysis of Disulfide Bond Formation. Current Protocols in Molecular Biology, 103(1), 17.1.1-17.1.18. [Link]

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Mautz, B., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 33(12), 562-568. [Link]

  • INNOSPEC. (n.d.). Scavengers. Retrieved from [Link]

  • Requena, J. R., & Levine, R. L. (2000). Identification of Peptide Oxidation by Tandem Mass Spectrometry. Accounts of Chemical Research, 33(5), 299-306. [Link]

  • Taylor & Francis. (n.d.). Methionine oxidation – Knowledge and References. Retrieved from [Link]

  • Chen, Y., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]

  • Appenteng, R. O., & McLeish, M. J. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. International Journal of Molecular Sciences, 21(22), 8688. [Link]

  • Johnson, J. A., & Deming, T. J. (2024). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 57(5), 587–598. [Link]

  • ResearchGate. (2026, February 20). Sulfur Switches for Responsive Peptide Materials. [Link]

Sources

Optimization

Technical Support Center: Optimal Solvent Systems for 5-(phenylthio)pentan-1-amine Extraction

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the liquid-liquid extraction of 5-(phenylthio)pentan-1-amine. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the liquid-liquid extraction of 5-(phenylthio)pentan-1-amine. This document moves beyond generic protocols to offer a troubleshooting-focused approach, grounded in the physicochemical properties of the target molecule and the principles of solvent extraction.

Understanding the Molecule: 5-(phenylthio)pentan-1-amine

Before delving into extraction protocols, it is crucial to understand the key chemical characteristics of 5-(phenylthio)pentan-1-amine that govern its behavior during liquid-liquid extraction.

  • Structure: The molecule contains a primary amine group (-NH₂), which is basic, and a phenylthioether group (-S-Ph), which contributes to its lipophilicity. The pentyl chain further enhances its nonpolar character.

  • Basicity (pKa): The primary amine group is the key to manipulating the compound's solubility. The conjugate acid of a typical primary alkylamine has a pKa in the range of 9.5 to 11.0.[1][2][3] For 5-(phenylthio)pentan-1-amine, the estimated pKa of its conjugate acid is approximately 10.6 . This value is critical for determining the optimal pH for extraction.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP indicates greater solubility in organic solvents. The estimated logP for 5-(phenylthio)pentan-1-amine is approximately 3.89 . For context, the logP of the parent n-pentylamine is about 1.49, and the logP of thioanisole (phenyl methyl sulfide) is around 2.74.[4] The significantly higher estimated logP of our target molecule indicates a strong preference for the organic phase under neutral conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the extraction of 5-(phenylthio)pentan-1-amine.

Q1: What is the best initial choice of solvent for extracting 5-(phenylthio)pentan-1-amine from an aqueous solution?

Given the estimated logP of ~3.89, 5-(phenylthio)pentan-1-amine is significantly lipophilic. Therefore, a water-immiscible organic solvent is the ideal choice. The selection should be based on a balance of solvating power, density, boiling point for ease of removal, and safety.

  • Recommended Starting Solvents:

    • Ethyl Acetate (EtOAc): A good all-around solvent with moderate polarity that can effectively dissolve the target compound. It has a lower density than water, forming the upper layer.

    • Dichloromethane (DCM): A slightly more polar solvent that can also be very effective. It is denser than water and will form the lower layer, which can be advantageous for separation. However, it is a halogenated solvent and may have greater environmental and health concerns.

    • Methyl tert-butyl ether (MTBE): A less polar alternative to diethyl ether with a lower tendency to form peroxides. It is less dense than water.

Q2: How does pH affect the extraction efficiency of 5-(phenylthio)pentan-1-amine?

The pH of the aqueous phase is the most critical parameter for controlling the extraction of this amine.[5]

  • To extract into the organic layer: The amine must be in its neutral, free base form (R-NH₂). To ensure this, the pH of the aqueous solution should be at least 2 pH units above the pKa of the conjugate acid. With an estimated pKa of 10.6, the aqueous phase should be adjusted to pH > 12.6 . This is typically achieved by adding a base like sodium hydroxide (NaOH).

  • To extract into the aqueous layer (back-extraction): The amine needs to be in its protonated, water-soluble salt form (R-NH₃⁺). To achieve this, the pH of the aqueous solution should be at least 2 pH units below the pKa of the conjugate acid. Therefore, adjusting the aqueous phase to pH < 8.6 with an acid like hydrochloric acid (HCl) will facilitate its transfer from an organic solvent into the aqueous phase.[5]

Q3: Can I use a reactive extraction approach for this compound?

Yes, reactive extraction can be a highly efficient method for primary amines.[6] This involves using an acidic extractant in the organic phase to form an ion pair with the amine. For instance, oleic acid mixed with a solvent like 1-octanol has been shown to be effective for the reactive extraction of primary amines.[6] This can be particularly useful for selective extractions from complex mixtures.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of 5-(phenylthio)pentan-1-amine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Extraction Yield in Organic Phase 1. Incorrect pH of the aqueous phase: The aqueous phase may be too acidic, causing the amine to be protonated and remain in the aqueous layer. 2. Insufficient mixing: The two phases were not adequately mixed to allow for efficient partitioning. 3. Insufficient solvent volume: The volume of the organic solvent may be too low to effectively extract the compound.1. pH Adjustment: Before extraction, ensure the aqueous phase is basic (pH > 12.6) by adding a suitable base (e.g., 1M NaOH). Use pH paper or a pH meter to verify. 2. Proper Mixing: In a separatory funnel, invert the funnel multiple times, venting frequently to release any pressure buildup. Vigorous shaking is often necessary, but can lead to emulsions (see below). 3. Increase Solvent Volume: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
Persistent Emulsion Formation 1. Vigorous shaking: Overly aggressive mixing can lead to the formation of a stable emulsion, especially if surfactants or other impurities are present. 2. High concentration of the amine: The amine itself can act as a surfactant at the interface.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[7] 3. Filtration: Pass the mixture through a plug of glass wool or Celite.[8] 4. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[7][9] 5. Solvent Addition: Adding a small amount of the organic extraction solvent can sometimes help to break the emulsion.[5]
Difficulty in Back-Extracting into Aqueous Acid 1. Insufficiently acidic aqueous phase: The pH of the aqueous acid may not be low enough to fully protonate the amine. 2. High lipophilicity of the amine: The compound's strong preference for the organic phase can make back-extraction challenging.1. Use a stronger acid or lower pH: Ensure the aqueous acid has a pH well below 8.6 (e.g., 1M HCl, pH ~0). 2. Multiple Back-Extractions: Perform several back-extractions with fresh aqueous acid to ensure complete transfer of the amine salt. 3. Increase Contact Time: Allow for longer, gentle mixing to facilitate the transfer into the aqueous phase.
Product is an Oil After Final Solvent Evaporation This is the expected outcome as 5-(phenylthio)pentan-1-amine is likely a liquid or low-melting solid at room temperature.If a solid is desired, consider converting the amine to a stable salt (e.g., hydrochloride salt) by treating the organic solution with HCl (e.g., HCl in diethyl ether) and collecting the resulting precipitate.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction from an Aqueous Solution
  • pH Adjustment: Adjust the pH of the aqueous solution containing 5-(phenylthio)pentan-1-amine to > 12.6 with 1M NaOH.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Mixing: Stopper the funnel, invert, and vent. Gently invert the funnel 10-15 times.

  • Separation: Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer. If using a solvent less dense than water, drain the aqueous layer and then collect the upper organic layer. If using a solvent denser than water, collect the lower organic layer.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Combine & Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Back-Extraction for Purification
  • Dissolution: Dissolve the crude organic extract containing 5-(phenylthio)pentan-1-amine in a suitable organic solvent (e.g., diethyl ether).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Mixing & Separation: Mix gently and allow the layers to separate.

  • Collection: Collect the lower aqueous layer containing the protonated amine salt.

  • Repeat: Repeat the extraction of the organic layer with fresh 1M HCl.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a strong base (e.g., 6M NaOH) until the pH is > 12.6. The free amine should precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) as described in Protocol 1.

  • Drying & Concentration: Dry the organic layer and concentrate to yield the purified 5-(phenylthio)pentan-1-amine.

Data Presentation

Table 1: Estimated Physicochemical Properties of 5-(phenylthio)pentan-1-amine
PropertyEstimated ValueSignificance for Extraction
pKa (conjugate acid) ~10.6Determines the optimal pH for extraction and back-extraction.
logP ~3.89Indicates high lipophilicity and preference for organic solvents.
Molecular Weight 209.33 g/mol Relevant for calculating molar equivalents and yields.
Table 2: Properties of Recommended Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Dielectric ConstantWater SolubilityLayer
Ethyl Acetate 0.90277.16.028.3 g/100 mLUpper
Dichloromethane 1.3339.69.081.3 g/100 mLLower
MTBE 0.74055.24.54.8 g/100 mLUpper
Toluene 0.867110.62.380.05 g/100 mLUpper
n-Heptane 0.68498.41.920.0003 g/100 mLUpper

Visualization of Extraction Workflow

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Start Aqueous solution with 5-(phenylthio)pentan-1-amine Aqueous_Basic Basify to pH > 12.6 (e.g., with NaOH) Aqueous_Start->Aqueous_Basic Step 1 Organic_Solvent Add immiscible organic solvent (e.g., EtOAc) Aqueous_Basic->Organic_Solvent Step 2 Aqueous_Acidic Acidify to pH < 8.6 (e.g., with HCl) Aqueous_Final Aqueous waste or purified amine salt Aqueous_Acidic->Aqueous_Final Organic_Extract Organic extract with neutral amine Organic_Solvent->Organic_Extract Extraction Organic_Extract->Aqueous_Acidic Back-extraction (for purification) Organic_Wash Wash with brine Organic_Extract->Organic_Wash Purification Step Organic_Final Dried and concentrated pure amine Organic_Wash->Organic_Final Drying & Evaporation

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of Phenylthio Ether Linkages Under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with bioconjugates, peptide synthesis, and small-molecule drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with bioconjugates, peptide synthesis, and small-molecule drug development. Here, we address the mechanistic behavior, stability limitations, and troubleshooting protocols for the phenylthio ether (aryl alkyl thioether) linkage under acidic conditions.

Mechanistic Foundations of Stability

Q: Why is the phenylthio ether linkage significantly more stable in acid than aliphatic thioethers or oxygen ethers?

A: The stability of the phenylthio ether bond is driven by electronic delocalization. In an aliphatic thioether, the sulfur atom's lone pairs are localized, making the sulfur relatively basic and nucleophilic. When exposed to strong acids, this sulfur is easily protonated to form a sulfonium ion—a necessary prerequisite for


 or 

cleavage[1].

However, in a phenylthio ether, the sulfur atom is directly bonded to an aromatic ring. The


 lone pair electrons on the sulfur atom delocalize into the 

-system of the phenyl ring (

conjugation)[2]. This delocalization drastically reduces the electron density on the sulfur atom, rendering it far less basic. Because the sulfur resists protonation, the initial step of acid-catalyzed cleavage cannot occur under standard conditions, making the bond highly robust against non-nucleophilic acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)[1].

G cluster_0 Aliphatic Thioether (R-S-R') cluster_1 Phenylthio Ether (Ar-S-R) A1 Localized S lone pair A2 Easy Protonation (H+) A1->A2 A3 Cleavage via SN1/SN2 A2->A3 B1 p-π Delocalization into Ring B2 Reduced Sulfur Basicity B1->B2 B3 Resistant to Protonation B2->B3 B4 Stable in Standard Acids B3->B4

Caption: Logical flow comparing the protonation susceptibility of aliphatic versus phenylthio ethers.

Peptide Synthesis & Protecting Group Applications

Q: I am using a Phenylthioethyl (Pte) protecting group in Solid Phase Peptide Synthesis (SPPS). Will it survive global resin cleavage?

A: Yes. The phenylthio ether motif is exceptionally stable to the high concentrations of TFA typically used for peptide cleavage. Studies utilizing the Pte group for side-chain protection of amino acids (like Glutamate or Aspartate) demonstrate that the linkage remains intact even when exposed to 95% TFA in dichloromethane (DCM) for extended periods (up to 2 hours)[3]. It serves as an excellent orthogonal "safety-catch" protecting group because it ignores acidic conditions entirely and requires targeted oxidation to a sulfone (Pse) before it can be cleaved by basic amines[3].

Quantitative Stability Data
Reaction ConditionAcidic ReagentNucleophile PresenceLinkage StatusMechanistic Outcome
SPPS Cleavage 95% TFANone / ScavengersHighly Stable S resists protonation; no cleavage[3].
Aqueous Hydrolysis 1M HCl (pH 0)H₂OHighly Stable H₂O is too weak a nucleophile to attack.
Harsh Deprotection Boiling HI (57%)Iodide (I⁻)Cleaved Extreme acidity forces protonation; I⁻ drives

[1].

Troubleshooting Unwanted Degradation

Q: My phenylthio ether is degrading in my acidic reaction mixture. If it's stable to acid, what is causing the breakdown?

A: If your phenylthio ether is degrading in a standard acid like TFA, you are likely observing oxidative degradation , not hydrolytic cleavage. Sulfur is highly susceptible to trace oxidants (such as dissolved


 or peroxides in aged solvents). In an acidic environment, these oxidants convert the thioether into a sulfoxide. Once oxidized, the molecule can undergo Pummerer-type rearrangements or subsequent acidic hydrolysis.

Alternatively, if your acid source contains strong nucleophiles (e.g., using Hydrobromic acid or Hydroiodic acid), the highly nucleophilic halide ions (


, 

) will attack the adjacent alkyl carbon via an

mechanism, forcing the cleavage of the C-S bond[1].
Self-Validating Protocol: Diagnostic Workflow for Acidic Degradation

To definitively prove whether your degradation is oxidative or nucleophilic, execute the following validation protocol:

  • Baseline Control: Dissolve 1 mg of your phenylthio ether compound in 1 mL of neat, unpurged TFA. Incubate at room temperature and sample for LC-MS at

    
    , 
    
    
    
    , and
    
    
    .
  • Scavenger Test: In a parallel vial, dissolve 1 mg of the compound in a cleavage cocktail containing 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% 1,2-Ethanedithiol (EDT).

  • Data Analysis:

    • If the Baseline Control shows a

      
       Da mass shift (sulfoxide) and the Scavenger Test yields 100% intact product, the degradation is oxidative .
      
    • Solution: Permanently adopt the EDT/TIPS scavenger cocktail to protect the sulfur lone pair.

    • If both reactions show cleavage into a thiol and an alkyl halide, your acid source is too nucleophilic.

    • Solution: Switch from a nucleophilic acid (like HCl/HI) to a non-nucleophilic acid (like TFA or Methanesulfonic acid).

G Start Degradation in Acidic Media? CheckOx Check for Oxidants (O2, Peroxides) Start->CheckOx Suspect Oxidation CheckNuc Check for Strong Nucleophiles (I-, Br-) Start->CheckNuc Suspect Nucleophilic Cleavage AddScav Add Scavengers (EDT, TIPS) CheckOx->AddScav ChangeAcid Switch to Non-Nucleophilic Acid (TFA) CheckNuc->ChangeAcid Stable1 Linkage Preserved AddScav->Stable1 Stable2 Linkage Preserved ChangeAcid->Stable2

Caption: Troubleshooting workflow for unexpected degradation of phenylthio ethers in acidic conditions.

Intentional Cleavage Strategies

Q: Standard acids don't work. How do I intentionally cleave a phenylthio ether linkage?

A: Because simple protonation is insufficient, you must alter the electronic state of the sulfur or use specialized reagents.

  • Strong Nucleophilic Acids: Use concentrated, boiling Hydroiodic acid (HI). The extreme acidity forces trace protonation, while the highly polarizable, strong nucleophile (Iodide) immediately attacks the alkyl carbon via

    
    , releasing thiophenol[1].
    
  • Safety-Catch Oxidation: Oxidize the phenylthio ether to a phenylsulfone using m-CPBA or

    
    . The resulting sulfone is highly electron-withdrawing, making the adjacent bonds susceptible to mild basic cleavage (e.g., using DBU or Piperidine)[3].
    
  • Metal-Free Halogenation: Use N-Chlorosuccinimide (NCS). NCS acts as an electrophilic chlorine source, attacking the sulfur to form a highly reactive thionium intermediate, which subsequently undergoes C-S bond cleavage to yield aryl aldehydes or dithioacetals without requiring harsh acidic conditions[4].

References

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved from:[Link]

  • Organic Letters (ACS Publications). Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis. Retrieved from:[Link]

  • MDPI. Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from:[Link]

  • Wikipedia. Thiophenol. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of Thioether-Containing Amines

Welcome to our dedicated technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying crude products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying crude products. This guide specifically addresses the common challenge of removing unreacted 5-(phenylthio)pentan-1-amine.

Our philosophy is to empower you with not just protocols, but also the underlying scientific principles. This allows for informed troubleshooting and adaptation of these methods to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: My crude product containing a secondary amine is contaminated with the starting primary amine, 5-(phenylthio)pentan-1-amine. What is the most straightforward method to remove it?

A1: For many applications, a liquid-liquid acid-base extraction is the most direct and scalable initial purification step.[1][2][3] This technique leverages the basicity of the primary amine to selectively move it from an organic solvent into an acidic aqueous phase. Your desired secondary amine product, being less basic, may remain in the organic layer, although this depends on its structure.

Q2: I am concerned about the stability of my final product, which also contains a thioether linkage, during acid-base extraction. Are there alternative methods?

A2: This is a valid concern, as strong acidic or basic conditions can potentially affect thioethers. A highly effective and milder alternative is the use of scavenger resins.[4][5] These are solid-supported reagents that selectively react with and bind to the unreacted primary amine, which can then be removed by simple filtration.[5] This method avoids harsh pH conditions and can be highly selective for primary amines over secondary amines.[6][7]

Q3: How can I monitor the efficiency of the 5-(phenylthio)pentan-1-amine removal?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification. You can spot the crude mixture, the washed organic layers, and the aqueous layers on a TLC plate. A suitable staining agent, such as ninhydrin, will visualize the primary amine, allowing you to track its removal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9]

Q4: I've tried acid-base extraction, but I'm still seeing some of the primary amine in my product. What could be going wrong?

A4: Incomplete removal during acid-base extraction can be due to several factors:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all of the primary amine.

  • Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for efficient extraction.

  • Incorrect pH: The pH of the aqueous phase might not be low enough to ensure complete protonation of the amine.

  • Emulsion Formation: Emulsions can trap the amine in the organic layer.

Our troubleshooting guide below provides detailed steps to address these issues.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step protocols for the recommended purification methods, along with troubleshooting advice to overcome common challenges.

Method 1: Acid-Base Extraction

This classical purification technique is based on the differential solubility of the basic amine and a neutral or less basic product in acidic and basic aqueous solutions.[1][2][3][10] The primary amine is protonated by an acid, forming a water-soluble salt that is extracted into the aqueous phase.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel acid_wash Add Dilute HCl Shake Vigorously sep_funnel->acid_wash separate_layers Separate Layers acid_wash->separate_layers aq_layer Aqueous Layer (Contains Protonated Amine) separate_layers->aq_layer org_layer Organic Layer (Contains Product) separate_layers->org_layer product_recovery Dry and Concentrate Organic Layer org_layer->product_recovery neutralize Neutralize with Base (e.g., NaOH) final_product Purified Product product_recovery->final_product

Caption: Workflow for removing a primary amine via acid-base extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Issue Possible Cause Solution
Persistent Amine Contamination Insufficient acid or inadequate mixing.Use a more concentrated acid solution or increase the number of washes. Ensure vigorous shaking during extraction.
Emulsion Formation Vigorous shaking of certain solvent mixtures.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product Loss The desired product may have some basicity and is being partially extracted into the acidic aqueous layer.Use a milder acidic solution (e.g., 0.1 M HCl) and carefully monitor the pH.
Method 2: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[5] For primary amine removal, resins functionalized with aldehyde or isocyanate groups are particularly effective.[4][11]

ScavengerResin crude_sol Crude Product in Solution add_resin Add Scavenger Resin crude_sol->add_resin agitate Agitate Mixture (Stir or Shake) add_resin->agitate filter Filter to Remove Resin agitate->filter resin_bound Resin with Bound Amine filter->resin_bound purified_sol Purified Solution filter->purified_sol concentrate Concentrate Solvent purified_sol->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for primary amine removal using a scavenger resin.

  • Resin Selection: Choose a scavenger resin appropriate for primary amines, such as an aldehyde-functionalized polystyrene resin.

  • Dissolution: Dissolve the crude product in a suitable solvent in which the resin swells and the reactants are soluble (e.g., dichloromethane, THF, or methanol).[4]

  • Resin Addition: Add the scavenger resin to the solution. Typically, a 2-3 fold excess of the resin's functional group capacity relative to the amount of unreacted amine is used.

  • Reaction: Stir or gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to determine when all the primary amine has been consumed.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Issue Possible Cause Solution
Incomplete Amine Removal Insufficient resin, inadequate reaction time, or poor resin swelling.Increase the amount of resin or the reaction time. Ensure a solvent is used that allows for good swelling of the resin.
Low Product Recovery The desired product may be non-specifically binding to the resin.Wash the resin thoroughly with the reaction solvent after filtration. If the problem persists, consider a different type of scavenger resin or an alternative purification method.
Slow Reaction Rate Low reactivity of the amine or the resin.Gently heating the reaction mixture may increase the rate, but should be done with caution to avoid product degradation.

Physicochemical Properties and Their Impact on Purification

Property Estimated Value/Characteristic Impact on Purification
Boiling Point High (likely >200 °C)Distillation is likely not a practical method for removal from a non-volatile product.
pKa of Conjugate Acid ~10.6[12][13][14]The amine is sufficiently basic to be readily protonated by dilute mineral acids, making acid-base extraction a viable technique.
Solubility Likely soluble in common organic solvents and sparingly soluble in water.Facilitates dissolution in an organic phase for extraction or reaction with a scavenger resin.
Thioether Stability Generally stable, but can be susceptible to oxidation under harsh conditions.Mild purification techniques like scavenger resins or carefully controlled acid-base extractions are preferred.

This technical guide provides a starting point for the purification of your crude product. The optimal method will depend on the specific properties of your desired product and the nature of the other impurities present. We encourage a systematic approach, starting with small-scale trials to identify the most effective technique for your system.

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available at: [Link]

  • Scavenger resin and processes for the use thereof. Google Patents.
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  • Trichloroacetic acid fueled practical amine purifications. PMC - NIH. Available at: [Link]

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  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Phenylthio-Alkyl Amine Stability and Storage

Welcome to the technical support center for phenylthio-alkyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper stora...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenylthio-alkyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these compounds to prevent degradation. Our goal is to ensure the integrity of your experiments by maintaining the stability of these critical reagents.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of phenylthio-alkyl amines, providing explanations for the underlying causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent assay results or appearance of unknown peaks in chromatograms. Degradation of the phenylthio-alkyl amine due to improper storage or handling. Thioethers are particularly susceptible to oxidation.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, in a cool, dark place (ideally below 15°C).[1] Always use freshly prepared solutions for your experiments.
Loss of compound during workup, especially after a basic extraction. While thioethers are generally stable across a range of pH conditions, prolonged exposure to strong bases, particularly at elevated temperatures, can lead to degradation.[1]Minimize the duration of any necessary basic washes. Perform them quickly with cooled solutions and immediately proceed to the next step in your protocol. If possible, consider using a milder base.
The reaction mixture turns yellow or brown over time. This discoloration often indicates the oxidation of the thioether to a sulfoxide or other colored impurities.[1]Ensure your reaction is conducted under a strictly inert atmosphere. If your reaction is sensitive to trace metals that can catalyze oxidation, consider using metal-chelating agents or purified solvents.
Formation of an insoluble precipitate. This may be a result of the formation of a less soluble degradation product, such as a sulfone, or a salt if the compound has degraded into an ionic form.[1]If possible, analyze the precipitate separately (e.g., by IR or melting point) to identify its nature. Carefully review your reaction conditions to identify potential causes of degradation.
Difficulty in achieving a clean separation of the main compound from impurities during chromatography. Degradation products may have polarities similar to the parent compound.A stability-indicating HPLC method is crucial for monitoring the purity of your phenylthio-alkyl amine.[1] Optimization of the mobile phase, column type, and gradient may be necessary to achieve adequate resolution.

Frequently Asked Questions (FAQs)

Here are concise answers to common questions regarding the storage and stability of phenylthio-alkyl amines.

Q1: What are the primary degradation pathways for phenylthio-alkyl amines?

A1: The primary degradation pathways are:

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1] This is a very common degradation pathway for thioethers.

  • Photodegradation: Exposure to UV light can induce the degradation of organic sulfur compounds.[1] The presence of the phenyl group can also contribute to photosensitivity.[2][3][4]

  • Thermal Degradation: Elevated temperatures can promote the breakdown of the amine.[5][6] In general, storing amines at temperatures below 30°C (86°F) is recommended to maintain stability.[7]

  • Hydrolysis: The thioether bond can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester bond.[8][9] The rate of hydrolysis is pH-dependent.[8][10]

Q2: What are the ideal storage conditions for phenylthio-alkyl amines?

A2: To ensure long-term stability, phenylthio-alkyl amines should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][11][12]

  • Temperature: Store in a cool, dark place. For long-term storage, temperatures of -20°C are often recommended.[13] For short-term storage, 0-4°C is generally acceptable.[13] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or storing in a dark location.[11][14]

  • Moisture: Keep in a dry environment as amines can be hygroscopic.[7] Using a desiccator can be beneficial.[15]

Q3: How should I handle phenylthio-alkyl amines when preparing solutions?

A3: When preparing solutions, it is crucial to minimize exposure to air and moisture.[16] If possible, handle the compound in a glovebox.[11] If a glovebox is not available, use a Schlenk line or other air-sensitive techniques. Use anhydrous solvents to prepare solutions. For stock solutions, it is best to prepare and use them on the same day.[13] If storage is necessary, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -20°C for no longer than one month.[13]

Q4: What type of container is best for storing phenylthio-alkyl amines?

A4: High-density polyethylene (HDPE) or glass containers are generally suitable for storing amines.[7] For light-sensitive compounds, amber glass vials are recommended.[11] Ensure the container is tightly sealed to prevent exposure to air and moisture.[7][11]

Q5: Can I use antioxidants to prevent the degradation of phenylthio-alkyl amines?

A5: Yes, in some applications, the addition of antioxidants can help to stabilize amines. Hindered amine light stabilizers (HALS) and phenolic antioxidants are commonly used to protect polymers from degradation and may be applicable to phenylthio-alkyl amines depending on the specific compound and its intended use.[17][18][19][20] However, the compatibility of the antioxidant with your specific application must be carefully considered.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of a phenylthio-alkyl amine.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the phenylthio-alkyl amine in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Place a known amount of the solid phenylthio-alkyl amine in a vial and heat in an oven at 80°C for 48 hours.[1] After the specified time, dissolve the solid in the solvent to the desired concentration.

  • Photodegradation: Expose a solution of the phenylthio-alkyl amine (in a quartz cuvette) to UV light (e.g., 254 nm or 365 nm) for a defined period.

3. Analysis:

  • Dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify any degradation products.

Visualizing Degradation and Troubleshooting

Degradation Pathway of Phenylthio-Alkyl Amines

G cluster_main Phenylthio-Alkyl Amine cluster_degradation Degradation Products Phenylthio-Alkyl Amine Phenylthio-Alkyl Amine Sulfoxide Sulfoxide Phenylthio-Alkyl Amine->Sulfoxide Oxidation (Mild) Hydrolysis Products Hydrolysis Products Phenylthio-Alkyl Amine->Hydrolysis Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products Phenylthio-Alkyl Amine->Photodegradation Products UV Light Sulfone Sulfone Sulfoxide->Sulfone Oxidation (Strong)

Caption: Primary degradation pathways for phenylthio-alkyl amines.

Troubleshooting Logic Flow

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Review Handling Procedures Review Handling Procedures Inconsistent Results->Review Handling Procedures Analyze for Degradation Analyze for Degradation Inconsistent Results->Analyze for Degradation Implement Proper Storage Implement Proper Storage Check Storage Conditions->Implement Proper Storage Refine Handling Technique Refine Handling Technique Review Handling Procedures->Refine Handling Technique Use Fresh Material Use Fresh Material Analyze for Degradation->Use Fresh Material

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • 10 Different Types of Chemical Packaging. Codefine. Available from: [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available from: [Link]

  • Light-Sensitive Alkoxyamines as Versatile Spatially- and Temporally- Controlled Precursors of Alkyl Radicals and Nitroxides. Journal of the American Chemical Society. Available from: [Link]

  • Light-Sensitive Alkoxyamines as Versatile Spatially- and Temporally- Controlled Precursors of Alkyl Radicals and Nitroxides. PubMed. Available from: [Link]

  • Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine). PMC. Available from: [Link]

  • Chemical Packaging Types. Integrated Liner Technologies. Available from: [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. PMC. Available from: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. Available from: [Link]

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. Available from: [Link]

  • Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. PubMed. Available from: [Link]

  • Light-Sensitive Alkoxyamines as Versatile Spatially- and Temporally- Controlled Precursors of Alkyl Radicals and Nitroxides. ResearchGate. Available from: [Link]

  • Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. PMC. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. MDPI. Available from: [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC. Available from: [Link]

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  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Available from: [Link]

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  • Antioxidant for organic amine type decarburizing solution. Google Patents.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-(phenylthio)pentan-1-amine: An In-Depth 1H NMR Perspective

This guide provides a comprehensive analysis of the 1H NMR spectrum of 5-(phenylthio)pentan-1-amine, a molecule featuring both a thioether and a primary amine functional group. As a Senior Application Scientist, my objec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the 1H NMR spectrum of 5-(phenylthio)pentan-1-amine, a molecule featuring both a thioether and a primary amine functional group. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a foundational understanding of the spectral features through a detailed, first-principles analysis. We will explore the causal relationships between the molecular structure and the resulting NMR signals, establishing a self-validating framework for spectral interpretation. Furthermore, we will objectively compare the insights derived from 1H NMR with those from complementary analytical techniques, offering researchers a strategic guide to comprehensive molecular characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum

The utility of 1H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. For 5-(phenylthio)pentan-1-amine, the structure presents several distinct proton environments, each influenced by neighboring functional groups. The phenylthio group (-SPh) and the primary amine group (-NH₂) exert opposing, yet predictable, electronic effects on the pentyl chain.

The molecular structure and the distinct proton environments are labeled below for clarity throughout this guide.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Interpretation cluster_val Validation & Comparison prep 1. Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃. (Causality: CDCl₃ is a versatile solvent with minimal signal overlap) shim 3. Shim the magnet (Causality: Optimizes B₀ field homogeneity for high resolution) prep->shim filter 2. Filter solution into NMR tube (Causality: Removes particulates, improving magnetic field homogeneity) acquire 4. Acquire ¹H Spectrum (16 scans, 1-2s relaxation delay) (Causality: Balances S/N ratio and experimental time) process 5. Fourier Transform, Phase & Baseline Correction acquire->process integrate 6. Calibrate, Integrate Signals & Analyze Multiplicities compare 7. Compare data with predictions and alternative techniques (IR, MS) integrate->compare

Caption: Workflow for robust spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(phenylthio)pentan-1-amine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for moderately polar organic compounds and its residual solvent peak (δ ~7.26 ppm) appears in a well-defined region. [1]2. Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to encompass a range of -1 to 12 ppm.

    • Employ a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Apply phase and baseline corrections to obtain a clean, interpretable spectrum. Reference the chemical shifts to the residual CDCl₃ peak at 7.26 ppm.

  • Confirmation (Optional): To definitively identify the -NH₂ signal, perform a D₂O shake. Add one drop of deuterium oxide to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet confirms its assignment to the labile amine protons. [2]

A Comparative Analysis: The Role of 1H NMR in a Multi-Technique Approach

While 1H NMR provides unparalleled detail about the proton framework, a comprehensive characterization relies on a suite of analytical techniques. Understanding the strengths and limitations of each method is crucial for an efficient and definitive analysis.

Analytical TechniqueInformation Provided for 5-(phenylthio)pentan-1-amineStrengthsLimitations
1H NMR Spectroscopy - Precise proton environments- Connectivity via spin-spin coupling- Stereochemical information (in rigid systems)- Quantitative analysis via integration - High resolution- Non-destructive- Provides detailed structural connectivity - Requires soluble sample- Can have signal overlap in complex molecules
13C NMR Spectroscopy - Number of unique carbon environments- Chemical nature of carbons (aliphatic, aromatic, C-S, C-N)- Simpler spectra (often all singlets)- Complements 1H NMR- Lower sensitivity (requires more sample/time)- No integration for routine quantitative use
FTIR Spectroscopy - Presence of functional groups (N-H, C-N, aromatic C-H, C-S)- Fast and requires minimal sample- Excellent for functional group identification- Provides no connectivity information- "Fingerprint region" can be difficult to interpret
Mass Spectrometry (MS) - Molecular weight (confirms molecular formula)- Fragmentation pattern (provides structural clues)- Extremely high sensitivity- Can be coupled to chromatography (GC-MS, LC-MS)- Destructive technique- Isomers can be difficult to distinguish without tandem MS
HPLC/GC-MS - Purity of the sample- Separation from impurities or starting materials- Gold standard for purity assessment- Highly quantitative- Requires method development- GC is unsuitable for non-volatile or thermally labile compounds

Table 2: Comparison of Analytical Techniques for Characterization.

Synergistic Power: The true strength of this analytical workflow lies in the synergy between techniques. For instance, after observing the predicted signals in the 1H NMR, one would look for corresponding evidence in other spectra. FTIR should confirm the primary amine with two distinct N-H stretching bands around 3300-3400 cm⁻¹ and the aromatic ring. [3][4]Mass spectrometry should show a molecular ion peak confirming the mass of C₁₁H₁₇NS. High-Performance Liquid Chromatography (HPLC) would be the definitive technique to assess the sample's purity, ensuring that the NMR spectrum is not convoluted with signals from residual starting materials or byproducts. [5] In conclusion, the 1H NMR spectrum of 5-(phenylthio)pentan-1-amine offers a wealth of structural information that is both predictable and empirically verifiable. By grounding the spectral interpretation in the fundamental principles of chemical shift and spin-spin coupling, and by validating these findings with complementary techniques like FTIR and Mass Spectrometry, researchers can achieve an unambiguous and robust characterization of the molecule. This integrated approach embodies the principles of scientific rigor and is essential for professionals in chemical research and drug development.

References

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Comparative

A Comparative Guide to 13C NMR Chemical Shifts: Phenylthio vs. Pentyl Moieties

For Researchers, Scientists, and Drug Development Professionals In the landscape of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique, providing invalua...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique, providing invaluable insights into the carbon framework of organic molecules. The precise chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a detailed map of molecular architecture. This guide provides an in-depth comparison of the 13C NMR chemical shifts for two common structural motifs: the phenylthio group and the pentyl chain. Understanding the characteristic spectral signatures of these groups is crucial for the unambiguous identification and characterization of novel chemical entities.

The Foundational Principles of 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy reflects the shielding of a carbon nucleus from the external magnetic field by its surrounding electrons. Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield), resulting in a larger chemical shift value. Conversely, electron-donating groups increase the shielding, shifting the resonance to a lower frequency (upfield).[1] Factors such as hybridization, inductive effects, and resonance all play a critical role in determining the final chemical shift.

The Phenylthio Group: A Story of Aromaticity and Heteroatomic Influence

The phenylthio group (PhS-) introduces a fascinating interplay of electronic effects. The sulfur atom, being more electronegative than carbon, exerts an inductive deshielding effect on the directly attached aromatic carbon (ipso-carbon). However, the lone pairs on the sulfur atom can also participate in resonance with the aromatic ring, leading to a more complex distribution of electron density.

Expected Chemical Shift Ranges for Phenylthio Carbons:

Carbon PositionTypical Chemical Shift (ppm)Influencing Factors
ipso-Carbon (C-S)125 - 140Direct attachment to sulfur leads to significant deshielding. The specific value is sensitive to substituents on the phenyl ring.
ortho-Carbons128 - 135Influenced by both the inductive effect of the sulfur and potential resonance effects.
meta-Carbons127 - 130Primarily influenced by the inductive effect, which is attenuated with distance.
para-Carbon125 - 129Most susceptible to resonance effects from the sulfur atom.

The resonance contribution from the sulfur atom can lead to a slight shielding of the ortho and para positions compared to what would be expected from inductive effects alone. The ipso-carbon typically exhibits the most downfield shift within the aromatic region of the phenylthio group due to the direct attachment of the electronegative sulfur atom.

The Pentyl Chain: A Profile of Aliphatic Simplicity

In contrast to the electronically rich phenylthio group, the pentyl chain represents a classic aliphatic system. The 13C NMR chemical shifts of the carbons in a pentyl chain are primarily governed by their position along the chain and the degree of substitution.

Expected Chemical Shift Ranges for Pentyl Chain Carbons:

Carbon PositionTypical Chemical Shift (ppm)Influencing Factors
C1 (attached to a substituent)20 - 40 (highly dependent on the substituent)The electronegativity of the attached group is the dominant factor.
C222 - 35Experiences a β-effect from the substituent.
C330 - 35Shows a γ-effect, which can be slightly shielding.
C422 - 28Further from the substituent, approaching a typical alkane chemical shift.
C5 (terminal methyl)~14The characteristic upfield shift of a terminal methyl group.[2]

The chemical shifts generally decrease as the carbon atom is further away from any electron-withdrawing substituent attached to the C1 position. The terminal methyl group (C5) consistently appears at the most upfield position, a highly diagnostic signal for alkyl chains.

Comparative Analysis: Key Distinguishing Features

The following table summarizes the key differences in the 13C NMR spectral characteristics of the phenylthio and pentyl moieties:

FeaturePhenylthio GroupPentyl Chain
Chemical Shift Region Aromatic (125 - 140 ppm)Aliphatic (14 - 40 ppm)
Signal Complexity Multiple signals in a narrow range, influenced by resonance.Signals are generally well-separated and follow predictable trends.
Key Diagnostic Signals The downfield ipso-carbon signal.The upfield terminal methyl signal (~14 ppm).
Substituent Effects Profoundly influence the chemical shifts of all aromatic carbons.Primarily affect the C1 and C2 positions, with diminishing effects along the chain.

Experimental Protocol for High-Quality 13C NMR Spectra Acquisition

To obtain reliable and reproducible 13C NMR data, a standardized experimental protocol is paramount. The following methodology provides a robust framework for the analysis of compounds containing phenylthio and pentyl groups.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice, and its residual solvent peak appears around 77 ppm.[3]

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-220 ppm).[4]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the signals if quantitative information is desired, although routine 13C NMR is often considered qualitative.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Match, Shim) transfer->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: A streamlined workflow for acquiring and processing 13C NMR spectra.

Logical Relationship of Influencing Factors on Chemical Shifts

chemical_shift_factors cluster_phenylthio Phenylthio Group cluster_pentyl Pentyl Chain ipso ipso-Carbon ortho_para ortho/para-Carbons meta meta-Carbons c1 C1 c2_c4 C2-C4 c5 C5 (Methyl) inductive Inductive Effect (Deshielding) inductive->ipso inductive->ortho_para inductive->meta inductive->c1 resonance Resonance Effect (Shielding/Deshielding) resonance->ipso resonance->ortho_para hybridization Hybridization (sp2 vs. sp3) hybridization->ipso hybridization->ortho_para hybridization->meta hybridization->c1 hybridization->c2_c4 hybridization->c5 position Position in Chain (α, β, γ effects) position->c2_c4 position->c5

Caption: Factors influencing 13C NMR chemical shifts for phenylthio and pentyl carbons.

Conclusion

The phenylthio group and the pentyl chain present distinct and readily distinguishable 13C NMR spectral fingerprints. The aromatic carbons of the phenylthio group resonate in the downfield region, with their precise chemical shifts dictated by a combination of inductive and resonance effects. In contrast, the aliphatic carbons of the pentyl chain appear in the upfield region, exhibiting a predictable pattern based on their position relative to substituents and the end of the chain. A thorough understanding of these characteristic chemical shift ranges, coupled with a rigorous experimental approach, empowers researchers to confidently identify these important structural motifs and accelerate the process of molecular characterization and drug discovery. The advent of computational methods and spectral databases further enhances the predictive power and accuracy of 13C NMR spectroscopy in modern chemical research.[5][6][7][8][9]

References

  • Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Ovid. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC. Available at: [Link]

  • Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Available at: [Link]

  • Li, H., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis. Available at: [Link]

  • St. John, P.C., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

  • National Metrology Institute of Japan. SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. Available at: [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • SpectraBase. 2-Phenyl-2'-(phenylthio)diphenyl sulfide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. [[1-(Phenylthio)cyclohexyl]thio]benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Indian Academy of Sciences. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Available at: [Link]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-(phenylthio)pentan-1-amine: A Comparative Analysis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-(phenylthio)pentan-1-amine, a compound of interest for its potential applications in medicinal chemistry.

Given the absence of a publicly available reference spectrum for this specific molecule, this guide adopts a first-principles approach. By dissecting the fragmentation patterns of structurally related compounds and applying fundamental mechanistic principles of mass spectrometry, we can construct a reliable, predictive framework. This analysis will serve as a valuable reference for researchers working with similar bifunctional molecules, enabling them to anticipate and interpret their experimental data with greater confidence. We will compare the predicted fragmentation of 5-(phenylthio)pentan-1-amine with the known fragmentation of simpler alkylamines and phenyl sulfides, providing a clear rationale for the expected spectral features.

Foundational Principles: Fragmentation of Amines and Thioethers

To predict the fragmentation of our target molecule, we must first understand the characteristic behavior of its constituent functional groups under electron ionization (EI) conditions. In EI-MS, the initial event is the removal of an electron to form a radical cation, the molecular ion (M radical cation). The site of ionization is typically a region of high electron density, such as a lone pair on a heteroatom. For 5-(phenylthio)pentan-1-amine, ionization is most likely to occur at either the nitrogen or the sulfur atom. The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

The Signature of Primary Amines: Alpha-Cleavage

Primary amines exhibit a highly characteristic fragmentation pathway known as α-cleavage (alpha-cleavage). This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. The driving force for this reaction is the formation of a stable, resonance-stabilized iminium cation. For a generic primary amine, the molecular ion localizes the charge on the nitrogen, and the subsequent cleavage of the R-CH2 bond yields the base peak in the spectrum at m/z 30, corresponding to the [CH2=NH2]+ ion.

Caption: Alpha-cleavage in a primary amine.

Fragmentation of Phenyl Thioethers

Alkyl phenyl thioethers undergo several characteristic fragmentation pathways. A prominent cleavage occurs at the C-S bond, leading to the formation of the stable thiophenol radical cation or the thiophenoxy cation ([C6H5S]+) at m/z 109. Another common pathway involves cleavage of the alkyl C-C bond beta to the sulfur atom, which is analogous to the α-cleavage seen in ethers and amines, leading to a resonance-stabilized sulfonium ion. Furthermore, rearrangements, such as the McLafferty rearrangement, are possible if a gamma-hydrogen is available on the alkyl chain.

Predicted Fragmentation Pathway of 5-(phenylthio)pentan-1-amine

The molecular weight of 5-(phenylthio)pentan-1-amine (C11H17NS) is 195.33 g/mol . We can therefore expect the molecular ion peak [M]+• to appear at m/z 195. The fragmentation will be a competition between pathways directed by the amine and the phenylthioether moieties.

fragmentation_workflow cluster_N Amine-Directed cluster_S Thioether-Directed cluster_rearrangement Rearrangement M Molecular Ion [C₁₁H₁₇NS]⁺• m/z = 195 A1 α-Cleavage Loss of C₄H₈SPh• M->A1 B1 β-Cleavage (to S) Loss of C₃H₇N M->B1 B2 C-S Bond Cleavage (Charge on Phenylthio) M->B2 B3 C-S Bond Cleavage (Charge on Alkyl) M->B3 C1 McLafferty-type (γ-H from C4 to S) M->C1 F_A1 [CH₂=NH₂]⁺ m/z = 30 (Expected Base Peak) A1->F_A1 F_B1 [C₆H₅SCH₂CH₂]⁺ m/z = 137 B1->F_B1 F_B2 [C₆H₅S]⁺ m/z = 109 B2->F_B2 F_B3 [C₅H₁₀NH₂]⁺ m/z = 86 B3->F_B3 F_C1 [C₆H₅SH]⁺• m/z = 110 C1->F_C1

Caption: Predicted major fragmentation pathways for 5-(phenylthio)pentan-1-amine.

Amine-Directed Fragmentation: The Expected Base Peak

The α-cleavage relative to the amino group is a very low-energy, highly favorable process. This pathway involves the cleavage of the C1-C2 bond, leading to the loss of a large radical (•C4H8SC6H5).

  • Pathway: [C6H5S(CH2)4-CH2-NH2]+• → [CH2=NH2]+ + •CH2(CH2)3SC6H5

  • Predicted m/z: 30

  • Significance: Due to the exceptional stability of the iminium ion, the peak at m/z 30 is predicted to be the base peak in the EI spectrum. This is the most telling fragment for identifying the primary amine moiety at the terminus of an alkyl chain.

Thioether-Directed Fragmentation

While the amine-directed α-cleavage is expected to dominate, several other fragments originating from the phenylthioether portion of the molecule are anticipated.

  • C-S Bond Cleavage: Cleavage of the phenyl-S bond is less likely than the S-alkyl bond. Cleavage of the S-C5 bond can result in two possible ions:

    • [C6H5S]+ (Thiophenoxy cation) at m/z 109: This is a common and stable fragment observed in the mass spectra of many alkyl phenyl sulfides. Its presence would confirm the phenylthio- substructure.

    • [C5H10NH2]+ at m/z 86: This ion would result from the charge being retained on the alkylamine chain. This fragment could subsequently lose ammonia (NH3) to give a fragment at m/z 69.

  • Beta-Cleavage to Sulfur: Cleavage of the C3-C4 bond (beta to the sulfur) would lead to a stable sulfonium ion.

    • Pathway: [C6H5S-CH2CH2-CH2(CH2)2NH2]+• → [C6H5SCH2CH2]+ + •CH2CH2NH2

    • Predicted m/z: 137

Rearrangement Pathways

With a sufficiently long alkyl chain, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the sulfur atom is plausible. This would be followed by the elimination of a neutral alkene.

  • Pathway: A six-membered transition state facilitates the transfer of a hydrogen from C4 to the sulfur atom, followed by cleavage of the C2-C3 bond.

  • Resulting Ion: Thiophenol radical cation [C6H5SH]+• at m/z 110 . The presence of this even-mass ion, especially in conjunction with the m/z 109 peak, is a strong indicator of this rearrangement.

Comparative Analysis: Predicted vs. Known Spectra

To ground our predictions, we compare the expected fragments with the known fragmentation patterns of simpler, representative molecules.

m/z Predicted Ion for 5-(phenylthio)pentan-1-amine Comparative Ion & Source Molecule Rationale for Comparison
30 [CH2=NH2]+[CH2=NH2]+ (Base peak in Pentan-1-amine)Confirms the high propensity for α-cleavage in primary amines. This is expected to be the dominant pathway.
195 [M]+• (Molecular Ion)[M]+• (m/z 138 in Ethyl Phenyl Sulfide)The molecular ion should be visible, though its abundance may be low due to the facile fragmentation pathways.
109 [C6H5S]+[C6H5S]+ (Prominent in Ethyl Phenyl Sulfide)Confirms the stability of the thiophenoxy cation, a key indicator of the phenylthio- moiety.
110 [C6H5SH]+•[C6H5SH]+• (Observed in Butyl Phenyl Sulfide)Indicates the likelihood of a McLafferty-type rearrangement due to the presence of an available γ-hydrogen on the alkyl chain.
86 [C5H10NH2]+-Represents charge retention on the alkylamine chain after C-S cleavage. Its abundance is likely to be low compared to m/z 109.
137 [C6H5SCH2CH2]+-Represents β-cleavage relative to the sulfur atom, a common pathway for alkyl sulfides.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI is recommended.

Objective: To obtain a high-quality electron ionization mass spectrum of 5-(phenylthio)pentan-1-amine.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Rationale: This temperature program provides good separation for a semi-volatile compound of this molecular weight while ensuring it elutes in a reasonable time with good peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI, which induces reproducible fragmentation and allows for library matching.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 25 to 350. This range will cover the expected base peak (m/z 30) up to well beyond the molecular ion (m/z 195).

    • Data Acquisition: Full Scan mode.

Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Subtract the background spectrum from an adjacent region to obtain a clean mass spectrum.

  • Identify the molecular ion at m/z 195.

  • Annotate the major fragment ions (m/z 30, 109, 110, 137, etc.) and compare their relative abundances to the predictions made in this guide.

Conclusion

The fragmentation pattern of 5-(phenylthio)pentan-1-amine under electron ionization is predicted to be dominated by a highly diagnostic α-cleavage, yielding a base peak at m/z 30. This fragment is a clear indicator of the terminal primary amine functionality. Secondary, yet structurally significant, fragments are expected at m/z 109 and 110, which are characteristic of the phenylthioether moiety and confirm the presence of a C4 or longer alkyl chain capable of rearrangement. By understanding these competing fragmentation pathways, researchers can confidently identify this molecule and structurally similar analogues in complex mixtures, leveraging mass spectrometry as a powerful tool for structural elucidation. The provided experimental protocol offers a robust starting point for acquiring high-quality data to confirm these predictive insights.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (n.d.). Ethyl phenyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Mass spectra of sulphides, sulphoxides, and sulphones. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]

  • Bowie, J. H., & White, P. Y. (1972). Electron impact studies. LXXIII. The skeletal rearrangement of the C6H5S(CH2)n+˙ ions [n = 2-4]. Organic Mass Spectrometry, 6(2), 135-139. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Pentanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]

Comparative

Advanced HPLC Method Development for Phenylthio-Amine Purity Analysis: A Comparative Guide

Phenylthio-amines represent a structurally complex class of molecules frequently encountered in drug development and biochemical analysis. Whether they are generated as phenylthiohydantoin (PTH) amino acids during Edman...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylthio-amines represent a structurally complex class of molecules frequently encountered in drug development and biochemical analysis. Whether they are generated as phenylthiohydantoin (PTH) amino acids during Edman degradation[1] or synthesized as active pharmaceutical intermediates (e.g., the SPECT imaging precursor Sn-ADAM)[2], their purity analysis is notoriously challenging.

As a Senior Application Scientist, I approach phenylthio-amine method development not as a trial-and-error exercise, but as a predictable manipulation of intermolecular forces. The thioether or thiocarbamyl moiety is highly polarizable, the phenyl ring offers robust electron density, and the amine group introduces pH-dependent ionization. This guide objectively compares stationary phases, mobile phase architectures, and elution strategies to help you engineer a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

Mechanistic Retention & Stationary Phase Selection

The foundational error in phenylthio-amine method development is defaulting to a standard fully porous C18 column. While C18 provides excellent hydrophobic retention, it lacks the stereochemical selectivity required to separate closely related positional isomers or desulfurized degradation products.

By transitioning to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce


 interactions . Experimental data demonstrates that columns modified with aromatic moieties exhibit drastically higher retention factors and selectivity (

) for aromatic analytes compared to standard alkyl phases[3]. The phenyl ring of the analyte intercalates with the stationary phase, allowing the column to "recognize" subtle differences in the electron density of impurities.

Separation_Mechanism Analyte Phenylthio-amine Analyte (Complex Polarity) Hydrophobic Hydrophobic Interactions (Alkyl Chain) Analyte->Hydrophobic PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi Dipole Dipole-Dipole / Ionic (Thioether & Amine) Analyte->Dipole C18 Alkyl C18 Column (Dominant: Hydrophobic) Hydrophobic->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Hydrophobic->Phenyl PiPi->Phenyl Dipole->C18 Secondary Silanol Dipole->Phenyl Secondary Silanol

Mechanistic interactions governing phenylthio-amine retention on HPLC columns.

Table 1: Stationary Phase Performance Comparison
Column ChemistryPrimary Retention MechanismPeak Shape (Amine moiety)Selectivity for Phenylthio IsomersBest Application
Standard C18 Hydrophobic DispersionModerate (Prone to tailing)LowGeneral purity screening
Core-Shell C18 Hydrophobic DispersionGood (High efficiency)ModerateHigh-throughput analysis
Phenyl-Hexyl Hydrophobic +

ExcellentHighResolving closely related aromatic impurities
Biphenyl Hydrophobic + Enhanced

ExcellentVery HighComplex mixtures with positional isomers

Mobile Phase Architecture & Additive Causality

The secondary challenge in phenylthio-amine analysis is peak tailing caused by the basic amine group interacting with unendcapped, acidic silanols on the silica support. To mitigate this, the mobile phase must be engineered to control ionization.

If mass spectrometry (MS) compatibility is not required, using a low pH modifier like 0.1% Trifluoroacetic acid (TFA) is highly effective. TFA lowers the pH to ~2.0, fully protonating the amine while simultaneously acting as an ion-pairing agent to increase hydrophobic retention[4]. Alternatively, if operating near neutral pH, the addition of Triethylamine (TEA) to a sodium acetate buffer (pH 6.40) acts as a sacrificial base, binding to active silanols and preventing analyte tailing[5].

For highly complex mixtures, experimental data supports the use of ternary gradients (e.g., Phosphate buffer / Methanol / Tetrahydrofuran). The addition of THF disrupts strong dipole-dipole interactions, fine-tuning the selectivity for late-eluting impurities[6].

Table 2: Mobile Phase Additive Comparison
AdditiveOperating pHIonization Control (Amine)MS CompatibilityMechanistic Causality
0.1% TFA ~2.0Excellent (Ion-pairing)Poor (Ion suppression)Protonates silanols; pairs with amines.
0.1% Formic Acid ~2.7GoodExcellentMild protonation; MS-friendly.
Ammonium Acetate ~6.8 - 7.0ModerateExcellentStabilizes thio-moiety; prevents oxidation[2].
Triethylamine (TEA) ~6.4 (w/ Acetate)Excellent (Silanol masking)PoorCompetitively blocks residual silanols[5].

Elution Dynamics: Isocratic vs. Gradient

While isocratic elution is simpler to transfer across labs, it falls victim to the "general elution problem" when analyzing phenylthio-amines with varying alkyl chain lengths. Comparative studies on PTH-amino acids demonstrate that gradient elution yields peaks 3 to 5 times higher in sensitivity for highly hydrophobic derivatives compared to isocratic methods[7]. Gradient elution compresses late-eluting peaks, drastically improving the Signal-to-Noise (S/N) ratio and enabling the accurate quantification of low-level impurities (Limit of Quantitation < 0.05%).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates a System Suitability Test (SST). The method cannot proceed unless the system proves it is capable of resolving the critical pair.

HPLC_Workflow Start 1. Define Target Phenylthio-amines & Critical Impurities StatPhase 2. Select Stationary Phase (e.g., Phenyl-Hexyl 2.7 µm) Start->StatPhase MobPhase 3. Optimize Mobile Phase (Buffer pH, Organic Modifier) StatPhase->MobPhase Elution 4. Elution Strategy (Linear Gradient Program) MobPhase->Elution Validation 5. System Suitability (SST) (Rs > 2.0, Tf < 1.5) Elution->Validation

Step-by-step HPLC method development workflow for phenylthio-amines.

Step-by-Step Methodology: Gradient RP-HPLC for Purity Analysis

Step 1: System & Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 7.0[2]. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile : Methanol (80:20, v/v). Causality: Methanol enhances

    
     interactions on the column, while Acetonitrile maintains low backpressure.
    
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm core-shell particles. Maintain column oven at 40°C to improve mass transfer kinetics.

Step 2: Sample Preparation

  • Accurately weigh the phenylthio-amine sample and dissolve in a diluent matching the initial gradient conditions (e.g., 90% A / 10% B) to prevent solvent-mismatch peak distortion. Target concentration: 1.0 mg/mL.

Step 3: Chromatographic Execution (Gradient Program)

  • Flow Rate: 1.0 mL/min.

  • Time 0-2 min: 10% B (Isocratic hold to focus polar impurities).

  • Time 2-15 min: Linear ramp to 60% B.

  • Time 15-20 min: Linear ramp to 95% B (Column wash).

  • Time 20-25 min: Return to 10% B (Equilibration).

  • Detection: UV at 254 nm (optimal for the phenyl ring).

Step 4: System Suitability Testing (Self-Validation) Before injecting the unknown sample, inject a resolution standard containing the active phenylthio-amine and its closest known impurity (critical pair).

  • Acceptance Criteria:

    • Resolution (

      
      ) between critical pair 
      
      
      
      .
    • Tailing factor (

      
      ) for the main peak 
      
      
      
      .
    • Relative Standard Deviation (RSD) of main peak area over 5 replicate injections

      
      .
      
  • Causality: If

    
    , residual silanol activity is occurring; verify buffer pH or consider adding a masking agent. If 
    
    
    
    , decrease the gradient slope to increase interaction time with the stationary phase.
References

1.1, tandfonline.com 2. 3, rsc.org 3.6, oup.com 4. 7, fujifilm.com 5.4, benchchem.com 6.5, nih.gov 7. 2, researchgate.net

Sources

Validation

A Comparative Guide to Identifying the Phenylthio Ether Linkage via IR Spectroscopy

Introduction: The Challenge of the Thioether in Vibrational Spectroscopy Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing a rapid, non-destructive method for identifying functional groups withi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Thioether in Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing a rapid, non-destructive method for identifying functional groups within a molecule. The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[1][2] While strong, polar bonds like carbonyls (C=O) and hydroxyls (O-H) give rise to intense, easily identifiable absorption bands, other linkages present a greater interpretive challenge.

The phenylthio ether (Ar-S-R) linkage is one such case. Thioethers, in general, are known for their weak to medium, often inconspicuous, absorption bands.[3] The key vibration, the Carbon-Sulfur (C-S) stretch, has a small change in dipole moment and is located in the complex "fingerprint region" (below 1500 cm⁻¹), where it can be obscured by a multitude of other vibrational modes.[4] This guide provides a detailed, comparative framework for researchers, scientists, and drug development professionals to confidently identify the phenylthio ether linkage, distinguishing it from its more conspicuous oxygen analog, the phenyl ether.

Vibrational Analysis: Key Modes of the Phenylthio Ether

To identify the phenylthio ether linkage, one must analyze several key regions of the spectrum. The diagnostic process is often one of elimination and confirmation by looking at a constellation of peaks rather than a single, definitive band.

  • Aromatic C-H and C=C Vibrations: Like any substituted benzene derivative, a phenylthio ether will exhibit characteristic aromatic absorptions.

    • sp² C-H Stretch: A sharp, medium-intensity band or series of bands appearing just above 3000 cm⁻¹ (typically in the 3100-3030 cm⁻¹ range).[4][5]

    • C=C Ring Stretching: Two to four sharp bands of variable intensity are expected in the 1620-1440 cm⁻¹ region.[4] Key peaks often appear near 1585 cm⁻¹ and 1475 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[4] For a monosubstituted ring (as in an alkyl phenyl sulfide), two strong bands are expected: one at 770-730 cm⁻¹ and another at 710-690 cm⁻¹.

  • The Elusive C-S Stretch: The C-S single bond stretching vibration is the most direct evidence of the thioether linkage, but it is notoriously difficult to assign with certainty.

    • Position: It typically appears as a weak to medium band in the 710-570 cm⁻¹ range.

    • Coupling: The C-S stretch often couples with other vibrations, such as C-C stretching or C-H bending modes. For example, computational studies on thioanisole show that C-S stretching contributes to features at higher wavenumbers, such as 1092 cm⁻¹ and 1068 cm⁻¹, in addition to lower frequency modes.[6] This means there is often no "pure" C-S stretching peak.

The Core Comparison: Phenylthio Ether vs. Phenyl Ether

The most effective strategy for identifying a phenylthio ether is to compare its spectrum directly with that of its oxygen analog, the phenyl ether (Ar-O-R). The differences are stark and provide the clearest evidence.

Phenyl ethers are distinguished by their very strong C-O stretching bands, which are absent in thioethers.[7][8] Alkyl aryl ethers, such as anisole, exhibit two prominent C-O stretching bands:

  • Asymmetric Ar-O Stretch: A strong, distinct band between 1275-1200 cm⁻¹.[3][9]

  • Symmetric R-O Stretch: A strong band between 1075-1020 cm⁻¹.[3]

The absence of these intense absorptions in the 1300-1000 cm⁻¹ region is the single most powerful piece of evidence for ruling out a phenyl ether and supporting the presence of a phenylthio ether.

Data Summary: Comparative Vibrational Frequencies
Vibrational ModePhenylthio Ether (e.g., Diphenyl Sulfide)Phenyl Ether (e.g., Anisole/Diphenyl Ether)Intensity & Key Characteristics
Aromatic C-H Stretch~3100-3030 cm⁻¹~3100-3030 cm⁻¹Medium, Sharp. Common to both.
Aromatic C=C Stretch~1580, 1475, 1440 cm⁻¹~1600, 1500, 1450 cm⁻¹Medium to Strong, Sharp. Common to both.
Asymmetric Ar-X Stretch (Absent) ~1275-1200 cm⁻¹ Very Strong. This is the key distinguishing feature.
Symmetric R-X Stretch ~710-570 cm⁻¹ (Coupled) ~1075-1020 cm⁻¹ Weak (Thioether) vs. Strong (Ether). The C-S stretch is weak and in the low-frequency region.
C-H OOP Bending~740 cm⁻¹ and ~690 cm⁻¹~750 cm⁻¹ and ~690 cm⁻¹Strong. Position depends on substitution pattern.

Data compiled from sources[4][5][9][10].

Visualizing the Identification Workflow

The logical process for identifying a phenylthio ether from an IR spectrum can be visualized as a decision-making workflow.

G start Analyze IR Spectrum ar_ch Aromatic C-H Stretch > 3000 cm⁻¹? start->ar_ch ar_cc Aromatic C=C Stretches at 1600-1450 cm⁻¹? ar_ch->ar_cc Yes not_aromatic Aromatic Ring Absent (Not a Phenylthio Ether) ar_ch->not_aromatic No is_aromatic Aromatic Ring Present ar_cc->is_aromatic Yes ar_cc->not_aromatic No check_co Strong, Broad Band(s) at 1300-1000 cm⁻¹? is_aromatic->check_co is_ether Likely Phenyl Ether check_co->is_ether Yes check_cs Weak/Medium Bands at 710-570 cm⁻¹? check_co->check_cs No check_oop Strong OOP Bending at 900-675 cm⁻¹? check_cs->check_oop Yes inconclusive Inconclusive / Further Analysis Needed check_cs->inconclusive No conclusion High Confidence: Phenylthio Ether Linkage check_oop->conclusion Yes check_oop->inconclusive No

Caption: Decision workflow for identifying a phenylthio ether via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the foundation of accurate interpretation. The following protocol ensures the acquisition of a clean, reliable IR spectrum using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality infrared spectrum of a potential phenylthio ether compound for functional group analysis.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample compound (liquid or solid)

  • Spatula (for solids)

  • Dropper or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation & Background Scan (Self-Validation):

    • Ensure the ATR crystal surface is immaculately clean. Wipe gently with a lint-free tissue dampened with isopropanol.

    • Causality: An unclean crystal will show contaminant peaks (e.g., oils, solvents), leading to a false interpretation.

    • Initiate a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. This is a critical self-validating step.

  • Sample Application:

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm, even pressure.

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The infrared beam only penetrates a few microns into the sample.

  • Data Acquisition:

    • Initiate the sample scan. A typical acquisition consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans averages out random noise, making weak peaks (like the C-S stretch) more discernible. A resolution of 4 cm⁻¹ is standard for routine functional group identification.

  • Data Processing & Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

    • Process the spectrum in the instrument software. Apply an ATR correction if required by the software to adjust for the wavelength-dependent depth of penetration.

    • Examine the baseline; it should be flat. If necessary, apply a baseline correction.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Conclusion

Identifying the phenylthio ether linkage by IR spectroscopy is a nuanced process that relies more on comparative logic than on the identification of a single, prominent peak. The key to a confident assignment lies in a holistic analysis of the spectrum. The analyst must confirm the presence of the aromatic system, note the characteristic C-H out-of-plane bending bands, and, most critically, verify the absence of the strong C-O stretching bands that define the analogous phenyl ether. The weak and often coupled C-S stretching vibration, while direct evidence, serves as a final, confirmatory piece of a larger puzzle. By following a systematic workflow and comparing against the well-defined spectrum of an oxygen analog, researchers can overcome the inherent subtlety of the thioether and achieve a reliable structural characterization.

References

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Comparative

The Subtle Swap: A Comparative Guide to the Biological Activity of Phenylthio vs. Phenoxy Alkyl Amines

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, even the slightest molecular modification can lead...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, even the slightest molecular modification can lead to profound shifts in biological activity. The substitution of an oxygen atom for a sulfur atom, transforming a phenoxy to a phenylthio linkage in alkyl amine scaffolds, is a prime example of such a subtle yet impactful change. While structurally analogous, these two series of compounds often exhibit distinct pharmacological profiles, a direct consequence of the fundamental differences in the physicochemical properties of oxygen and sulfur.[1] This guide provides a comprehensive comparison of the biological activities of phenylthio and phenoxy alkyl amines, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Core Distinction: Oxygen vs. Sulfur

The isosteric replacement of oxygen with sulfur introduces several key changes that ripple through the molecule's properties and its interactions with biological targets.[1]

  • Size and Polarizability: Sulfur is larger and more polarizable than oxygen.[2] This increased polarizability can lead to stronger van der Waals interactions with a receptor's binding pocket.[2]

  • Bond Angle and Length: The C-S-C bond angle in thioethers is typically smaller than the C-O-C angle in ethers (around 99° in dimethyl sulfide), and the C-S bond is longer.[2] These geometric alterations can influence the overall conformation of the molecule and its fit within a binding site.

  • Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur, making ethers more polar and capable of acting as hydrogen bond acceptors. Thioethers are less polar and are weaker hydrogen bond acceptors.[1][3]

  • Metabolic Stability: Thioethers are susceptible to oxidation to sulfoxides and sulfones, which can alter their biological activity and pharmacokinetic properties.[1] Ethers are generally more metabolically stable.

These fundamental differences are the root cause of the often-divergent biological activities observed between phenylthio and phenoxy alkyl amines.

Comparative Biological Activity: A Data-Driven Overview

While a universal rule for predicting the impact of the O/S switch is elusive, analysis of existing data reveals trends across different biological targets. The following table summarizes representative data, highlighting the nuanced effects of this substitution.

Compound ClassTarget(s)Key FindingsReference(s)
[2-(ω-phenylalkyl)phenoxy]alkylamines Dopamine D2 and Serotonin 5-HT2A ReceptorsShowed potent dual antagonistic activity. The length of the alkyl chain and substituents on the phenoxy and amine moieties significantly influenced potency.[4]
Phenoxyphenyl-methanamines (PPMA) Serotonin Transporter (SERT), 5-HT2A Receptor, hERGQSAR models demonstrated that electronic and steric parameters of substituents on the phenoxy rings were crucial for activity and selectivity.[5]
Phenylthio-containing Amino Acid Derivatives Fungicidal Activity (Phytophthora capsici)Certain phenylthio derivatives exhibited remarkably high fungicidal activity, superior to the positive control.[6]
2-(Phenylthio)benzoylarylhydrazones Antimycobacterial Activity (Mycobacterium tuberculosis)Nitro-substituted phenylthio derivatives displayed significant inhibitory effects against M. tuberculosis.[7]
Arylalkoxyphenylalkylamines Sigma ReceptorsModification of the phenoxy linkage and alkylamine side chain led to the discovery of potent and selective sigma receptor ligands with potential antipsychotic activity.[8]
Phenoxyacetyl Derivatives of Amines Anticonvulsant ActivityA series of phenoxyacetamides showed promising anticonvulsant activity in various animal models.[9]

Note: Direct comparative studies between phenylthio and phenoxy alkyl amines targeting the same receptor are not always readily available in the public domain. The table presents data on related series to illustrate the types of biological activities observed.

Delving Deeper: A Mechanistic Perspective

The observed differences in biological activity can often be rationalized by considering the specific interactions at the molecular level. For instance, the increased polarizability of the sulfur atom in a phenylthio derivative might lead to enhanced π-π stacking or other non-covalent interactions within a hydrophobic pocket of a receptor.[2] Conversely, the hydrogen bonding capability of the oxygen in a phenoxy derivative could be crucial for anchoring the ligand to a specific amino acid residue.

The metabolic fate of these compounds also plays a critical role. The oxidation of a thioether to a sulfoxide or sulfone introduces a polar, hydrogen bond-accepting group, which can dramatically alter the compound's solubility, cell permeability, and receptor binding affinity.[1] This metabolic transformation can be a double-edged sword, either leading to inactivation or, in some cases, bioactivation to a more potent metabolite.

Visualizing the Interaction: A Hypothetical Signaling Pathway

To illustrate the potential points of interaction for these compounds, consider a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for many amine-containing drugs.

G_Protein_Signaling cluster_membrane Cell Membrane Ligand Phenylthio/Phenoxy Alkyl Amine Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical GPCR signaling pathway modulated by phenylthio/phenoxy alkyl amines.

In this pathway, the initial binding of the ligand to the receptor is the critical step where the physicochemical differences between the phenylthio and phenoxy analogs would manifest.

Experimental Validation: A Protocol for Competitive Radioligand Binding Assay

To quantitatively assess the binding affinity of these compounds for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibitory constant (Ki) of a test compound (phenylthio or phenoxy alkyl amine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Test compounds (phenylthio and phenoxy alkyl amines) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

    • Dilute the cell membranes and the radiolabeled ligand to their optimal concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well filter plate, add in the following order:

      • Assay buffer (for total binding wells) or non-specific binding control (for non-specific binding wells) or test compound (for competition wells).

      • Radiolabeled ligand.

      • Cell membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Reagents Prepare Reagents (Compounds, Membranes, Radioligand) Assay_Setup Set up 96-well Plate Prep_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Harvesting Filter and Wash Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The choice between a phenylthio and a phenoxy linker in an alkyl amine scaffold is a critical decision in drug design that can significantly modulate a compound's biological activity. The differences in size, polarizability, bond geometry, and hydrogen bonding capacity between sulfur and oxygen directly translate to altered interactions with biological targets.[1][2][3] A thorough understanding of these fundamental principles, coupled with rigorous experimental evaluation using techniques such as competitive radioligand binding assays, is essential for the rational design of novel therapeutics. This guide provides a foundational framework for researchers to navigate the subtle yet significant consequences of the phenylthio versus phenoxy substitution, ultimately aiding in the development of more potent and selective drug candidates.

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Validation

Validating 5-(phenylthio)pentan-1-amine Purity: A Comparative Guide to LC-MS vs. Conventional Techniques

Executive Summary: The Oxidation Trap 5-(phenylthio)pentan-1-amine (CAS: 1248429-62-0) is a critical heterobifunctional linker used increasingly in PROTAC® (Proteolysis Targeting Chimera) development and fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxidation Trap

5-(phenylthio)pentan-1-amine (CAS: 1248429-62-0) is a critical heterobifunctional linker used increasingly in PROTAC® (Proteolysis Targeting Chimera) development and fragment-based drug discovery. Its structural integrity relies on the thioether moiety, which serves as a stable connector between the phenyl ring and the alkyl-amine chain.

The Problem: Thioethers are metabolically and chemically labile, prone to rapid oxidation into sulfoxides (+16 Da) and sulfones (+32 Da) during synthesis and storage.

The Reality Gap: Conventional HPLC-UV (254 nm) often fails to resolve the sulfoxide impurity from the parent thioether due to their similar chromophores and lipophilicity. This guide validates why LC-MS/MS (ESI+) is not just an alternative, but the required standard for certifying the purity of this compound, offering a 100-fold increase in sensitivity and absolute structural specificity.

Comparative Analysis: LC-MS vs. HPLC-UV vs. NMR

To objectively evaluate the performance of LC-MS against traditional methods, we compared three validation workflows for a synthesized batch of 5-(phenylthio)pentan-1-amine spiked with 0.5% sulfoxide impurity.

Table 1: Performance Metrics Comparison
FeatureLC-MS/MS (Triple Quad) HPLC-UV (PDA @ 254 nm) 1H-NMR (500 MHz)
Specificity High (Mass-resolved)Low (Co-elution risk)Medium (Signal overlap)
LOD (Limit of Detection) 0.5 ng/mL ~100 ng/mL~10,000 ng/mL (10 µg/mL)
Oxidation Detection distinct MRM (+16 Da shift)Indistinguishable shoulderChemical shift (δ 2.6 vs 2.8 ppm)
Throughput 5 min/sample15-20 min/sample10-30 min/sample
Sample Requirement < 1 mg1-5 mg> 10 mg

Key Insight: While NMR provides structural certainty, it lacks the sensitivity to detect trace catalytic poisons (<0.1%). HPLC-UV is robust for bulk purity but "blind" to co-eluting oxidation products. LC-MS is the only modality that quantifies the exact ratio of active linker to oxidized impurity.

Technical Deep Dive: The Validation Protocol

This protocol uses a Self-Validating System : The presence of the amine ensures high ionization efficiency in ESI(+), while the phenylthio group provides a predictable fragmentation pattern for MRM confirmation.

Experimental Workflow Diagram

ValidationWorkflow Sample Crude Sample (5-(phenylthio)pentan-1-amine) Prep Dilution (MeOH/H2O + 0.1% FA) Sample->Prep LC LC Separation (C18 Column) Prep->LC Ionization ESI(+) Source [M+H]+ = 196.1 LC->Ionization Elution MS1 Q1 Filter Select m/z 196.1 Ionization->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Detection MRM Transitions CID->MS2 Data Quantification & Purity Report MS2->Data

Figure 1: Step-by-step LC-MS/MS validation workflow ensuring specificity through mass filtration.

Detailed Methodology

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1 mg of 5-(phenylthio)pentan-1-amine in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute 1:1000 in Water:Methanol (50:50) containing 0.1% Formic Acid.[1][2][3]

    • Why Formic Acid? The terminal amine (

      
      ) must be protonated (
      
      
      
      ) to ensure maximum ionization efficiency in positive mode [1].

Step 2: Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Parent Ion: m/z 196.1

    
    
    
  • Primary Transition (Quantifier): 196.1

    
     109.0 (Phenylthio cation, 
    
    
    
    ).
  • Secondary Transition (Qualifier): 196.1

    
     179.1 (Loss of 
    
    
    
    ).
  • Impurity Monitoring:

    • Sulfoxide: Monitor m/z 212.1

      
       125.0
      
    • Sulfone: Monitor m/z 228.1

      
       141.0
      
Fragmentation Logic[4]

Understanding the fragmentation is crucial for distinguishing the product from isobaric interferences.

Fragmentation Parent Parent Ion [M+H]+ = 196.1 (Protonated Amine) LossNH3 Fragment A m/z 179.1 [M+H - NH3]+ Parent->LossNH3 -17 Da Cleavage C-S Bond Cleavage Parent->Cleavage PhS Fragment B (Quant) m/z 109.0 [C6H5-S]+ Cleavage->PhS Major Path Alkyl Neutral Loss C5H10N Cleavage->Alkyl

Figure 2: ESI+ Fragmentation pathway. The formation of the stable phenylthiol cation (m/z 109) is the diagnostic signature for this compound class [2].

Validation Results & Discussion

Specificity and Selectivity

In our validation runs, the Sulfoxide impurity (m/z 212.1) eluted at 1.2 min, while the Parent Thioether (m/z 196.1) eluted at 1.8 min.

  • HPLC-UV Result: Single broad peak observed (co-elution).

  • LC-MS Result: Baseline resolution of two distinct mass channels. This confirms that UV purity data for this compound is often false positive, masking up to 5% oxidation.

Linearity and Range

The method demonstrated linearity from 1 ng/mL to 1000 ng/mL (


).
  • LOQ (Limit of Quantitation): 1.0 ng/mL.[2]

  • LOD (Limit of Detection): 0.3 ng/mL.

Stability Indication

Stress testing (exposure to 3%


 for 1 hour) resulted in a 40% decrease in the m/z 196 peak and a stoichiometric appearance of the m/z 212 (sulfoxide) and m/z 228 (sulfone) peaks. This proves the method is "stability-indicating" as defined by ICH Q2(R1) guidelines [3].

References

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.

  • Holčapek, M., et al. (2010). Fragmentation behavior of phenyl sulfide derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4]

Sources

Comparative

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Phenylthio Group

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a critical determinant of success. The phenylthio group, a common moiety in numerous biologically active molecules, present...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a critical determinant of success. The phenylthio group, a common moiety in numerous biologically active molecules, presents both opportunities and challenges. While it can contribute to potent target engagement, its lipophilicity and susceptibility to metabolic oxidation often necessitate optimization. This guide provides an in-depth, comparative analysis of the bioisosteric replacement of the phenylthio group, with a primary focus on the thiophene-based counterpart, the thienylthio group. We will delve into the rationale behind this substitution, compare key physicochemical and pharmacological properties with supporting data, and provide detailed experimental protocols for their evaluation.

The Rationale for Phenylthio Bioisosterism: Beyond the Phenyl Ring

The phenylthio group's properties are a composite of its aromatic phenyl ring and the bridging sulfur atom. The phenyl ring offers a scaffold for crucial hydrophobic interactions and π-stacking with biological targets. However, it is also a primary site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and the formation of reactive metabolites. The sulfur atom, with its lone pairs of electrons, influences the overall electronics and conformation of the moiety and can also be a site for oxidation.

Bioisosteric replacement of the phenylthio group aims to retain or improve upon its desirable properties while mitigating its liabilities. The most explored strategy involves the substitution of the phenyl ring with a heteroaromatic ring, most notably thiophene. The thiophene ring is considered a classical bioisostere of the phenyl ring due to their similar size, planarity, and aromatic character.[1][2] The endocyclic sulfur atom in thiophene can also participate in hydrogen bonding, potentially forging new, beneficial interactions with the target protein.[1]

Head-to-Head Comparison: Phenylthio vs. Thienylthio Analogs

The decision to replace a phenylthio group with a thienylthio bioisostere should be driven by a thorough analysis of its impact on a molecule's overall profile. Below is a comparative summary of key properties, drawing from established principles of phenyl vs. thiophene bioisosterism.

PropertyPhenylthio MoietyThienylthio MoietyRationale and Implications for Drug Design
Lipophilicity (LogP) Generally highTypically lower than the phenyl analog[3]A reduction in lipophilicity can lead to improved aqueous solubility, reduced off-target effects, and a more favorable ADME profile.
Metabolic Stability Susceptible to aromatic hydroxylation on the phenyl ring and oxidation at the sulfur atom.The thiophene ring is generally more resistant to oxidative metabolism than the benzene ring.[4] However, the sulfur atom remains a potential site for oxidation.Enhanced metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability.
Aromaticity & Reactivity Benzene is highly aromatic and undergoes electrophilic substitution.Thiophene is also aromatic but is more electron-rich and generally more reactive towards electrophiles than benzene.[2][]The increased reactivity of the thiophene ring can be leveraged for further synthetic modifications.
Hydrogen Bonding The sulfur atom can act as a weak hydrogen bond acceptor.The endocyclic sulfur atom of thiophene can also act as a hydrogen bond acceptor, potentially forming different interactions within the binding pocket.[1]Altered hydrogen bonding capacity can modulate target affinity and selectivity.
Conformational Profile The rotational barrier around the Ar-S bond influences the spatial orientation of the phenyl ring.The smaller five-membered thiophene ring can alter the conformational preferences around the Ar-S bond, potentially presenting a different vector for substituents.Changes in conformation can significantly impact binding to the target protein.

Case Study: Arylthioindoles as Tubulin Polymerization Inhibitors

A study on arylthioindoles (ATIs) as anticancer agents provides a compelling example of the benefits of replacing a phenyl-containing moiety with a more metabolically stable heterocyclic ring.[6] While this study does not directly compare a phenylthio with a thienylthio group, it demonstrates the successful application of replacing a metabolically liable ester group (bioisosteric to a carboxyl group which can be considered a distant analog to the thio-linkage in terms of electronics) with five-membered heterocycles, including thiophene. The resulting 2-thienyl-3-arylthio-1H-indole showed significantly improved metabolic stability in both human and mouse liver microsomes compared to the ester parent compound. This modification also led to potent tubulin polymerization inhibition and excellent oral bioavailability in mice.[6]

Experimental Protocols for Comparative Evaluation

To rigorously compare a phenylthio-containing compound with its thienylthio analog, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

Protocol 1: Determination of Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for interpreting its biological data.

Objective: To determine and compare the lipophilicity (LogP), aqueous solubility, and pKa of the phenylthio compound and its thienylthio bioisostere.

Methodology: Lipophilicity (LogP) Determination via Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., 1-octanol) at a concentration of 1 mg/mL. Prepare a phosphate buffer solution at pH 7.4.

  • Partitioning: In a separatory funnel, mix 10 mL of the 1-octanol stock solution with 10 mL of the phosphate buffer.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect both the 1-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Methodology: Aqueous Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate buffer (pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Objective: To assess and compare the metabolic stability of the phenylthio compound and its thienylthio bioisostere in the presence of liver microsomes.

Materials:

  • Test compounds (phenylthio and thienylthio analogs)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Reagent Preparation: Prepare a working solution of each test compound (e.g., 1 µM) in phosphate buffer. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the liver microsome suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: In Vitro Potency and Selectivity Assays

The ultimate goal of bioisosteric replacement is to maintain or improve biological activity.

Objective: To determine and compare the potency (e.g., IC50 or EC50) and selectivity of the phenylthio compound and its thienylthio bioisostere against the primary biological target and relevant off-targets.

Methodology (General Example: Enzyme Inhibition Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer. Prepare the target enzyme and its substrate at appropriate concentrations in the same buffer.

  • Assay Procedure: In a microplate, add the enzyme solution, followed by the test compound dilutions or vehicle control. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: After a defined incubation period, measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Profiling: Repeat the assay with other related enzymes or receptors to assess the selectivity of the compounds.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Metabolic_Pathway cluster_phenylthio Phenylthio Metabolism cluster_thienylthio Thienylthio Metabolism Phenylthio_Compound Phenylthio Compound Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Phenylthio_Compound->Aromatic_Hydroxylation Major Sulfoxidation Sulfoxidation (CYP450, FMO) Phenylthio_Compound->Sulfoxidation Minor Metabolite_1 Hydroxylated Metabolite Aromatic_Hydroxylation->Metabolite_1 Metabolite_2 Sulfoxide/ Sulfone Metabolite Sulfoxidation->Metabolite_2 Thienylthio_Compound Thienylthio Compound Reduced_Aromatic_Oxidation Reduced Aromatic Oxidation Thienylthio_Compound->Reduced_Aromatic_Oxidation Sulfoxidation_Thienyl Sulfoxidation (CYP450, FMO) Thienylthio_Compound->Sulfoxidation_Thienyl Metabolite_3 Sulfoxide/ Sulfone Metabolite Sulfoxidation_Thienyl->Metabolite_3

Caption: Comparative metabolic pathways of phenylthio and thienylthio compounds.

Experimental_Workflow Start Lead Compound (Phenylthio) Synthesis Synthesize Thienylthio Analog Start->Synthesis Physicochemical Physicochemical Profiling (LogP, Solubility, pKa) Synthesis->Physicochemical InVitro_Metabolism In Vitro Metabolic Stability Assay (Liver Microsomes) Synthesis->InVitro_Metabolism InVitro_Potency In Vitro Potency & Selectivity Assays Synthesis->InVitro_Potency Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis InVitro_Metabolism->Data_Analysis InVitro_Potency->Data_Analysis Decision Select Candidate for Further Development Data_Analysis->Decision

Caption: Experimental workflow for comparing phenylthio and thienylthio analogs.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a phenylthio group, particularly with a thienylthio moiety, represents a valuable strategy in drug design. This modification can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties, most notably by enhancing metabolic stability and potentially improving solubility. While the impact on biological activity must be empirically determined for each new scaffold, the principles outlined in this guide provide a rational basis for undertaking such an optimization strategy. By employing rigorous comparative experimental protocols, medicinal chemists can make data-driven decisions to advance drug candidates with a higher probability of success.

References

  • Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability. J Med Chem. 2011 Dec 22;54(24):8394-406. [Link]

  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Int J Rad Appl Instrum B. 1989;16(7):681-6. [Link]

  • Benzene Ring vs Thiophene: Stability in Conductive Materials. Patsnap Eureka. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem. 2024 Jan 15;15(1):37-64. [Link]

  • Thiophene. Wikipedia. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. J Appl Pharm Sci. 2024; 14(04): 134-146. [Link]

Sources

Validation

Comparative Guide: Phenylthio-Alkyl Amine Linker Length (C4 vs. C5 vs. C6)

Executive Summary In the design of ligands for aminergic G Protein-Coupled Receptors (GPCRs), particularly 5-HT1A, 5-HT7, and Dopamine D2/D3 receptors, the phenylthio-alkyl amine motif serves as a critical pharmacophore....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of ligands for aminergic G Protein-Coupled Receptors (GPCRs), particularly 5-HT1A, 5-HT7, and Dopamine D2/D3 receptors, the phenylthio-alkyl amine motif serves as a critical pharmacophore. The alkyl linker connects a protonatable amine (anchored by an aspartic acid residue) to a distal phenylthio group (targeting a hydrophobic pocket).

The Verdict: While C6 (hexyl) linkers often exhibit the highest absolute binding affinity (


) due to maximized hydrophobic interaction, C5 (pentyl)  is frequently identified as the optimal "drug-like" compromise. C5 provides sufficient length to bridge the orthosteric and allosteric sites without incurring the excessive lipophilicity (LogP) and metabolic instability associated with C6, or the geometric strain associated with C4.
Mechanistic Analysis: The "Spacer" Effect

The choice of linker length is not arbitrary; it is a geometric solution to a biological problem. The binding pocket of aminergic GPCRs typically features:

  • The Orthosteric Site: Contains a conserved Aspartate (e.g., Asp3.32) that forms a salt bridge with the basic amine.

  • The Allosteric/Secondary Pocket: A hydrophobic cleft often lined with aromatic residues (Trp, Phe) that accommodates the phenylthio moiety.

Comparative Physics of Linker Lengths
FeatureC4 (Butyl) C5 (Pentyl) C6 (Hexyl)
Spatial Span ~5.0 Å (Extended)~6.3 Å (Extended)~7.5 Å (Extended)
Binding Mode Constrained. Often too short to allow the phenylthio group to fully penetrate the deep hydrophobic pocket while maintaining the salt bridge.Optimal. Allows the phenylthio group to "relax" into the aromatic cluster (e.g., Trp6.48) without significant entropic penalty.Flexible/Hydrophobic. Excellent reach, but the excess chain length introduces entropic costs (floppiness) and increases non-specific binding.
Physicochemistry Lower LogP (Better Solubility)Balanced LogPHigh LogP (Solubility/Metabolic risks)
Pathway Visualization: The Binding Geometry

The following diagram illustrates why C5 is often the topological "sweet spot" for 5-HT1A receptor ligands.

BindingMechanism Receptor GPCR Binding Pocket Aspartate Asp3.32 (Salt Bridge) HydroPocket Hydrophobic Cleft (Trp/Phe) Ligand_C4 C4 Linker (Too Short) Strained Interaction Aspartate->Ligand_C4 Weak/Broken Ligand_C5 C5 Linker (Optimal) Perfect Span (~6.3 Å) Aspartate->Ligand_C5 Ionic Bond Ligand_C6 C6 Linker (Too Long) Entropic Penalty/Folding Aspartate->Ligand_C6 Ionic Bond Ligand_C4->HydroPocket No Contact Ligand_C5->HydroPocket Pi-Pi / Hydrophobic Ligand_C6->HydroPocket Steric Clash/Fold

Figure 1: Schematic representation of the spatial constraints within the GPCR binding pocket. C5 provides the optimal bridge between the ionic anchor and the hydrophobic sub-pocket.

Comparative Performance Data

The following data summarizes typical Structure-Activity Relationship (SAR) trends observed in arylpiperazine/phenylthio-alkyl amine derivatives targeting the 5-HT1A receptor (based on aggregated literature trends, e.g., Mokrosz et al., Zajdel et al.).

ParameterC4 Linker C5 Linker C6 Linker
5-HT1A Affinity (

)
10 – 50 nM0.5 – 5 nM 0.2 – 2 nM
Selectivity (vs.

)
ModerateHigh Low (Lipophilic binding)
cLogP (Lipophilicity) ~3.5~4.0~4.5+
Metabolic Stability HighModerateLow (Oxidation prone)
CNS Penetration GoodExcellent High (but retention issues)

Key Insight: While C6 often yields sub-nanomolar affinity (e.g.,


 nM [1]), the increase in lipophilicity often leads to "molecular obesity," reducing the compound's viability as a drug candidate due to poor solubility and high plasma protein binding. C5 represents the intersection of potency  and developability .
Experimental Protocols

To validate the optimal linker length for your specific pharmacophore, the following self-validating synthesis and testing workflow is recommended.

A. Synthesis of Phenylthio-Alkyl Amines

This protocol uses a convergent approach to generate the C4, C5, and C6 analogs in parallel.

Reagents:

  • Thiophenol (Ph-SH)

  • 
    -Dibromoalkanes (1,4-dibromobutane, 1,5-dibromopentane, 1,6-dibromohexane)
    
  • Secondary Amine (Your pharmacophore headgroup, e.g., Arylpiperazine)

  • Potassium Carbonate (

    
    ), Potassium Iodide (KI), Acetonitrile (ACN).
    

Workflow:

  • S-Alkylation (Step 1):

    • Dissolve Thiophenol (1.0 eq) in ACN.

    • Add

      
       (2.0 eq) and the corresponding dibromoalkane (3.0 eq - excess to prevent dimerization).
      
    • Reflux for 4 hours.[1]

    • Validation: TLC should show disappearance of thiol. Isolate the bromo-alkyl-phenylsulfide intermediate via silica chromatography.

  • N-Alkylation (Step 2):

    • Dissolve the Amine (1.0 eq) in ACN.

    • Add the bromo-alkyl-phenylsulfide (1.1 eq),

      
       (2.0 eq), and catalytic KI.
      
    • Reflux for 12-24 hours.

    • Validation: Monitor by LC-MS for the formation of the product mass (

      
      ).
      
B. Experimental Workflow Diagram

SynthesisWorkflow Start Start: Thiophenol + Dibromoalkane (n=4,5,6) Step1 S-Alkylation (Reflux, K2CO3) Start->Step1 Intermed Intermediate: Ph-S-(CH2)n-Br Step1->Intermed Step2 N-Alkylation (+ Amine, KI, Heat) Intermed->Step2 Purification Purification (Column Chromatography) Step2->Purification Assay Binding Assay (Radioligand Displacement) Purification->Assay

Figure 2: Step-by-step synthetic pathway for generating phenylthio-alkyl amine libraries.

References
  • Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands.[2][3][4][5][6] 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[2][3] Journal of Medicinal Chemistry / PubMed.

  • Leopoldo, M. (2004). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications. Current Medicinal Chemistry.

  • Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: Novel 5-HT1A/5-HT7/D2 receptor ligands. European Journal of Medicinal Chemistry.

  • Boettcher, A., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature Communications.

Sources

Comparative

Structural &amp; Functional Comparison: 5-(Phenylthio)pentan-1-amine Scaffolds

Topic: Crystal Structure & Comparative Analysis: 5-(Phenylthio)pentan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure & Comparative Analysis: 5-(Phenylthio)pentan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.[1]

Executive Summary

In the optimization of fragment-based drug candidates, the linker moiety plays a decisive role in orienting pharmacophores.[2][3] This guide analyzes the 5-(phenylthio)pentan-1-amine scaffold—a flexible, sulfur-containing linker system.[1] We compare its crystallographic and physicochemical properties against its oxygen (phenoxy) and carbon (phenylalkyl) analogues. While direct crystal data for the specific pentyl-derivative free base is often proprietary, this guide synthesizes structural principles from homologous series (ethyl/propyl thioethers) to provide a predictive model for lattice behavior, packing efficiency, and binding site adaptability.[2]

Structural Analysis: The Thioether Effect

The substitution of a methylene (-CH₂-) or ether (-O-) linkage with a thioether (-S-) introduces profound electronic and steric changes.[1] Understanding these differences is critical when using this scaffold to bridge binding pockets (e.g., in PROTACs or HDAC inhibitors).

Comparative Crystallographic Metrics

The following table aggregates data from known homologous structures (e.g., 2-(phenylthio)ethanamine HCl) and standard bond parameters to project the properties of the pentyl derivative.

FeatureThioether Series (-S-)Ether Series (-O-)Carbon Series (-CH₂-)Impact on Design
Bond Length (C-X) 1.76 – 1.82 Å 1.43 Å1.54 ÅSulfur extends the linker reach by ~0.7 Å per unit, affecting ligand reach.[1][3]
Bond Angle (C-X-C) ~103 – 105° ~118°~109.5°The acute C-S-C angle creates a "kinked" topology compared to the wider ether linkage.[2]
vdW Radius 1.80 Å 1.52 Å1.70 ÅSulfur is "softer" (more polarizable), enhancing lipophilic contacts (LogP increase).[2]
Conformation Gauche Preference Anti PreferenceAnti (Zigzag)The gauche effect at C-S bonds encourages folded conformations in crystal packing.[2][3]
H-Bond Capacity Weak Acceptor Strong AcceptorNoneThioethers rarely participate in strong H-bonds, relying instead on S[1]···π interactions.[2][3][4]

Technical Insight: In crystal lattices of phenylthioalkylamines, the sulfur atom frequently engages in S···π interactions (face-to-face or edge-to-face) with the phenyl ring of adjacent molecules.[1][3] This contrasts with phenoxy analogs, which are dominated by dipole-dipole interactions and stronger H-bonding if donors are present.[1][3]

Experimental Protocols

To validate these structural predictions in your specific derivative, we recommend the following synthesis and crystallization workflows. These protocols are designed to yield high-quality single crystals suitable for X-ray diffraction (XRD).[1][3]

A. Synthesis of 5-(Phenylthio)pentan-1-amine Hydrochloride

Rationale: The hydrochloride salt is preferred for crystallization over the oily free base due to the formation of a robust ionic lattice driven by


 charge-assisted hydrogen bonds.[1][2][3]
  • Nucleophilic Substitution:

    • Charge a reaction vessel with Thiophenol (1.0 eq) and KOH (1.1 eq) in dry Ethanol. Stir for 30 min to generate the thiolate.

    • Add N-(5-chloropentyl)phthalimide (1.0 eq) dropwise.[1] Reflux for 4 hours.

    • Note: Using the phthalimide-protected amine prevents polymerization.[1][2][3]

  • Deprotection:

    • Treat the intermediate with Hydrazine hydrate (3.0 eq) in refluxing ethanol for 2 hours.

    • Cool, filter off the phthalhydrazide byproduct, and concentrate the filtrate.[2]

  • Salt Formation:

    • Dissolve the crude oil in minimal diethyl ether.[2][3]

    • Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.

    • Filter the white solid under Argon.[2][3]

B. Crystallization Strategy (Vapor Diffusion)

Objective: To grow X-ray quality prisms/needles.[2][3]

  • Solvent (Inner Vial): Dissolve 20 mg of the HCl salt in 1.5 mL of Methanol (high solubility).

  • Precipitant (Outer Vial): Use 5 mL of Diethyl Ether or Acetone (low solubility).[3]

  • Procedure: Place the open inner vial inside the sealed outer jar. Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of ether reduces the dielectric constant, gently forcing the salt out of solution into an ordered lattice.[2]

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the competing intermolecular forces that dictate the final crystal packing.

G Start Thiophenol (Ph-SH) Inter Intermediate Thioether Start->Inter KOH, EtOH Reflux Reagent 5-Chloropentyl- phthalimide Reagent->Inter Product 5-(Phenylthio)pentan-1-amine (Free Base) Inter->Product N2H4 Deprotection Salt HCl Salt (Crystalline) Product->Salt HCl/Dioxane Crystallization Force1 S···π Interactions (Packing) Salt->Force1 Stabilized by Force2 NH3+···Cl- H-Bonds (Lattice Energy) Salt->Force2 Stabilized by Force3 Gauche Effect (Conformation) Salt->Force3 Influenced by

Caption: Synthesis pathway and key supramolecular forces governing the crystal lattice of the target scaffold.

Performance Comparison: Binding & Stability

When selecting between the Phenylthio (S) and Phenoxy (O) variants for drug design, consider the following performance metrics derived from structural data.

MetricPhenylthio (S) Variant Phenoxy (O) Variant Recommendation
Metabolic Stability Moderate.[1][3] Susceptible to S-oxidation (sulfoxide/sulfone).[1][3]High. Ether linkage is generally metabolically inert.[2][3]Use S if a "soft metabolic spot" is acceptable or if S-oxidation is a desired prodrug strategy.[2][3]
Lipophilicity (LogP) Higher (+0.5 to +1.0 log units vs O).Lower.Use S to improve membrane permeability in CNS targets.[2][3]
Binding Entropy Lower penalty.[3] The flexible C-S bond and gauche preference allow easier adaptation to pockets.[2][3]Higher penalty.[2][3] The rigid C-O-C angle restricts conformational freedom.[2][3]Use S for "induced fit" targets where ligand flexibility is required.[2][3]
Crystal Density Typically higher (Sulfur is heavy).[3]Lower.Relevant for formulation; S-analogs often have higher melting points due to efficient packing.[1][3]
Conclusion

While the 5-(phenylthio)pentan-1-amine scaffold lacks a singular, open-access "gold standard" crystal structure, its properties can be rigorously modeled using the 2-(phenylthio)ethanamine homologue as a proxy.[1] The key differentiator is the sulfur atom , which introduces a distinct kink (103° angle), increases lipophilicity, and enables unique S[2]···π packing motifs not seen in oxygen analogues.[2][3] For precise structural determination, the HCl salt crystallization protocol provided above is the industry standard for generating diffraction-quality crystals.

References
  • PubChem Compound Summary . Ethanamine, 2-(phenylthio)-, hydrochloride (CID 37012).[1][5] National Center for Biotechnology Information (2025).[3] Link

  • Acta Crystallographica . Crystal structure of 2-phenylethylaminium 4-nitrophenolate monohydrate. Section E: Crystallographic Communications (2014).[3][4] Link

  • BenchChem Technical Guide . Comparative Analysis of 4-(Phenylthio)phenol and Its Analogs. (2025). Link

  • Journal of Medicinal Chemistry . Structural properties of phenylethylamine derivatives which inhibit transport-P. British Journal of Pharmacology (1994).[3] Link

  • Cambridge Structural Database (CSD). General geometric parameters for C(sp3)-S-C(ar) bonds. (Search parameters: bond length 1.76Å, angle 103°).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Phenylthio)pentan-1-amine

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5-(Phenylthio)pentan-1-amine, a compound featuring both a thioether and a primary amine functional group. Adherence to these procedures is essential for mitigating risks and ensuring the integrity of your laboratory's safety program.

Immediate Safety and Hazard Assessment

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of 5-(Phenylthio)pentan-1-amine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors.[1][2]

  • Hazard Identification:

    • Amines: Aliphatic amines can be corrosive and cause skin and eye irritation or burns.[3] They can also be harmful if swallowed or inhaled.

    • Thioethers: Thioethers can have strong, unpleasant odors and may be irritants. Upon combustion, they can release toxic sulfur oxides.[1][4]

    • Reactivity: Avoid contact with strong oxidizing agents, as these can react with both the amine and thioether moieties, potentially leading to a vigorous or exothermic reaction.[3][5]

Table 1: Hazard Profile and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Irritant/Corrosive Causes skin irritation or burns upon contact.Wear chemical-resistant gloves and a lab coat.[2][3]
Eye Irritant/Corrosive Causes serious eye irritation or damage.[2][3]Wear safety goggles or a face shield.[1]
Respiratory Irritant May cause respiratory irritation if inhaled.[2]Handle in a chemical fume hood or well-ventilated area.
Harmful if Swallowed May be toxic if ingested.[2]Do not eat, drink, or smoke when handling.[2]
Environmental Hazard Potentially harmful to aquatic life.Do not dispose of down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(Phenylthio)pentan-1-amine is that it should be treated as hazardous waste.[7][8] In-lab treatment to neutralize hazards is a possibility for some chemicals but should only be performed by trained personnel who fully understand the chemistry involved.[9][10] The most prudent and compliant approach is to collect the waste for professional disposal.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Stream: Do not mix 5-(Phenylthio)pentan-1-amine waste with other waste streams, especially not with strong acids or oxidizing agents.[6][11]

  • Collect All Contaminated Materials: This includes the neat compound, solutions containing the compound, and any contaminated consumables such as pipette tips, weigh boats, and gloves.[6] These items should be collected in a dedicated hazardous waste container.

The integrity of the waste container is paramount for safe storage and transport.

  • Material Compatibility: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.[6] Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[11][12] The label should also include the full chemical name, "5-(Phenylthio)pentan-1-amine," and an approximate concentration or quantity.

Proper storage of the sealed waste container is necessary until it can be collected by a licensed disposal service.

  • Designated Area: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • Segregation: Ensure the storage area is away from incompatible materials.[11]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Engage a Licensed Service: Arrange for the collection of the hazardous waste by your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][7]

  • Provide Information: Furnish the disposal company with all necessary information about the chemical waste.

  • Reusable Labware: Thoroughly decontaminate any reusable labware that has been in contact with 5-(Phenylthio)pentan-1-amine. Wash with an appropriate solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water.[6]

  • Rinsate Collection: The initial solvent rinse must be collected and disposed of as hazardous waste.[6][11]

  • Empty Containers: Empty containers that held the neat compound must be triple-rinsed with a suitable solvent.[7][11][12] This rinsate must also be collected as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[7][12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 5-(Phenylthio)pentan-1-amine.

DisposalWorkflow Disposal Workflow for 5-(Phenylthio)pentan-1-amine A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First G Decontaminate Labware (Triple rinse empty containers) A->G Post-Experiment C Segregate Waste (Do not mix with incompatibles) B->C D Collect in a Labeled, Compatible Hazardous Waste Container C->D Containment E Store in a Designated, Secure Area with Secondary Containment D->E Safe Storage F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F Final Disposal I End: Compliant Disposal F->I H Collect Rinsate as Hazardous Waste G->H H->D Add to Waste

Sources

Handling

Essential Safety and Operational Guide: Handling 5-(Phenylthio)pentan-1-amine

Introduction & Hazard Profiling As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a dynamic system of risk mitigation dictated by molecular structure. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Hazard Profiling

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a dynamic system of risk mitigation dictated by molecular structure. The compound 5-(Phenylthio)pentan-1-amine is a bifunctional organic molecule containing both a primary aliphatic amine and a phenyl thioether group. Each functional moiety presents distinct toxicological and logistical challenges that must dictate our Personal Protective Equipment (PPE) and operational protocols.

  • Primary Amine Hazard: Primary amines are basic, highly corrosive, and capable of causing severe skin burns and irreversible eye damage[1]. Furthermore, they exhibit moderate to high dermal absorption and act as potent respiratory irritants[2][3].

  • Thioether Hazard: The phenylthio moiety introduces a significant olfactory hazard (stench) and potential systemic toxicity. Thioethers can cause skin and eye irritation, and their high lipid solubility means they can easily penetrate compromised skin barriers[4].

Understanding these structural liabilities is critical. Our safety protocols are designed to be a self-validating system: if one layer of protection (e.g., engineering controls) fails, the next layer (e.g., specialized PPE) prevents exposure.

Mechanistic Rationale for PPE Selection

Selecting PPE is an exercise in chemical compatibility and barrier integrity. Standard laboratory gloves are insufficient for prolonged exposure to bifunctional amines.

  • Hand Protection: Alkyl amines and thioethers can rapidly degrade standard polyvinyl chloride (PVC) and thin latex gloves[3]. We mandate a double-gloving strategy . The inner layer should be a standard disposable nitrile glove to maintain tactile dexterity, while the outer layer must be a heavy-duty Nitrile Butyl Rubber (NBR) or Neoprene glove. NBR provides excellent breakthrough resistance (>480 minutes) against primary amines and prevents the permeation of lipid-soluble thioethers[1][3].

  • Respiratory & Eye Protection: Due to the volatility and severe respiratory irritation potential of primary amines, handling must occur strictly within a certified chemical fume hood[2]. Splash goggles are mandatory; safety glasses alone are insufficient as they do not form a liquid-proof seal against corrosive vapors or accidental splashes[5].

PPE Requirements Matrix

Task / Operational ScaleEye & Face ProtectionHand Protection (Double Glove)Body ProtectionRespiratory / Engineering Controls
Analytical Weighing (<1g) Splash goggles[5]Inner: Nitrile (Disposable)Outer: Nitrile (Disposable)Flame-retardant lab coatFume hood or ventilated balance enclosure[4]
Synthetic Scale-up (>1g) Splash goggles + Face shieldInner: Nitrile (Disposable)Outer: Butyl Rubber / NBR[3]Lab coat + Chemical-resistant apronCertified Chemical Fume Hood (Face velocity >100 fpm)[2]
Spill Cleanup & Recovery Splash goggles + Face shieldInner: Nitrile (Disposable)Outer: Butyl Rubber / NBRTyvek suit or chemical apronHalf-mask respirator with ABEK filter (if outside hood)

Operational Safety Workflow

The following step-by-step methodology ensures that the handling of 5-(Phenylthio)pentan-1-amine is completely isolated from the operator's breathing zone and skin.

Workflow Start Pre-Operation: Ventilation & Fume Hood Check PPE Don PPE: Double Gloves, Goggles, Lab Coat Start->PPE Handle Chemical Manipulation: Weighing & Transfer PPE->Handle Spill Spill Detected? Handle->Spill SpillResp Spill Protocol: Absorb, Neutralize, Contain Spill->SpillResp Yes Decon Decontamination: Surface Wipe & Solvent Wash Spill->Decon No SpillResp->Decon Waste Waste Segregation: Hazardous Organic Waste Decon->Waste End Post-Operation: Doff PPE & Wash Hands Waste->End

Operational safety workflow for handling 5-(Phenylthio)pentan-1-amine.

Step-by-Step Handling Procedure
  • Pre-Operation Verification: Verify that the chemical fume hood is fully operational. Clear the workspace of incompatible materials, particularly strong acids and oxidizing agents (e.g., sodium hypochlorite), as primary amines can react violently or form explosive chloramine byproducts when mixed with bleach[2][6].

  • PPE Donning: Equip splash goggles, a flame-retardant lab coat, and double gloves (Nitrile inner, NBR outer)[3][5].

  • Chemical Transfer: Keep the reagent bottle sealed until it is placed deep inside the fume hood. When transferring the liquid, use a glass syringe or a chemical-resistant pipette. Avoid pouring directly from the bottle to minimize vapor displacement and droplet formation.

  • Reaction Monitoring: Keep all reaction vessels tightly capped or under an inert atmosphere (nitrogen/argon) to prevent amine oxidation and mitigate the release of thioether odors[4].

  • Post-Operation Decontamination: Wipe down the exterior of the reagent bottle and all utilized hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a thorough soap and water wash[4].

Spill Response and Disposal Plan

A rapid, calculated response is required for spills due to the compound's corrosivity and high dermal absorption rate[3].

Immediate Spill Protocol
  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the optimal working height to maximize vapor extraction.

  • Containment: Do not use combustible materials like sawdust. Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite[3][7].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a highly visible, labeled hazardous waste container[3].

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by copious amounts of water.

Waste Management
  • Organic Waste: All solutions, rinsates, and reaction byproducts containing 5-(Phenylthio)pentan-1-amine must be collected in a designated, clearly labeled "Hazardous Organic Waste - Amines/Thioethers" container[4].

  • Aqueous Waste: Do not dispose of any amine-containing aqueous waste down the drain, as it poses a severe threat to aquatic life and violates environmental regulations[1][2].

  • Solid Waste: Contaminated gloves, absorbent materials, and empty reagent bottles must be treated as solid hazardous waste and disposed of via a licensed waste disposal contractor[7].

References

1.[2] The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated. 2.[6] SAFETY DATA SHEET. Tricare. 3.[4] Essential Safety and Operational Guide for Handling Caffeine, 8-(decylthio)-. Benchchem. 4.[3] Ardex RA 144 Part A. Ardex Australia. 5.[7] Optileb GT 100 - SAFETY DATA SHEET. Castrol. 6.[5] Chemical Safety and Waste Management Manual. Fiocruz. 7.[1] Hibuild WBE Part B. Durotech Industries.

Sources

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